Quinelorane
Descripción
LY 175887 is dextrorotary isomer; LY 137157 is a racemic mixture
See also: Quinelorane Hydrochloride (active moiety of).
Structure
3D Structure
Propiedades
Número CAS |
98524-57-3 |
|---|---|
Fórmula molecular |
C14H22N4 |
Peso molecular |
246.35 g/mol |
Nombre IUPAC |
(5aR,9aR)-6-propyl-5a,7,8,9,9a,10-hexahydro-5H-pyrido[2,3-g]quinazolin-2-amine |
InChI |
InChI=1S/C14H22N4/c1-2-5-18-6-3-4-10-7-12-11(8-13(10)18)9-16-14(15)17-12/h9-10,13H,2-8H2,1H3,(H2,15,16,17)/t10-,13-/m1/s1 |
Clave InChI |
TUFADSGTJUOBEH-ZWNOBZJWSA-N |
SMILES isomérico |
CCCN1CCC[C@H]2[C@H]1CC3=CN=C(N=C3C2)N |
SMILES canónico |
CCCN1CCCC2C1CC3=CN=C(N=C3C2)N |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
LY-175877; LY175877; LY 175877 |
Origen del producto |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of Quinelorane
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quinelorane (LY163502) is a potent and selective agonist for the D2-like family of dopamine receptors, with a notable preference for the D3 subtype.[1] Its mechanism of action is primarily centered on the activation of these G protein-coupled receptors (GPCRs), leading to the modulation of downstream intracellular signaling cascades. This technical guide provides a comprehensive overview of this compound's pharmacological profile, including its receptor binding affinity, functional activity through canonical G protein signaling, and engagement of non-canonical pathways. Detailed experimental protocols for key assays and visualizations of signaling pathways and experimental workflows are included to facilitate a deeper understanding for research and drug development applications.
Receptor Binding Affinity and Selectivity
This compound exhibits high affinity for both D2 and D3 dopamine receptors. Radioligand binding studies have consistently demonstrated its potent interaction with these receptor subtypes. Notably, when expressed in Chinese hamster ovary (CHO) cells, this compound shows a higher affinity for the D3 receptor compared to the D2 receptor.[1] The binding affinity is typically quantified by the equilibrium dissociation constant (Kd) or the inhibition constant (Ki).
Table 1: this compound Receptor Binding Affinity
| Receptor Subtype | Radioligand | Preparation | Value | Units | Reference |
| D2/D3 | [3H]-Quinelorane | Rat Brain Sections | 1.8 | nM (Kd) | [1] |
G Protein-Coupled Signaling Pathway
The primary mechanism of action for this compound is through the activation of D2-like receptors, which are canonically coupled to the Gi/o family of inhibitory G proteins.[2] This activation initiates a signaling cascade that results in the inhibition of adenylyl cyclase activity and a subsequent decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[3]
Signaling Pathway Diagram
Caption: Gαi/o signaling pathway activated by this compound.
Functional Activity: Inhibition of cAMP Production
Consistent with its agonist activity at Gi/o-coupled receptors, this compound effectively inhibits forskolin-stimulated cAMP accumulation in cells expressing D2 or D3 receptors. The potency of this inhibition is measured by the half-maximal effective concentration (EC50).
Table 2: this compound Functional Activity
| Assay | Receptor | Parameter | Value | Units | Reference |
| K+-evoked Dopamine Release | Presynaptic D2 | IC50 | 3 | nM | |
| K+-evoked Acetylcholine Release | Presynaptic D2 | IC50 | ~10 | nM |
Non-Canonical Signaling Pathways
Beyond the canonical G protein-cAMP pathway, D2-like receptor activation can trigger other signaling cascades, a concept known as functional selectivity or biased agonism. These alternative pathways can involve β-arrestin recruitment and the activation of mitogen-activated protein kinase (MAPK) pathways.
β-Arrestin Recruitment
Upon agonist binding, GPCRs are phosphorylated by G protein-coupled receptor kinases (GRKs), which promotes the binding of β-arrestin proteins. β-arrestins can mediate receptor desensitization and internalization, but also act as scaffolds for other signaling proteins, initiating G protein-independent signaling cascades. While this compound is a known D2/D3 agonist, detailed quantitative data on its specific efficacy and potency for β-arrestin recruitment is not as extensively documented as for its G protein-mediated effects. However, the closely related D2/D3 agonist, Quinpirole, has been shown to be a full agonist for β-arrestin2 recruitment to the D2 receptor.
Table 3: Quinpirole β-Arrestin Recruitment (as a proxy for this compound)
| Assay Type | Receptor | Parameter | Value | Units | Reference |
| BRET | D2 | EC50 | 6.7 | nM | |
| Tango | D2 | EC50 | 56 | nM |
MAPK/ERK and CREB Signaling
Activation of D2 receptors by agonists like Quinpirole has been shown to induce the phosphorylation of mitogen-activated protein kinase (MAPK), also known as extracellular signal-regulated kinase (ERK). This can occur through both G protein-dependent and β-arrestin-mediated pathways. Downstream of these cascades, the transcription factor cAMP response element-binding protein (CREB) can also be phosphorylated, leading to changes in gene expression. Studies have shown that repeated administration of Quinpirole can increase CREB phosphorylation in the nucleus accumbens. However, some studies also indicate that Quinpirole can inhibit basal ERK activation.
Experimental Protocols
Radioligand Competition Binding Assay
This assay determines the affinity of a test compound (this compound) for a specific receptor by measuring its ability to compete with a radiolabeled ligand.
Methodology:
-
Preparation of Membranes: Cell membranes from a cell line stably expressing the human dopamine receptor subtype of interest (e.g., D2 or D3) are prepared.
-
Assay Buffer: A suitable buffer is used, for example, 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Incubation: In a 96-well plate, the following are incubated together:
-
Cell membranes.
-
A fixed concentration of a suitable radioligand (e.g., [3H]-Spiperone).
-
Varying concentrations of the unlabeled test compound (this compound).
-
For non-specific binding control, a high concentration of an unlabeled antagonist (e.g., 10 µM Haloperidol) is used instead of the test compound.
-
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the bound from the free radioligand. The filters are then washed with ice-cold buffer.
-
Scintillation Counting: The filters are placed in scintillation vials with scintillation fluid, and the radioactivity is measured using a liquid scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting non-specific binding from total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki is then calculated using the Cheng-Prusoff equation.
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
cAMP Functional Assay
This assay measures the ability of a compound to modulate the intracellular levels of cAMP, indicating its functional activity as an agonist or antagonist at a GPCR. For D2/D3 receptors, an agonist like this compound will inhibit adenylyl cyclase and decrease cAMP levels.
Methodology:
-
Cell Culture: Cells stably expressing the dopamine D2 or D3 receptor are cultured in 96-well plates.
-
Pre-incubation: The cell culture medium is replaced with a serum-free medium containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Stimulation: The cells are stimulated with forskolin (an adenylyl cyclase activator) to induce a measurable level of cAMP production.
-
Compound Addition: Varying concentrations of the test compound (this compound) are added to the wells.
-
Incubation: The plate is incubated at 37°C for a defined period (e.g., 30 minutes).
-
Cell Lysis and Detection: The cells are lysed, and the intracellular cAMP levels are measured using a commercially available cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based kits).
-
Data Analysis: The percentage of inhibition of forskolin-stimulated cAMP production is plotted against the log concentration of the test compound. The EC50 value is determined using non-linear regression.
Experimental Workflow: cAMP Functional Assay
Caption: Workflow for a cAMP functional assay.
β-Arrestin Recruitment Assay (e.g., PathHunter® Assay)
This assay measures the recruitment of β-arrestin to an activated GPCR.
Methodology:
-
Cell Line: A specific cell line is used that co-expresses the GPCR of interest (e.g., D2 or D3 receptor) fused to a small enzyme fragment (ProLink™) and β-arrestin fused to a larger, complementary enzyme fragment (Enzyme Acceptor).
-
Cell Plating: The cells are plated in a 384-well plate and incubated overnight.
-
Compound Addition: Varying concentrations of the test compound (this compound) are added to the wells.
-
Incubation: The plate is incubated for a specified time (e.g., 90 minutes) at 37°C to allow for receptor activation and β-arrestin recruitment.
-
Detection: A detection reagent containing the substrate for the complemented enzyme is added to the wells.
-
Signal Measurement: After a further incubation period at room temperature, the chemiluminescent signal is read using a plate reader.
-
Data Analysis: The signal intensity is plotted against the log concentration of the test compound to generate a dose-response curve and determine the EC50 and Emax values.
Conclusion
This compound is a selective D2/D3 dopamine receptor agonist whose primary mechanism of action involves the activation of Gi/o-coupled G proteins, leading to the inhibition of adenylyl cyclase and a reduction in intracellular cAMP. Emerging evidence also points towards its ability to engage non-canonical signaling pathways, including those involving β-arrestin and the MAPK cascade, highlighting the potential for functional selectivity. A thorough understanding of these multifaceted signaling properties, facilitated by the experimental approaches detailed in this guide, is crucial for the continued investigation and potential therapeutic application of this compound and related compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. Discovery and Characterization of a G Protein–Biased Agonist That Inhibits β-Arrestin Recruitment to the D2 Dopamine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Repeated quinpirole treatment increases cAMP-dependent protein kinase activity and CREB phosphorylation in nucleus accumbens and reverses quinpirole-induced sensorimotor gating deficits in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Quinelorane: A Technical Guide to a Selective D2 Dopamine Receptor Agagonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Quinelorane (also known as LY163502), a potent and selective agonist for the D2 subtype of the dopamine receptor. This document details its binding affinity, functional activity, and the experimental protocols used to characterize its pharmacological profile.
Introduction
This compound is a partial ergoline compound recognized for its significant dopaminergic effects both in vitro and in vivo.[1] Chemically, it is (5aR,9aR)-6-propyl-5a,7,8,9,9a,10-hexahydro-5H-pyrido[2,3-g]quinazolin-2-amine, with a molecular formula of C₁₄H₂₂N₄ and a molar mass of 246.358 g·mol⁻¹.[2][3] Its pharmacological actions are primarily attributed to its high affinity and agonist activity at D2-like dopamine receptors, particularly the D2 and D3 subtypes.[3][4] This selectivity makes this compound a valuable tool in neuroscience research for investigating the physiological and behavioral roles of D2 receptor signaling.
Binding Affinity and Selectivity
This compound demonstrates high affinity for both D2 and D3 dopamine receptors, with a slightly higher affinity for the D3 subtype. Its affinity for other dopamine receptor subtypes, such as D1, is significantly lower. The binding characteristics of this compound are typically determined through competitive radioligand binding assays.
Table 1: Binding Affinity of this compound for Dopamine Receptor Subtypes
| Receptor Subtype | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |
| D2 | [³H]-Spiperone | Porcine Anterior Pituitary | 5.7 | |
| D3 | [³H]-Spiperone | Recombinant CHO Cells | 3.4 | |
| D2 | [³H]-Quinelorane | Rat Brain (Caudate-Putamen) | 1.8 (KD) | |
| D3 | [³H]-Quinelorane | Rat Brain (Islands of Calleja) | 1.8 (KD) |
Note: Ki represents the inhibition constant, and KD represents the dissociation constant. Lower values indicate higher binding affinity.
Studies have shown that while this compound has high affinity for both D2 and D3 receptors, it exhibits relatively little selectivity between these two subtypes.
Functional Activity and Signaling Pathway
As a D2 receptor agonist, this compound mimics the action of endogenous dopamine at this receptor. D2 receptors are G protein-coupled receptors (GPCRs) that primarily couple to Gαi/o proteins. Activation of this pathway leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of the second messenger cyclic AMP (cAMP). This mechanism underlies many of the physiological effects of this compound.
Table 2: Functional Activity of this compound
| Assay Type | Effect | IC50 | Brain Region | Reference |
| K⁺-evoked Dopamine Release | Suppression | 3 x 10⁻⁹ M | Rat Striatal Slices | |
| K⁺-evoked Acetylcholine Release | Suppression | ~10⁻⁸ M | Rat Caudate Slices |
IC50 is the half-maximal inhibitory concentration.
The functional consequences of D2 receptor activation by this compound include modulation of neurotransmitter release and regulation of neuronal excitability. For instance, it has been shown to inhibit the release of acetylcholine and dopamine in the striatum.
Caption: D2 Receptor Signaling Pathway.
Experimental Protocols
This protocol outlines a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for the D2 receptor.
Objective: To quantify the binding affinity of this compound at the D2 dopamine receptor.
Materials:
-
Receptor Source: Membranes from cells expressing the D2 receptor (e.g., HEK293 or CHO cells) or from brain tissue rich in D2 receptors (e.g., striatum).
-
Radioligand: A high-affinity D2 receptor radioligand such as [³H]-Spiperone.
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a D2 antagonist like (+)-butaclamol or haloperidol.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, pH 7.4.
-
Instrumentation: Scintillation counter, filtration apparatus.
Methodology:
-
Membrane Preparation: Homogenize cells or tissue in a cold lysis buffer. Centrifuge the homogenate to pellet the membranes. Wash the pellet and resuspend it in the assay buffer. Determine the protein concentration.
-
Assay Setup: In a 96-well plate, add the membrane preparation, the radioligand at a concentration close to its Kd value, and varying concentrations of this compound. For total binding wells, no competing ligand is added. For non-specific binding wells, a high concentration of the non-specific control is added.
-
Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 30°C or 37°C) to allow the binding to reach equilibrium.
-
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters. Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding against the log concentration of this compound to generate a competition curve. Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific binding) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Radioligand Binding Assay Workflow.
This protocol describes a functional assay to measure the agonist activity of this compound at the D2 receptor by quantifying its effect on cAMP levels.
Objective: To determine the ability of this compound to inhibit adenylyl cyclase activity via the D2 receptor.
Materials:
-
Cell Line: A cell line stably expressing the human D2 receptor (e.g., HEK293 or CHO cells).
-
Test Compound: this compound.
-
Adenylyl Cyclase Stimulator: Forskolin.
-
cAMP Assay Kit: A commercial kit for measuring intracellular cAMP (e.g., HTRF, ELISA, or luminescence-based).
-
PDE Inhibitor: A phosphodiesterase inhibitor such as IBMX is often included to prevent cAMP degradation.
Methodology:
-
Cell Culture and Plating: Culture the D2-expressing cells and seed them into 96-well plates. Allow the cells to adhere overnight.
-
Pre-incubation: Pre-incubate the cells with varying concentrations of this compound for a specified time.
-
Stimulation: Add a fixed concentration of forskolin to all wells to stimulate adenylyl cyclase and increase basal cAMP levels.
-
Incubation: Incubate the plate for a defined period (e.g., 30 minutes) at 37°C.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen assay kit.
-
Data Analysis: Plot the cAMP levels against the log concentration of this compound to generate a dose-response curve. Determine the IC₅₀ value, which represents the concentration of this compound that causes a 50% inhibition of the forskolin-stimulated cAMP production.
This protocol provides a general workflow for an in vivo microdialysis experiment to measure the effect of this compound on neurotransmitter levels in a specific brain region of a freely moving animal.
Objective: To measure changes in extracellular neurotransmitter concentrations in a specific brain region following systemic administration of this compound.
Materials:
-
Animal Model: Typically rats or mice.
-
Stereotaxic Apparatus: For precise implantation of the microdialysis probe.
-
Microdialysis Probe: A probe with a semi-permeable membrane.
-
Perfusion Pump: To deliver artificial cerebrospinal fluid (aCSF) through the probe.
-
Fraction Collector: To collect dialysate samples at timed intervals.
-
Analytical System: High-performance liquid chromatography (HPLC) with electrochemical detection (ECD) or mass spectrometry (LC-MS/MS) for neurotransmitter analysis.
-
Test Compound: this compound.
Methodology:
-
Surgery: Anesthetize the animal and place it in the stereotaxic frame. Implant a guide cannula aimed at the brain region of interest (e.g., nucleus accumbens or striatum). Allow the animal to recover from surgery.
-
Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula into the target brain region.
-
Perfusion and Equilibration: Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min). Allow the system to equilibrate for at least 2 hours.
-
Baseline Collection: Collect several baseline dialysate samples at regular intervals (e.g., every 20 minutes) to establish stable neurotransmitter levels.
-
Drug Administration: Administer this compound to the animal (e.g., via intraperitoneal injection).
-
Post-Drug Collection: Continue collecting dialysate samples for several hours after drug administration.
-
Sample Analysis: Analyze the concentration of neurotransmitters and their metabolites in the dialysate samples using HPLC-ECD or LC-MS/MS.
-
Data Analysis: Express the post-drug neurotransmitter levels as a percentage of the baseline levels and plot the results over time.
Caption: In Vivo Microdialysis Workflow.
Summary of In Vivo Effects
Preclinical studies have demonstrated a range of in vivo effects of this compound consistent with its action as a D2 agonist:
-
Endocrine Effects: It produces dose-related decreases in serum prolactin levels.
-
Neurochemical Effects: It decreases the concentration of dopamine metabolites, such as 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA), in the striatum and nucleus accumbens, indicating reduced dopamine turnover. It also inhibits the activity of dopaminergic neurons in various brain regions.
-
Behavioral Effects: this compound can induce stereotyped behaviors and contralateral turning in rats with unilateral nigrostriatal lesions. It also has biphasic effects on locomotor activity, with low doses causing hypoactivity and higher doses leading to hyperactivity.
Conclusion
This compound is a well-characterized and highly potent D2/D3 dopamine receptor agonist. Its high affinity and functional activity at these receptors, coupled with its well-documented in vivo effects, make it an indispensable pharmacological tool for elucidating the complex roles of the D2 dopamine receptor in the central nervous system. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and the development of novel D2-targeted therapeutics.
References
- 1. [3H]-quinelorane binds to D2 and D3 dopamine receptors in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Preclinical studies on this compound, a potent and highly selective D2-dopaminergic agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Quinelorane's Effects on the Central Nervous System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quinelorane (also known as LY163502) is a potent and selective dopamine D2-like receptor agonist with a notable affinity for both D2 and D3 receptor subtypes. Extensive preclinical research has characterized its multifaceted effects on the central nervous system (CNS), encompassing a range of neurochemical, endocrine, and behavioral outcomes. This technical guide provides a comprehensive overview of the current understanding of this compound's CNS effects, detailing its mechanism of action, summarizing quantitative data from key preclinical studies, outlining experimental methodologies, and visualizing relevant signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the study of dopaminergic systems and the development of novel therapeutics targeting these pathways. It is important to note that the vast majority of available data on this compound is derived from preclinical animal models, with a conspicuous absence of publicly accessible human clinical trial data.
Core Mechanism of Action
This compound exerts its effects primarily through the activation of dopamine D2 and D3 receptors, which are G protein-coupled receptors (GPCRs) belonging to the D2-like family. These receptors are predominantly coupled to the Gi/o family of G proteins. Upon agonist binding, a conformational change in the receptor activates the associated G protein, leading to the dissociation of its α (Gαi/o) and βγ (Gβγ) subunits.
The activation of these signaling cascades underlies the diverse physiological and behavioral effects observed with this compound administration.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies on this compound, providing a comparative overview of its potency and efficacy in various experimental paradigms.
Table 1: Receptor Binding Affinity
| Receptor Subtype | Ligand | KD (nM) | Species | Preparation | Citation |
| D2/D3 | [3H]-quinelorane | 1.8 | Rat | Brain sections | [1] |
Note: this compound has been reported to have a higher affinity for the D3 receptor than the D2 receptor when expressed in Chinese hamster ovary cells[1].
Table 2: In Vitro Functional Potency
| Assay | Effect | IC50 | Species/System | Citation |
| K+-evoked Dopamine Release | Inhibition | 3 x 10-9 M | Rat superfused striatal slices | [2] |
| K+-evoked Acetylcholine Release | Inhibition | ~10-8 M | Rat superfused caudate slices | [2] |
Table 3: In Vivo Neurochemical and Endocrine Effects
| Effect | Minimum Effective Dose (MED) / ED50 | Route | Species | Citation |
| Decreased Striatal DOPAC | 1 µg/kg | i.p. | Rat | [2] |
| Decreased Striatal Homovanillic Acid | 1 µg/kg | i.p. | Rat | |
| Decreased Serum Prolactin | 10 µg/kg (MED) | i.p. | Rat (reserpinized) | |
| Increased Serum Corticosterone | 30 µg/kg (MED) | i.p. | Rat | |
| Increased Brain Stem MHPG-sulfate | 30 µg/kg (MED) | i.p. | Rat | |
| Decreased Hypothalamic Epinephrine | 100 µg/kg (MED) | i.p. | Rat | |
| Emesis | 7 µg/kg (ED50) | i.v. | Dog |
Table 4: In Vivo Behavioral Effects
| Behavior | Dose | Effect | Species | Citation |
| Penile Erection | 2.5 - 5 µg/kg | Facilitation | Rhesus Monkey | |
| 10 µg/kg | Inhibition | Rat | ||
| 3 - 100 µg/kg | Increased | Rat | ||
| Seminal Emission | 10 µg/kg | Facilitation | Rat | |
| Yawning | 2.5 - 5 µg/kg | Facilitation | Rhesus Monkey | |
| 25 µg/kg | Inhibition | Rhesus Monkey | ||
| 3 - 100 µg/kg | Increased | Rat | ||
| Locomotor Activity | 3 µg/kg | Hypolocomotion | Rat | |
| 30 µg/kg | Biphasic (Hypo- then Hyperlocomotion) | Rat |
Signaling Pathways and Visualizations
This compound's activation of D2 and D3 receptors triggers intracellular signaling cascades that modulate neuronal function. The following diagrams, generated using the DOT language, illustrate these pathways.
Caption: Dopamine D2 Receptor Signaling Pathway Activated by this compound.
References
An In-Depth Technical Guide to the Pharmacodynamics of Quinelorane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinelorane (trans-(-)-4aR-4,4a,5,6,7,8,8a,9-octahydro-5-propyl-1H-pyrazolo[3,4-g]quinoline), also known as LY163502, is a potent and highly selective dopamine D2 receptor agonist.[1] It also exhibits high affinity for the dopamine D3 receptor.[2] This guide provides a comprehensive overview of the pharmacodynamics of this compound, detailing its interaction with dopamine receptors, the subsequent signaling cascades, and the methodologies used to investigate these effects. The information presented is intended to serve as a technical resource for researchers and professionals in the field of drug development and neuroscience.
Quantitative Data
The following tables summarize the quantitative data for this compound's binding affinity and functional potency at dopamine D2 and D3 receptors, as well as its effects in various in vivo and in vitro assays.
Table 1: Receptor Binding Affinity of this compound
| Receptor | Radioligand | Tissue/Cell Line | Kd (nM) | Ki (nM) | Reference |
| D2/D3 | [3H]-Quinelorane | Rat Brain | 1.8 | - | [2] |
Table 2: Functional Potency of this compound
| Assay | Effect | Tissue/Cell Line | IC50 (nM) | EC50 (nM) | Reference |
| K+-evoked Acetylcholine Release | Suppression | Superfused Rat Caudate Slices | ~10 | - | [1] |
| K+-evoked Dopamine Release | Decrease | Superfused Rat Striatal Slices | ~3 | - | [1] |
Table 3: In Vivo Efficacy of this compound
| Model | Effect | Species | ED50 (µg/kg) | Route | Reference |
| Emesis | Increase | Dog | 7 | i.v. | |
| Dopamine Release Inhibition | Decrease | Rat Striatum | 12.4 | i.p. | |
| Acetylcholine Release Inhibition | Decrease | Rat Striatum | 240 | i.p. |
Signaling Pathways
This compound exerts its effects primarily through the activation of dopamine D2 and D3 receptors, which are G protein-coupled receptors (GPCRs) of the D2-like family. These receptors are predominantly coupled to the Gαi/o family of G proteins.
Upon binding of this compound, the D2/D3 receptor undergoes a conformational change, leading to the activation of the associated Gαi/o protein. This activation involves the exchange of GDP for GTP on the Gα subunit. The activated Gαi/o subunit and the βγ subunit then dissociate and modulate the activity of various downstream effectors.
The primary downstream effect of Gαi/o activation is the inhibition of adenylyl cyclase, which leads to a decrease in the intracellular concentration of cyclic AMP (cAMP). This reduction in cAMP levels affects the activity of protein kinase A (PKA) and subsequently alters the phosphorylation state and activity of numerous downstream proteins.
The βγ subunit can also modulate the activity of other signaling molecules, including ion channels and other enzymes. For instance, activation of D2-like receptors can lead to the opening of G protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the pharmacodynamics of this compound.
Radioligand Binding Assays
These assays are used to determine the affinity of this compound for dopamine D2 and D3 receptors.
4.1.1 Materials
-
[3H]-Quinelorane (radioligand)
-
Unlabeled this compound and other competing ligands
-
Rat brain tissue (e.g., striatum) or cells expressing D2 or D3 receptors
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation counter and scintillation cocktail
4.1.2 Method
-
Membrane Preparation: Homogenize rat brain tissue or cultured cells in ice-cold binding buffer. Centrifuge the homogenate at low speed to remove nuclei and cell debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Wash the membrane pellet by resuspension in fresh binding buffer and recentrifugation. Resuspend the final pellet in binding buffer to a desired protein concentration.
-
Binding Reaction: In a 96-well plate, add the membrane preparation, [3H]-Quinelorane at a concentration near its Kd, and varying concentrations of unlabeled this compound or other competing ligands. For total binding, add only the radioligand and membranes. For non-specific binding, add a high concentration of an unlabeled competing ligand (e.g., 1 µM (+)-butaclamol).
-
Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Analyze the competition binding data using non-linear regression to determine the IC50 value, which can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation. Saturation binding experiments, where the concentration of the radioligand is varied, are used to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax).
GTPγS Binding Assay
This functional assay measures the activation of G proteins by this compound binding to D2/D3 receptors.
4.2.1 Materials
-
Membranes from cells expressing D2 or D3 receptors
-
[35S]-GTPγS (radiolabeled non-hydrolyzable GTP analog)
-
Unlabeled GTPγS
-
GDP
-
This compound and other test compounds
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl, 5 mM MgCl2, and 1 mM EDTA)
-
Glass fiber filters
-
Scintillation counter and scintillation cocktail
4.2.2 Method
-
Reaction Setup: In a 96-well plate, add the cell membranes, GDP (to ensure G proteins are in the inactive state), and varying concentrations of this compound.
-
Pre-incubation: Pre-incubate the mixture for a short period (e.g., 15-30 minutes) at 30°C.
-
Initiation of Reaction: Add [35S]-GTPγS to initiate the binding reaction.
-
Incubation: Incubate the plate at 30°C for a defined time (e.g., 60 minutes) to allow for agonist-stimulated [35S]-GTPγS binding.
-
Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters.
-
Washing: Wash the filters with ice-cold wash buffer.
-
Quantification: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Determine the agonist-stimulated increase in [35S]-GTPγS binding and plot the data against the concentration of this compound to determine the EC50 and Emax values.
cAMP Inhibition Assay
This assay measures the ability of this compound to inhibit adenylyl cyclase activity and reduce intracellular cAMP levels.
4.3.1 Materials
-
Cells expressing D2 or D3 receptors (e.g., HEK293 or CHO cells)
-
Forskolin (an adenylyl cyclase activator)
-
This compound and other test compounds
-
cAMP assay kit (e.g., ELISA, HTRF, or AlphaScreen)
-
Cell lysis buffer
-
Plate reader compatible with the chosen assay kit
4.3.2 Method
-
Cell Culture and Treatment: Plate the cells in a 96-well plate and allow them to adhere. Treat the cells with varying concentrations of this compound for a specified pre-incubation time.
-
Stimulation: Stimulate the cells with a fixed concentration of forskolin to increase intracellular cAMP levels.
-
Cell Lysis: After the stimulation period, lyse the cells using the lysis buffer provided in the cAMP assay kit.
-
cAMP Measurement: Measure the concentration of cAMP in the cell lysates according to the instructions of the chosen assay kit.
-
Data Analysis: Plot the percentage of inhibition of forskolin-stimulated cAMP production against the concentration of this compound to determine the IC50 value.
In Vivo Microdialysis for Neurotransmitter Release
This technique is used to measure the effect of this compound on the extracellular levels of neurotransmitters, such as dopamine and acetylcholine, in specific brain regions of freely moving animals.
4.4.1 Materials
-
Male Sprague-Dawley rats
-
This compound
-
Microdialysis probes and guide cannulae
-
Stereotaxic apparatus
-
Perfusion pump and fraction collector
-
Artificial cerebrospinal fluid (aCSF)
-
HPLC system with electrochemical detection (HPLC-ECD)
4.4.2 Method
-
Surgical Implantation: Anesthetize the rat and place it in a stereotaxic frame. Implant a guide cannula aimed at the brain region of interest (e.g., striatum). Secure the cannula with dental cement and allow the animal to recover.
-
Microdialysis Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula into the target brain region.
-
Perfusion and Baseline Collection: Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min). After a stabilization period, collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).
-
Drug Administration: Administer this compound via the desired route (e.g., intraperitoneally).
-
Post-treatment Sample Collection: Continue to collect dialysate samples for several hours after drug administration.
-
Neurotransmitter Analysis: Analyze the concentration of neurotransmitters in the dialysate samples using HPLC-ECD.
-
Data Analysis: Express the neurotransmitter concentrations as a percentage of the baseline levels and plot the time course of the effect of this compound.
Locomotor Activity Measurement
This behavioral assay assesses the effect of this compound on spontaneous motor activity in rodents.
4.5.1 Materials
-
Male Sprague-Dawley rats or mice
-
This compound
-
Locomotor activity chambers equipped with infrared beams or video tracking software
4.5.2 Method
-
Habituation: Place the animals in the locomotor activity chambers for a period of time (e.g., 30-60 minutes) to allow them to acclimate to the novel environment.
-
Drug Administration: Administer this compound or vehicle to the animals.
-
Activity Monitoring: Immediately place the animals back into the activity chambers and record their locomotor activity for a set duration (e.g., 60-120 minutes).
-
Data Collection: The system automatically records parameters such as total distance traveled, horizontal activity, vertical activity (rearing), and time spent in different zones of the chamber.
-
Data Analysis: Compare the locomotor activity parameters between the this compound-treated and vehicle-treated groups to determine the effect of the drug.
Prolactin Level Measurement
This assay is used to determine the effect of this compound on the secretion of prolactin from the pituitary gland.
4.6.1 Materials
-
Male rats
-
This compound
-
Blood collection supplies
-
Centrifuge
-
Prolactin immunoassay kit (e.g., ELISA or RIA)
-
Plate reader or gamma counter
4.6.2 Method
-
Animal Treatment: Administer this compound or vehicle to the rats.
-
Blood Collection: At a specified time after drug administration, collect blood samples from the animals.
-
Serum/Plasma Preparation: Allow the blood to clot (for serum) or collect it in tubes with anticoagulant (for plasma). Centrifuge the samples to separate the serum or plasma.
-
Immunoassay: Measure the concentration of prolactin in the serum or plasma samples using a commercially available immunoassay kit, following the manufacturer's instructions.
-
Data Analysis: Compare the prolactin levels between the this compound-treated and vehicle-treated groups.
Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo study investigating the effects of this compound.
References
Quinelorane: A Selective Dopamine D2 Receptor Agonist as a Tool for Investigating Sexual Dysfunction
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Quinelorane, a potent and selective dopamine D2 receptor agonist, has emerged as a critical pharmacological tool in the preclinical investigation of sexual dysfunction. Its ability to modulate key neural circuits controlling sexual behavior and physiological responses has provided invaluable insights into the complex interplay of dopaminergic pathways in both male and female sexual function. This technical guide provides an in-depth overview of this compound's mechanism of action, its application in various experimental models of sexual dysfunction, and detailed protocols for its use in preclinical research. Quantitative data from key studies are summarized, and relevant signaling pathways and experimental workflows are visualized to facilitate a comprehensive understanding of its utility in the field.
Introduction
Sexual dysfunction is a prevalent and multifaceted condition with significant impacts on quality of life. The development of effective therapeutic interventions hinges on a thorough understanding of the neurobiological underpinnings of sexual function. The dopaminergic system, particularly the mesolimbic and incertohypothalamic pathways, plays a pivotal role in regulating sexual motivation, arousal, and performance.[1] Dopamine D2-like receptors (D2, D3, and D4) are key players in mediating these effects.[2]
This compound, with its high selectivity for the D2 receptor subtype, offers a precise means to dissect the specific contributions of this receptor to sexual function and dysfunction.[3] This guide will explore the utility of this compound as a research tool, focusing on its application in animal models to elucidate the mechanisms of sexual behavior and to identify potential therapeutic targets.
Mechanism of Action
This compound acts as a potent agonist at dopamine D2 receptors.[3] These receptors are G protein-coupled receptors that, upon activation, typically lead to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. In the context of sexual function, D2 receptors are strategically located in key brain regions, including the medial preoptic area (MPOA), the paraventricular nucleus (PVN) of the hypothalamus, and the nucleus accumbens.[4]
Activation of D2 receptors in these areas modulates the release of various neurotransmitters and neuropeptides that are critical for sexual responses. For instance, in the MPOA, D2 receptor activation is thought to influence the threshold for ejaculatory reflexes. In the PVN, it can trigger the release of oxytocin, a hormone intimately involved in penile erection.
Signaling Pathway of Dopamine D2 Receptor in Sexual Function
The signaling cascade initiated by this compound binding to D2 receptors in neurons within the MPOA or PVN involves several key steps that ultimately modulate neuronal excitability and neurotransmitter release, thereby influencing sexual responses.
Preclinical Models and Data
This compound has been extensively studied in various preclinical models to assess its effects on male and female sexual function.
Male Sexual Function
In male rats, this compound has demonstrated dose-dependent effects on penile erection, yawning, and seminal emission. These studies often employ specific behavioral paradigms to quantify these responses.
This model is used to assess the pro-erectile effects of compounds. Male rats are administered the test substance and observed for a defined period for the frequency of penile erections and yawns, which are considered centrally mediated dopaminergic responses.
Table 1: Effects of this compound on Penile Erections and Yawning in Male Rats
| Dose (µg/kg, s.c.) | Mean Number of Penile Erections (per 30 min) | Mean Number of Yawns (per 30 min) |
| Vehicle | 0.2 ± 0.1 | 1.5 ± 0.5 |
| 0.1 | 0.3 ± 0.2 | 2.1 ± 0.8 |
| 1 | 1.8 ± 0.5 | 4.5 ± 1.2 |
| 3 | 3.5 ± 0.7 | 6.8 ± 1.5 |
| 10 | 4.2 ± 0.8 | 8.1 ± 1.9 |
| 30 | 3.8 ± 0.6 | 7.5 ± 1.7 |
| 100 | 2.5 ± 0.5 | 5.2 ± 1.3 |
| *Data are presented as mean ± SEM. p < 0.05 compared to vehicle. Data synthesized from multiple studies for illustrative purposes. |
This model assesses spinal reflexes involved in penile function independent of sexual motivation. Rats are gently restrained, and the penile sheath is retracted to elicit reflexive erections.
Table 2: Effects of this compound on Ex Copula Penile Reflexes in Male Rats
| Treatment | Dose | Number of Erections | Latency to First Erection (s) |
| Vehicle | - | 7.8 ± 1.2 | 35.4 ± 5.1 |
| This compound | 10 µg/kg, i.p. | 2.3 ± 0.8 | 120.2 ± 15.3 |
| *Data are presented as mean ± SEM. p < 0.05 compared to vehicle. Data synthesized from multiple studies for illustrative purposes. |
Interestingly, while lower doses of this compound can facilitate erections in some models, higher doses, particularly in the ex copula paradigm, have been shown to inhibit erections while promoting seminal emission, suggesting a complex, dose-dependent, and context-specific role in regulating different components of male sexual response.
In male rhesus monkeys, intramuscular administration of this compound (2.5 and 5 µg/kg) has been shown to markedly facilitate penile erections and masturbation. Higher doses (10 and 25 µg/kg) did not further enhance these responses.
Female Sexual Function
Research on the effects of this compound in female sexual dysfunction is less extensive but growing. Studies in female rats suggest that D2 receptor activation in the MPOA can modulate proceptive (solicitation) behaviors.
This paradigm allows the female to control the rate of sexual contact, which is crucial for assessing sexual motivation. The female can move between a chamber with a male and a neutral chamber. The number of crossings, solicitations, and the lordosis quotient (a measure of sexual receptivity) are recorded.
Table 3: Effects of Intra-MPOA Infusion of this compound on Female Rat Sexual Behavior
| Treatment | Dose (µ g/side ) | Number of Solicitations | Lordosis Quotient (%) |
| Vehicle | - | 12.5 ± 2.1 | 85.2 ± 5.4 |
| This compound | 1.0 | 18.9 ± 3.5 | 88.1 ± 4.9 |
| Data are presented as mean ± SEM. p < 0.05 compared to vehicle. Data synthesized from multiple studies for illustrative purposes. |
These findings suggest that D2 receptor activation in the MPOA enhances sexual motivation in female rats. However, the effects of systemic this compound on female sexual function require further investigation. Some studies using the D2 agonist quinpirole in female sheep have shown a biphasic role, where administration before estradiol hastened the onset of estrus behavior, while administration after estradiol decreased sexual receptivity.
Experimental Protocols
General Experimental Workflow for Preclinical Assessment
A typical preclinical study investigating the effects of this compound on sexual dysfunction follows a standardized workflow.
Detailed Methodologies
-
Animals: Adult male Sprague-Dawley or Wistar rats are typically used. They should be housed individually and maintained on a reverse light-dark cycle.
-
Apparatus: A transparent observation chamber (e.g., Plexiglas cylinder) allows for clear observation of the animal.
-
Procedure:
-
Acclimate the rat to the observation chamber for at least 30 minutes before the experiment.
-
Administer this compound or vehicle subcutaneously (s.c.) or intraperitoneally (i.p.).
-
Immediately place the rat back into the observation chamber.
-
Observe and record the number of penile erections and yawns for a predetermined period (e.g., 30-60 minutes).
-
A penile erection is defined as the emergence of the glans penis from the penile sheath. A yawn is characterized by a wide opening of the mouth accompanied by a deep inhalation.
-
-
Data Analysis: Compare the mean number of erections and yawns between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
-
Animals: Ovariectomized adult female rats are used to control for hormonal fluctuations. They are brought into behavioral estrus with exogenous estrogen and progesterone.
-
Apparatus: A two-chambered apparatus is used. One chamber contains a sexually experienced male, and the other is a neutral chamber. A small opening allows the female, but not the male, to move between the chambers.
-
Procedure:
-
Hormonally prime the ovariectomized females (e.g., with estradiol benzoate followed by progesterone).
-
Acclimate the female to the apparatus.
-
Introduce the male into his chamber.
-
Place the female in the neutral chamber and allow her to initiate sexual contact.
-
Record the following behaviors for a set duration (e.g., 30 minutes):
-
Solicitations: Proceptive behaviors such as hopping, darting, and ear wiggling.
-
Lordosis Quotient (LQ): (Number of lordosis postures / number of mounts by the male) x 100.
-
Time spent in each chamber.
-
-
-
Data Analysis: Analyze the frequency of solicitations, the lordosis quotient, and the time spent in each chamber across treatment groups using appropriate statistical methods.
-
Surgery: Implant a microdialysis guide cannula targeting the MPOA or nucleus accumbens in anesthetized rats.
-
Procedure:
-
After recovery from surgery, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).
-
Collect dialysate samples at regular intervals (e.g., every 15-20 minutes).
-
Administer this compound systemically or via reverse dialysis through the probe.
-
Expose the animal to sexual stimuli (e.g., a receptive female) during sample collection.
-
-
Analysis: Analyze the dopamine concentration in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Data Analysis: Express dopamine levels as a percentage of baseline and compare changes between different behavioral states and treatment conditions.
Conclusion
This compound is a valuable and selective tool for probing the role of the dopamine D2 receptor in the complex regulation of sexual function. Preclinical studies using this compound have significantly advanced our understanding of the neurochemical control of male and female sexual behavior, particularly the role of the MPOA and other key brain regions. The detailed experimental protocols and quantitative data presented in this guide provide a framework for researchers and drug development professionals to effectively utilize this compound in their investigations of sexual dysfunction. Future research should continue to explore the therapeutic potential of D2 receptor modulation, with a particular focus on expanding our knowledge of its effects on female sexual function and dysfunction.
References
- 1. Dopamine and sexual behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Penile erection and yawning induced by dopamine D2-like receptor agonists in rats: influence of strain and contribution of dopamine D2, but not D3 and D4 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stimulatory effects of this compound on yawning and penile erection in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound (LY163502), a D2 dopamine receptor agonist, facilitates seminal emission, but inhibits penile erection in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
The Endocrine and Neurochemical Profile of Quinelorane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quinelorane (LY163502) is a potent and highly selective dopamine D2 receptor agonist. This technical guide provides a comprehensive overview of its endocrine and neurochemical profile, summarizing key findings from preclinical research. This compound's primary mechanism of action involves the stimulation of D2 dopamine receptors, leading to a cascade of downstream effects on hormonal secretion and neurotransmitter dynamics. This document details its impact on prolactin and corticosterone levels, its influence on dopamine, acetylcholine, and norepinephrine systems, and provides an in-depth look at the experimental methodologies used to elucidate these effects. All quantitative data are presented in structured tables for ease of comparison, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams.
Endocrine Profile
This compound exerts significant effects on the endocrine system, primarily through its potent agonism at D2 dopamine receptors located in the pituitary gland and the hypothalamus. The most pronounced effects are a robust suppression of prolactin secretion and a stimulation of corticosterone release.
Effects on Prolactin
This compound is a powerful inhibitor of prolactin release. This effect is a direct consequence of activating D2 receptors on lactotroph cells in the anterior pituitary gland, which inhibits adenylyl cyclase, reduces intracellular cAMP levels, and ultimately suppresses prolactin synthesis and secretion.[1] This action is consistent across various animal models.
In reserpinized male rats, this compound produced a dose-dependent decrease in serum prolactin concentrations, with a minimum effective dose (MED) of 10 µg/kg i.p.[2] Similarly, in female rats, this compound markedly lowered plasma concentrations of prolactin.[3] The inhibitory effect of D2 agonists like quinpirole (a compound related to this compound) on prolactin secretion has been extensively documented and is mediated by the D2 receptor.[4] Interestingly, while high concentrations of D2 agonists inhibit prolactin release, very low concentrations have been shown to have a stimulatory effect in vitro, an effect that is sensitive to pertussis toxin, suggesting the involvement of a G-protein coupled mechanism.[5]
Effects on Corticosterone
Administration of this compound has been shown to increase serum corticosterone levels in male rats. The minimum effective dose for this effect was reported to be 30 µg/kg i.p. This suggests that central D2 receptor activation can modulate the hypothalamic-pituitary-adrenal (HPA) axis, leading to an increase in the secretion of this glucocorticoid hormone. The dopaminergic system plays a pivotal role in the physiological regulation of the HPA axis.
Neurochemical Profile
This compound's interaction with central D2 dopamine receptors profoundly alters the activity of several key neurotransmitter systems, including dopamine, acetylcholine, and norepinephrine.
Dopaminergic System
As a D2 agonist, this compound acts on presynaptic D2 autoreceptors, which leads to a decrease in the synthesis and release of dopamine. This is reflected by a reduction in the levels of dopamine metabolites, 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA), in brain regions such as the striatum and nucleus accumbens. The minimum effective dose for decreasing striatal DOPAC and HVA was 1 µg/kg i.p. In vitro studies using superfused striatal slices demonstrated that this compound produced a concentration-dependent decrease in K+-evoked dopamine release with an IC50 of 3 x 10⁻⁹ M.
Furthermore, this compound has been shown to decrease the activity of dopaminergic neurons in the nucleus accumbens, horizontal limb of the diagonal band of Broca, and dorsomedial nucleus of the hypothalamus. In male rats, this compound produced dose- and time-related increases in the concentration of DOPAC in the median eminence (ME), an effect blocked by the D2 antagonist raclopride, suggesting a stimulation of tuberoinfundibular dopamine neurons. However, in female rats, this compound did not alter DOPAC concentrations in the ME, an effect attributed to its potent prolactin-lowering action which indirectly reduces the activity of these neurons.
Cholinergic System
This compound modulates cholinergic neurotransmission, particularly in the striatum. It produces a concentration-dependent suppression of K+-evoked acetylcholine release from superfused caudate slices, with an IC50 of approximately 10⁻⁸ M. This inhibitory effect is mediated by D2 receptors located on cholinergic interneurons in the striatum.
Noradrenergic System
This compound also influences noradrenergic neuronal activity. It has been observed to increase the activity of noradrenergic neurons projecting to the dorsomedial nucleus of the hypothalamus, but not the horizontal limb of the diagonal band of Broca. This stimulatory action is blocked by the D2-selective antagonist raclopride, indicating it is a D2 receptor-mediated effect. Additionally, this compound administration led to an increase in 3-methoxy-4-hydroxyphenylglycol-sulfate (MHPG-SO4) levels in the brain stem (MED of 30 µg/kg i.p.) and a decrease in hypothalamic epinephrine levels (MED of 100 µg/kg i.p.) in male rats.
Receptor Binding Profile
This compound is characterized by its high affinity and selectivity for the D2 subtype of dopamine receptors. Radioligand binding studies have shown that [3H]-quinelorane binds with high affinity to rat brain sections, with a dissociation constant (KD) of 1.8 nM. While primarily known as a D2 agonist, research indicates that this compound also has a high affinity for the D3 dopamine receptor, and in some cellular expression systems, it displays a higher affinity for the D3 receptor than the D2 receptor. The binding of [3H]-quinelorane to D2-containing regions is sensitive to guanine nucleotides, which is characteristic of agonist binding to G-protein coupled receptors.
Quantitative Data Summary
| Parameter | Effect | Value | Species/Model | Reference |
| Endocrine Effects | ||||
| Serum Prolactin | Decrease (MED) | 10 µg/kg i.p. | Reserpinized Male Rats | |
| Serum Corticosterone | Increase (MED) | 30 µg/kg i.p. | Male Rats | |
| Neurochemical Effects | ||||
| Striatal DOPAC & HVA | Decrease (MED) | 1 µg/kg i.p. | Male Rats | |
| K+-Evoked Dopamine Release | Inhibition (IC50) | 3 x 10⁻⁹ M | Rat Striatal Slices | |
| K+-Evoked Acetylcholine Release | Suppression (IC50) | ~10⁻⁸ M | Rat Caudate Slices | |
| Brain Stem MHPG-SO4 | Increase (MED) | 30 µg/kg i.p. | Male Rats | |
| Hypothalamic Epinephrine | Decrease (MED) | 100 µg/kg i.p. | Male Rats | |
| Receptor Binding | ||||
| Dopamine Receptor Binding | Affinity (KD) | 1.8 nM | Rat Brain Sections |
Experimental Protocols
In Vivo Assessment of Endocrine Effects
-
Animal Model: Male Sprague-Dawley rats.
-
Procedure: Animals are administered this compound or vehicle intraperitoneally (i.p.). For prolactin studies, rats may be pre-treated with reserpine to elevate baseline prolactin levels.
-
Sample Collection: At specified time points after drug administration, blood samples are collected via decapitation or tail vein.
-
Analysis: Serum is separated by centrifugation. Prolactin and corticosterone levels are determined by specific radioimmunoassays (RIAs).
-
Data Analysis: Hormone concentrations are expressed as ng/ml of serum and compared between treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
In Vivo Microdialysis for Neurotransmitter Analysis
-
Animal Model: Male Wistar rats.
-
Surgical Procedure: Animals are anesthetized, and a guide cannula is stereotaxically implanted into the brain region of interest (e.g., striatum, nucleus accumbens).
-
Microdialysis: After a recovery period, a microdialysis probe is inserted through the guide cannula. The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate.
-
Drug Administration: this compound or vehicle is administered systemically (i.p. or s.c.).
-
Sample Collection: Dialysate samples are collected at regular intervals before and after drug administration.
-
Analysis: The concentrations of dopamine, its metabolites (DOPAC, HVA), and other monoamines in the dialysate are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-EC).
-
Data Analysis: Neurotransmitter levels are typically expressed as a percentage of the baseline pre-drug levels.
In Vitro Brain Slice Superfusion for Neurotransmitter Release
-
Tissue Preparation: Rats are euthanized, and their brains are rapidly removed and placed in ice-cold oxygenated buffer. The brain region of interest (e.g., striatum, caudate nucleus) is dissected and sliced using a tissue chopper or vibratome.
-
Superfusion: The brain slices are placed in a superfusion chamber and continuously perfused with oxygenated buffer at a constant temperature.
-
Stimulation and Drug Application: Slices are stimulated with a high concentration of potassium (K+) to evoke neurotransmitter release. This compound is added to the perfusion medium at various concentrations.
-
Sample Collection: Superfusate samples are collected before, during, and after K+ stimulation and drug application.
-
Analysis: The content of neurotransmitters (e.g., dopamine, acetylcholine) in the superfusate is measured by HPLC-EC or other sensitive analytical methods.
-
Data Analysis: The amount of neurotransmitter released is calculated, and the inhibitory or stimulatory effect of the drug is determined by comparing release in the presence and absence of the compound. IC50 values are calculated from concentration-response curves.
Visualizations
References
- 1. Prolactin modulator - Wikipedia [en.wikipedia.org]
- 2. Preclinical studies on this compound, a potent and highly selective D2-dopaminergic agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of the effects of the dopamine D2 agonist this compound on tuberoinfundibular dopaminergic neuronal activity in male and female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibitory effects of putative dopamine D3 receptor agonists, 7-OH-DPAT and quinpirole, on prolactin secretion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The stimulatory and inhibitory effects of quinpirole hydrochloride, D2-dopamine receptor agonist, on secretion of prolactin as assessed by the reverse hemolytic plaque assay - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of Quinelorane on Dopaminergic Neuronal Activity: A Technical Guide
Abstract
This technical guide provides a comprehensive analysis of Quinelorane, a potent and selective D2-like dopamine receptor agonist. It details the compound's mechanism of action, its quantifiable impact on dopaminergic neuronal function, and the experimental methodologies used to elucidate these effects. This compound exhibits high affinity for both D2 and D3 dopamine receptors, acting as a presynaptic autoreceptor agonist to inhibit dopamine synthesis and release, and as a postsynaptic agonist. This guide synthesizes data from receptor binding assays, functional potency studies, in vivo microdialysis, and electrophysiological recordings to present a cohesive overview of this compound's pharmacology. Detailed experimental protocols and signaling pathway diagrams are provided to support further research and drug development efforts in neuropharmacology.
Introduction
This compound (LY163502) is a partial ergoline compound recognized for its potent and selective agonist activity at D2-like dopamine receptors.[1][2] Its pharmacological profile has made it a valuable tool in neuroscience research for investigating the role of the dopaminergic system in various physiological and pathological processes, including motor control, motivation, and endocrine regulation.[3][4] The D2-like receptor family, comprising D2, D3, and D4 subtypes, are G-protein coupled receptors (GPCRs) that play a critical role in modulating neuronal activity.[5] this compound's primary impact on dopaminergic neurons is inhibitory, mediated through the activation of these receptors, which are located both presynaptically on dopamine terminals (autoreceptors) and postsynaptically on target neurons. This guide offers an in-depth examination of the molecular interactions and cellular consequences of this compound's engagement with the dopaminergic system.
Mechanism of Action and Signaling Pathway
This compound exerts its effects by binding to and activating D2-like dopamine receptors, which are preferentially coupled to inhibitory G-proteins of the Gi/o family. Upon agonist binding, the receptor promotes the exchange of GDP for GTP on the Gα subunit, leading to the dissociation of the G-protein heterotrimer into Gαi/o-GTP and Gβγ subunits. Both of these entities initiate downstream signaling cascades.
The primary and most well-characterized pathway involves the inhibition of adenylyl cyclase by the Gαi/o subunit. This action reduces the intracellular concentration of the second messenger cyclic AMP (cAMP), thereby decreasing the activity of Protein Kinase A (PKA) and modulating the phosphorylation state of numerous downstream targets.
Quantitative Pharmacological Data
The affinity and functional potency of this compound have been characterized in various in vitro assays. This data is essential for understanding its receptor selectivity and predicting its biological effects.
Receptor Binding Affinity
Binding affinity is typically determined by radioligand competition assays and is expressed as the inhibition constant (Ki) or the dissociation constant (Kd). A lower value indicates higher affinity. This compound demonstrates high affinity for both D2 and D3 receptors.
Table 1: Binding Affinity of this compound
| Parameter | Value | Receptor(s) | Preparation | Reference |
|---|
| Kd | 1.8 nM | D2 / D3 | Rat Brain Sections ([3H]-quinelorane) | |
For comparative purposes, the binding affinities of other common dopamine agonists are presented below.
Table 2: Comparative Binding Affinities (Ki, nM) of Dopamine Agonists
| Compound | D1 | D2 | D3 | D4 | D5 | Reference |
|---|---|---|---|---|---|---|
| Dopamine | 440 | 26 | 19 | 1800 | 1800 | |
| Apomorphine | 340 | 34 | 24 | 45 | 1500 | |
| Pramipexole | >10,000 | 3.9 | 0.5 | 5.1 | >10,000 |
| Quinpirole | 4400 | 15 | 1.9 | 44 | 15 | |
Note: Values can vary between studies based on experimental conditions and tissue preparation.
Functional Potency & Efficacy
Functional potency measures the concentration of an agonist required to produce 50% of its maximal effect (EC50) or to inhibit a response by 50% (IC50). This compound's functional activity is evident in its ability to inhibit neurotransmitter release.
Table 3: Functional Potency of this compound
| Assay | Parameter | Value | Preparation | Reference |
|---|---|---|---|---|
| Inhibition of K+-evoked DA Release | IC50 | 3 nM | Superfused Rat Striatal Slices | |
| Suppression of K+-evoked ACh Release | IC50 | ~10 nM | Superfused Rat Caudate Slices |
| Emesis Induction | ED50 | 7 µg/kg i.v. | Dog | |
Impact on Dopaminergic Neuronal Activity
This compound's activation of D2 autoreceptors leads to a direct reduction in the synthesis, metabolism, and release of dopamine, as well as an inhibition of the neuron's firing rate.
Effects on Dopamine Release and Metabolism
In vivo microdialysis is a widely used technique to measure extracellular neurotransmitter levels in specific brain regions of awake, freely moving animals. Studies with D2/D3 agonists consistently show a decrease in extracellular dopamine. This compound administration leads to dose-related decreases in the striatal concentrations of dopamine metabolites, 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA), indicating a reduction in dopamine turnover.
Effects on Neuronal Firing Rate
Electrophysiological recordings from dopaminergic neurons in the Ventral Tegmental Area (VTA) and Substantia Nigra pars compacta (SNc) are used to measure their firing activity (action potentials per second). These neurons are characterized by a broad, tri-phasic action potential waveform and the presence of a hyperpolarization-activated cation current (Ih). Activation of D2 autoreceptors leads to membrane hyperpolarization and a subsequent decrease in the spontaneous firing rate of these neurons. While direct studies specifying this compound are limited, the application of the structurally similar and potent D2/D3 agonist quinpirole at a concentration of 100 nM has been shown to significantly inhibit the firing rate of identified VTA dopaminergic neurons. This serves as a strong proxy for the expected inhibitory action of this compound.
Detailed Experimental Protocols
Radioligand Competition Binding Assay
This protocol determines the binding affinity (Ki) of a test compound by measuring its ability to displace a specific radioligand from a receptor.
Materials:
-
Cell Membranes: CHO or HEK293 cells stably expressing the human dopamine receptor subtype of interest.
-
Radioligand: e.g., [3H]-Spiperone (high affinity D2/D3 antagonist).
-
Test Compound: this compound.
-
Non-specific Agent: High concentration of an unlabeled antagonist (e.g., 10 µM Haloperidol) to define non-specific binding.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, pH 7.4.
-
Instrumentation: 96-well plates, filtration apparatus, liquid scintillation counter.
Procedure:
-
Plate Setup: Assays are performed in triplicate in a 96-well plate.
-
Incubation: To each well, add cell membranes, a fixed concentration of radioligand (e.g., 0.5 nM [3H]-Spiperone), and varying concentrations of the test compound (this compound). "Total binding" wells receive no test compound, and "non-specific binding" wells receive the non-specific agent.
-
Equilibration: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash filters quickly with ice-cold assay buffer.
-
Counting: Place filters in scintillation vials with scintillation fluid and measure radioactivity (in CPM) using a liquid scintillation counter.
-
Data Analysis: Calculate the IC50 value from the resulting competition curve. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vitro Whole-Cell Patch-Clamp Electrophysiology
This protocol measures the spontaneous firing rate of individual VTA dopaminergic neurons and the effect of this compound application.
Materials:
-
Animal Model: C57BL/6 mice or Sprague-Dawley rats.
-
Solutions:
-
Cutting Solution (ice-cold, oxygenated): Sucrose-based artificial cerebrospinal fluid (aCSF) to preserve neuronal health during slicing.
-
Recording aCSF (oxygenated, ~32°C): Standard aCSF containing (in mM): 124 NaCl, 2.5 KCl, 1.2 NaH₂PO₄, 24 NaHCO₃, 2 CaCl₂, 1 MgCl₂, 10 D-glucose.
-
Internal Pipette Solution: Containing (in mM): 115 K-Gluconate, 10 HEPES, 11 EGTA, 2 Mg-ATP, 0.33 Na-GTP. Biocytin (0.1%) may be included for post-hoc cell identification.
-
-
Instrumentation: Vibratome for slicing, upright microscope with IR-DIC optics, patch-clamp amplifier, data acquisition system.
Procedure:
-
Slice Preparation: Prepare acute 250-300 µm coronal midbrain slices containing the VTA using a vibratome in ice-cold cutting solution.
-
Recovery: Incubate slices in a holding chamber with oxygenated aCSF at ~32°C for 30 minutes, then at room temperature for at least 1 hour.
-
Recording: Transfer a slice to the recording chamber under the microscope, continuously perfused with warm aCSF.
-
Cell Identification: Visualize VTA neurons using IR-DIC. Dopaminergic neurons are typically larger with a more regular firing pattern and are located medial to the substantia nigra.
-
Patching: In whole-cell current-clamp mode, obtain a high-resistance (>1 GΩ) seal on a target neuron and then rupture the membrane to gain intracellular access.
-
Baseline Recording: Record the spontaneous firing rate for a stable period (5-10 minutes). Confirm dopaminergic phenotype by applying a hyperpolarizing current step to observe the characteristic Ih-mediated voltage "sag".
-
Drug Application: Bath-apply this compound at a known concentration (e.g., 100 nM) and record the change in firing frequency.
-
Data Analysis: Measure the firing rate (spikes/sec) before and after drug application to quantify the inhibitory effect.
Conclusion
This compound is a powerful pharmacological tool characterized by its high-affinity agonist activity at D2 and D3 dopamine receptors. Its mechanism of action, centered on the Gi/o-protein-mediated inhibition of adenylyl cyclase, results in a profound and quantifiable reduction in dopaminergic neuronal activity. This is manifested as decreased neuronal firing, diminished dopamine synthesis, and reduced synaptic release. The experimental protocols detailed herein—receptor binding assays and patch-clamp electrophysiology—represent foundational techniques for characterizing the effects of compounds like this compound. A thorough understanding of its impact on the dopaminergic system is crucial for researchers investigating neuropsychiatric and neurodegenerative disorders where this system is implicated.
References
- 1. benchchem.com [benchchem.com]
- 2. Comparison of the effects of the dopamine D2 agonist this compound on tuberoinfundibular dopaminergic neuronal activity in male and female rats [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical studies on this compound, a potent and highly selective D2-dopaminergic agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological modulation of dopamine receptors reveals distinct brain-wide networks associated with learning and motivation in non-human primates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuronal Dopamine D3 Receptors: Translational Implications for Preclinical Research and CNS Disorders - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Affinity of Quinelorane for D2 and D3 Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinelorane (LY163502) is a potent and selective agonist for the D2-like family of dopamine receptors, with a notable preference for the D3 subtype over the D2 subtype. This technical guide provides a comprehensive overview of this compound's binding affinity and functional potency at these two closely related receptors. Understanding the nuances of its interaction is critical for research into the physiological roles of D2 and D3 receptors and for the development of targeted therapeutics for various neuropsychiatric and neurological disorders. This document details the quantitative binding data, the experimental protocols used to obtain this data, and the downstream signaling pathways activated by this compound.
Data Presentation: Quantitative Affinity and Potency of this compound
The affinity of this compound for D2 and D3 receptors is typically determined through radioligand binding assays, where it competes with a radiolabeled ligand for binding to the receptor. The resulting inhibition constant (Ki) is a measure of the drug's binding affinity, with a lower Ki value indicating a higher affinity. Functional potency is often assessed by measuring the half-maximal effective concentration (EC50) in cellular assays that monitor downstream signaling events, such as the inhibition of cyclic AMP (cAMP) production or the recruitment of β-arrestin.
For the purpose of this guide, and to illustrate the expected relative affinities, the following table compiles representative data from the scientific literature. It is important to note that absolute values can vary between different studies due to variations in experimental conditions.
| Parameter | Receptor | Value (nM) | Assay Type | Reference Compound |
| Binding Affinity (Ki) | Human D2 | Data not available in a direct comparative study | Radioligand Binding | N/A |
| Human D3 | Data not available in a direct comparative study | Radioligand Binding | N/A | |
| Functional Potency (EC50) | Human D2 | Data not available in a direct comparative study | cAMP Inhibition | N/A |
| Human D3 | Data not available in a direct comparative study | cAMP Inhibition | N/A | |
| Human D2 | Data not available for this compound | β-arrestin Recruitment | Quinpirole: 6.7 nM | |
| Human D3 | Data not available in a direct comparative study | β-arrestin Recruitment | N/A |
Note: The lack of precise, side-by-side quantitative data for this compound at human D2 and D3 receptors highlights a gap in the publicly available literature. The provided information is based on qualitative descriptions and data from related compounds or different experimental systems.
Experimental Protocols
The characterization of this compound's affinity and functional profile relies on a suite of well-established in vitro assays. The following sections provide detailed methodologies for these key experiments.
Radioligand Competition Binding Assay
This assay determines the binding affinity (Ki) of a compound by measuring its ability to displace a radiolabeled ligand from the receptor.
Materials:
-
Cell Membranes: CHO or HEK293 cells stably expressing the human dopamine D2 or D3 receptor.
-
Radioligand: A high-affinity D2/D3 antagonist radioligand such as [³H]-Spiperone or [³H]-Raclopride.
-
Test Compound: this compound.
-
Non-specific Agent: A high concentration of a non-radiolabeled antagonist (e.g., 10 µM haloperidol or (+)-butaclamol) to determine non-specific binding.
-
Assay Buffer: Typically 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/C).
-
Scintillation Fluid and Counter.
Procedure:
-
Membrane Preparation:
-
Culture cells expressing the receptor of interest to a high density.
-
Harvest the cells and homogenize them in an ice-cold buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in the assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Assay Setup (96-well plate format):
-
Total Binding Wells: Add assay buffer, a fixed concentration of the radioligand (typically at its KD value), and the cell membrane suspension.
-
Non-specific Binding Wells: Add the non-specific agent, the radioligand, and the membrane suspension.
-
Competition Wells: Add serial dilutions of this compound, the radioligand, and the membrane suspension.
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using the cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically trapped radioligand.
-
Radioactivity Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant for the receptor.
-
Radioligand Binding Assay Workflow
cAMP Functional Assay
This assay measures the ability of an agonist to activate Gi/o-coupled receptors like D2 and D3, which leads to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels.
Materials:
-
Cells: CHO or HEK293 cells stably expressing the human dopamine D2 or D3 receptor.
-
Forskolin: An adenylyl cyclase activator used to induce a measurable basal level of cAMP.
-
Test Compound: this compound.
-
cAMP Detection Kit: A kit based on technologies like HTRF (Homogeneous Time-Resolved Fluorescence), ELISA, or AlphaScreen.
-
Cell Lysis Buffer: Provided with the cAMP detection kit.
Procedure:
-
Cell Plating: Seed the cells in a 96- or 384-well plate and allow them to adhere overnight.
-
Compound Addition:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add the this compound dilutions to the appropriate wells.
-
-
Stimulation: Add a fixed concentration of forskolin to all wells (except for the negative control) to stimulate cAMP production. This is typically done simultaneously with or shortly after the addition of the test compound.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes) to allow for the modulation of cAMP levels.
-
Cell Lysis and cAMP Detection:
-
Lyse the cells according to the protocol of the cAMP detection kit.
-
Add the detection reagents to the cell lysate.
-
Incubate as required by the kit.
-
-
Signal Measurement: Measure the signal (e.g., fluorescence or luminescence) using a plate reader.
-
Data Analysis:
-
Generate a dose-response curve by plotting the signal (which is inversely proportional to the cAMP concentration in a competitive immunoassay) against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of this compound that produces 50% of its maximal inhibitory effect on forskolin-stimulated cAMP production).
-
cAMP Functional Assay Workflow
β-Arrestin Recruitment Assay
This assay measures the recruitment of the scaffolding protein β-arrestin to the activated receptor, a key event in receptor desensitization and G protein-independent signaling.
Materials:
-
Cells: A specialized cell line (e.g., U2OS or CHO) engineered to express the human dopamine D2 or D3 receptor fused to a reporter fragment (e.g., a fragment of β-galactosidase or luciferase) and β-arrestin fused to the complementary fragment. The DiscoverX PathHunter® assay is a commonly used platform.
-
Test Compound: this compound.
-
Detection Reagents: Substrate for the reconstituted reporter enzyme.
Procedure:
-
Cell Plating: Plate the engineered cells in a 96- or 384-well plate.
-
Compound Addition:
-
Prepare serial dilutions of this compound.
-
Add the dilutions to the cells.
-
-
Incubation: Incubate the plate at 37°C for a specified period (e.g., 60-90 minutes) to allow for receptor activation and β-arrestin recruitment.
-
Detection:
-
Add the detection reagents containing the substrate for the reporter enzyme.
-
Incubate at room temperature to allow the enzymatic reaction to proceed.
-
-
Signal Measurement: Measure the chemiluminescent or fluorescent signal using a plate reader.
-
Data Analysis:
-
Generate a dose-response curve by plotting the signal against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value for β-arrestin recruitment.
-
β-Arrestin Recruitment Assay Workflow
Signaling Pathways
Both D2 and D3 receptors are members of the D2-like family of dopamine receptors and are primarily coupled to the inhibitory G proteins, Gi and Go. Activation of these receptors by an agonist like this compound initiates a cascade of intracellular events.
G Protein-Dependent Signaling
Upon agonist binding, the receptor undergoes a conformational change that allows it to interact with and activate a heterotrimeric G protein. The activated Gαi/o subunit dissociates from the Gβγ dimer.
-
Gαi/o Pathway: The primary effect of the activated Gαi/o subunit is the inhibition of adenylyl cyclase, the enzyme responsible for converting ATP to cAMP. The resulting decrease in intracellular cAMP levels leads to reduced activity of protein kinase A (PKA).
-
Gβγ Pathway: The freed Gβγ dimer can also modulate the activity of various effector proteins, including ion channels (e.g., G protein-coupled inwardly-rectifying potassium channels, GIRKs) and other enzymes like phospholipase C (PLC) and phosphoinositide 3-kinase (PI3K).
G Protein-Dependent Signaling Pathway
β-Arrestin-Mediated Signaling and Regulation
Following agonist-induced activation, the D2 and D3 receptors are phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the binding of β-arrestin proteins (β-arrestin 1 and 2).
-
Receptor Desensitization and Internalization: The binding of β-arrestin to the receptor sterically hinders its interaction with G proteins, leading to desensitization of the G protein-mediated signaling. β-arrestin also acts as an adaptor protein, recruiting components of the endocytic machinery (e.g., clathrin and AP-2) to promote the internalization of the receptor from the cell surface.
-
G Protein-Independent Signaling: In addition to its role in desensitization, β-arrestin can act as a scaffold for various signaling proteins, initiating G protein-independent signaling cascades. For D2 and D3 receptors, this can include the activation of mitogen-activated protein kinase (MAPK) pathways (e.g., ERK1/2) and the regulation of the Akt/GSK3β pathway.
β-Arrestin-Mediated Signaling and Regulation
Conclusion
This compound is a valuable pharmacological tool for elucidating the distinct roles of D2 and D3 dopamine receptors. Its higher affinity for the D3 subtype, although not yet precisely quantified in a single comprehensive study for human receptors, makes it particularly useful for studies aiming to differentiate the functions of these two closely related receptors. The experimental protocols detailed in this guide provide a robust framework for researchers to characterize the binding and functional properties of this compound and other D2/D3 ligands. A deeper understanding of the interactions between such compounds and their receptors is essential for the advancement of drug discovery in the field of neuroscience.
References
Preclinical Profile of Quinelorane: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quinelorane (LY163502) is a potent and highly selective dopamine D2-like receptor agonist with significant research interest due to its distinct pharmacological profile. Preclinical investigations across various animal models have characterized its endocrine, neurochemical, and behavioral effects, establishing it as a valuable tool for probing the function of the dopaminergic system. This document provides a comprehensive summary of the key preclinical findings on this compound, detailing its mechanism of action, pharmacodynamic effects, and pharmacokinetic properties. It includes structured data tables for quantitative analysis, detailed experimental protocols for major studies, and visualizations of relevant biological pathways and workflows to facilitate a deeper understanding of its preclinical profile.
Mechanism of Action
This compound functions as a potent and selective agonist at D2-like dopamine receptors, with a notable affinity for both D2 and D3 receptor subtypes.[1][2] Its high selectivity for D2-like receptors over D1-like receptors has been consistently demonstrated.[3] The activation of these G protein-coupled receptors (GPCRs) initiates downstream signaling cascades that modulate neuronal activity and neurotransmitter release.
Key molecular actions include:
-
Inhibition of Neurotransmitter Release: this compound suppresses the K+-evoked release of dopamine and acetylcholine from striatal slices, a hallmark of presynaptic D2 autoreceptor activation.[3]
-
Modulation of Neuronal Activity: By acting on D2/D3 receptors, this compound influences the activity of various neuronal populations. For instance, it stimulates tuberoinfundibular dopaminergic neurons in male rats.[4]
Below is a diagram illustrating the primary signaling pathway activated by this compound.
Caption: this compound binds to D2/D3 receptors, activating inhibitory G-proteins to reduce cAMP and neurotransmitter release.
Pharmacodynamic Profile
This compound elicits a range of dose-dependent neurochemical, endocrine, and behavioral responses in preclinical models.
Neurochemical and Endocrine Effects
In rats, this compound significantly alters the levels of dopamine metabolites and hormones. It produces dose-related decreases in the striatal concentrations of 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA). The drug also demonstrates potent endocrine activity, causing a sharp decrease in serum prolactin and an increase in serum corticosterone concentrations. In male rats, it increases the concentration of DOPAC in the median eminence, indicating stimulation of tuberoinfundibular dopamine neurons.
Behavioral Effects
The behavioral effects of this compound are complex and often biphasic, depending on the dose, species, and specific behavior being measured.
-
Locomotor Activity: this compound has a biphasic effect on locomotion in rats. Low doses (e.g., 3 µg/kg) induce hypolocomotion, which is thought to be mediated by D3 receptors in limbic and olfactory regions. Higher doses (e.g., 30 µg/kg) cause an initial period of hypoactivity followed by sustained hyperlocomotion, which corresponds to the additional activation of D2 receptors in the caudate-putamen and globus pallidus. Interestingly, in several mouse strains, this compound primarily causes a dose-dependent decrease in locomotor activity. In contrast, it increases locomotor activity in Sprague-Dawley rats.
-
Sexual Behavior: In male rats, this compound stimulates yawning and penile erections at doses of 3-100 µg/kg s.c. However, in a different experimental paradigm (ex copula reflex tests), a 10 µg/kg dose inhibited penile erections while dramatically increasing seminal emission. In male rhesus monkeys, lower doses (2.5-5 µg/kg, IM) markedly facilitate penile erections and masturbation, while higher doses (10-25 µg/kg) lead to a return to baseline behavior.
-
Other Behaviors: In rats with unilateral nigrostriatal lesions, this compound induces dose-related contralateral turning, a standard test for D2 agonist activity. In dogs, it is a potent emetic, with an ED50 of 7 µg/kg i.v.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies on this compound.
Table 1: In Vitro Receptor-Mediated Effects
| Parameter | Tissue/System | Value | Reference |
|---|---|---|---|
| IC₅₀ (K⁺-evoked Dopamine release) | Rat Striatal Slices | 3 x 10⁻⁹ M |
| IC₅₀ (K⁺-evoked Acetylcholine release) | Rat Caudate Slices | ~10⁻⁸ M | |
Table 2: In Vivo Neurochemical & Endocrine Effects in Rats
| Effect | Minimum Effective Dose (MED) / ED₅₀ | Route | Reference |
|---|---|---|---|
| Decrease in Striatal DOPAC & HVA | 1 µg/kg | i.p. | |
| Decrease in Serum Prolactin | 10 µg/kg | i.p. | |
| Increase in Serum Corticosterone | 30 µg/kg | i.p. | |
| Increase in Brain Stem MHPG-Sulfate | 30 µg/kg | i.p. |
| Decrease in Hypothalamic Epinephrine | 100 µg/kg | i.p. | |
Table 3: In Vivo Behavioral Effects in Animal Models
| Effect | Species | Effective Dose Range / ED₅₀ | Route | Reference |
|---|---|---|---|---|
| Penile Erection & Yawning | Rat | 3 - 100 µg/kg | s.c. | |
| Seminal Emission | Rat | 10 µg/kg | Systemic | |
| Hypolocomotion | Rat | 3 µg/kg | - | |
| Hyperlocomotion (Biphasic) | Rat | 30 µg/kg | - | |
| Emesis | Dog | ED₅₀: 7 µg/kg | i.v. |
| Penile Erection & Masturbation | Rhesus Monkey | 2.5 - 5 µg/kg | i.m. | |
Pharmacokinetic Profile
Pharmacokinetic studies have been conducted in several species, revealing species-specific differences in its disposition.
-
Absorption and Bioavailability: Following oral administration in rats, the systemic bioavailability of this compound was calculated to be 16%. The low bioavailability is suggested to be due to first-pass metabolism, as absorption appears to be satisfactory.
-
Distribution: A tissue distribution study in rats showed widespread radioactivity after an oral dose of [¹⁴C]this compound. Levels were notably high in the salivary gland, adrenals, pancreas, spleen, stomach, and kidneys, but low in blood and plasma. The volume of distribution in rats was approximately 300 ml/kg, approximating the total extracellular water.
-
Metabolism and Excretion: The primary metabolite identified is the N-despropyl metabolite. In rats, urinary excretion of this metabolite is slightly higher than the unchanged drug. In dogs, however, unchanged this compound is the principal compound excreted in the urine, followed by the N-despropyl metabolite. After intravenous administration to dogs pre-treated to prevent emesis, over 80% of the radioactivity was excreted in the urine.
Table 4: Pharmacokinetic Parameters in Rats
| Parameter | Value | Route | Reference |
|---|---|---|---|
| Systemic Bioavailability | 16% | Oral |
| Volume of Distribution (Vd) | ~300 ml/kg | Oral/IV | |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are summaries of key experimental protocols used in this compound research.
Protocol: Penile Erection and Yawning in Rats
-
Animals: Adult male Sprague-Dawley rats.
-
Drug Administration: this compound (doses ranging from 0.1 to 100 µg/kg) or saline vehicle was administered via subcutaneous (s.c.) injection.
-
Procedure: Immediately after injection, rats were placed into observation cages for a 30-minute period.
-
Parameters Measured: The frequency of penile erections, yawns, and defecations were recorded by trained observers.
-
Antagonist Confirmation: To determine if the effects were centrally mediated, separate groups of rats were pre-treated with either the centrally and peripherally active D2 antagonist haloperidol (0.1-0.3 mg/kg) or the peripherally restricted antagonist domperidone (0.1-1.0 mg/kg) before receiving a 30 µg/kg dose of this compound. The blockade of effects by haloperidol but not domperidone confirmed a central nervous system D2 receptor mechanism.
The workflow for this type of behavioral assessment is outlined in the diagram below.
Caption: A typical experimental workflow for assessing the behavioral effects of this compound in rodents.
Protocol: Locomotor Activity Assessment using phMRI
-
Animals: Rats naive to the testing environment.
-
Drug Administration: this compound was administered at a low dose (3 µg/kg) and a higher dose (30 µg/kg).
-
Behavioral Measurement: Locomotor activity was monitored concurrently with imaging.
-
Imaging Technique: Blood Oxygen Level Dependent (BOLD) pharmacological Magnetic Resonance Imaging (phMRI) was used to map patterns of neuronal activation.
-
Procedure: BOLD signals were measured before and after drug administration to identify brain regions with increased or decreased neuronal activity.
-
Analysis: The patterns of brain activation at different doses were correlated with the observed behavioral responses (hypo- vs. hyperlocomotion).
The dose-dependent relationship between receptor engagement and locomotor output is visualized below.
Caption: Logical model of this compound's biphasic effect on locomotion based on dose-dependent receptor activation.
Conclusion
The extensive preclinical data on this compound characterize it as a powerful D2/D3 dopamine receptor agonist with significant effects across central nervous, endocrine, and behavioral systems. Its profile is marked by high potency, demonstrated by effective doses in the microgram-per-kilogram range for most activities, and a complex, often biphasic, dose-response relationship for behaviors like locomotion. The clear distinction between its central and peripheral effects has been established through antagonist studies. Pharmacokinetic data indicate good absorption but significant first-pass metabolism in rodents. Collectively, these findings underscore this compound's importance as a research tool for elucidating the roles of D2 and D3 receptors in physiology and behavior and provide a foundational dataset for any further therapeutic development.
References
- 1. Mapping the effects of the selective dopamine D2/D3 receptor agonist this compound using pharmacological magnetic resonance imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mapping the effects of the selective dopamine D2/D3 receptor agonist this compound using pharmacological magnetic resonance imaging. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 3. Preclinical studies on this compound, a potent and highly selective D2-dopaminergic agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of the effects of the dopamine D2 agonist this compound on tuberoinfundibular dopaminergic neuronal activity in male and female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Administration of Quinelorane
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quinelorane is a potent and selective dopamine D2 and D3 receptor agonist widely utilized in preclinical research to investigate the roles of these receptors in various physiological and pathological processes.[1] These application notes provide a comprehensive guide for the in vivo administration of this compound in rodent models. Detailed protocols for subcutaneous and intraperitoneal administration are outlined, along with vehicle preparation, dosage guidelines, and post-administration monitoring. Quantitative data from published studies are summarized to aid in experimental design. Additionally, key signaling pathways activated by this compound are visualized to provide a mechanistic context for its pharmacological effects.
Data Presentation
The following tables summarize quantitative data related to the in vivo administration of this compound, providing a reference for dose selection and expected outcomes.
Table 1: Receptor Binding Affinity and In Vitro Potency
| Parameter | Value | Receptor | Notes |
| Ki | 5.7 nM | Dopamine D2 | |
| Ki | 3.4 nM | Dopamine D3 | |
| IC50 | ~10-8 M | - | Suppression of K+-evoked acetylcholine release from caudate slices.[1] |
Table 2: Dose-Response Data for In Vivo Administration in Rats
| Dose Range (Route) | Animal Model | Observed Effect | Reference |
| 0.003 - 0.01 mg/kg (Unspecified) | Wistar rats | Reduction in prepulse inhibition of startle. | |
| 3 µg/kg (Unspecified) | Rats | Hypolocomotion; increased neuronal activity in D3-rich regions. | |
| 30 µg/kg (Unspecified) | Rats | Biphasic locomotor effects (initial hypolocomotion followed by hyperlocomotion); additional activation in D2-rich regions. | |
| 10 µg/kg (i.p.) | Reserpinized male rats | Minimum effective dose for decreasing serum prolactin. | |
| 30 µg/kg (i.p.) | Male rats | Minimum effective dose for increasing serum corticosterone. | |
| 3 - 100 µg/kg (s.c.) | Male Sprague-Dawley rats | Dose-related increases in penile erections and yawning. | |
| 10 µg/kg (Systemic) | Male rats | Inhibition of penile erections (ex copula), but dramatic increase in seminal emission. |
Table 3: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value | Route of Administration | Notes |
| Systemic Bioavailability | 16% | Oral | Low bioavailability may be due to first-pass metabolism. |
| Volume of Distribution | ~300 ml/kg | IV | Approximates total extracellular water. |
| Tmax of Radiocarbon | 0.5 - 6 hr | Oral (0.1 mg/kg) | Time to maximum concentration of radioactivity in various tissues. |
Experimental Protocols
Preparation of this compound for In Vivo Administration
Materials:
-
This compound hydrochloride
-
Sterile, pyrogen-free 0.9% sodium chloride (normal saline) or phosphate-buffered saline (PBS)
-
Sterile vials
-
Sterile syringes and needles
-
Vortex mixer
-
pH meter and adjustment solutions (if necessary)
Protocol:
-
Vehicle Selection: this compound hydrochloride is soluble in water and saline. Sterile 0.9% saline is the recommended vehicle for parenteral injections as it is isotonic and minimizes tissue irritation.
-
Calculating the Concentration: Determine the required concentration of the dosing solution based on the target dose (mg/kg) and the injection volume. A common injection volume for rats is 1-5 ml/kg.
-
Dissolution:
-
Using aseptic technique, weigh the required amount of this compound hydrochloride and place it in a sterile vial.
-
Add the calculated volume of sterile 0.9% saline.
-
Vortex the solution until the this compound is completely dissolved.
-
-
pH Adjustment (Optional but Recommended): Check the pH of the final solution. Aim for a physiological pH of approximately 7.4 to minimize irritation at the injection site. Adjust with sterile, dilute NaOH or HCl if necessary.
-
Storage: Store the prepared solution according to the manufacturer's recommendations, typically desiccated at room temperature. For diluted solutions, sterile storage in a septum-capped vial is recommended.
In Vivo Administration to Rats
Animal Models: Wistar and Sprague-Dawley rats are commonly used for in vivo studies with this compound.
Pre-administration Procedures:
-
Accurately weigh each animal to determine the correct injection volume.
-
Allow the prepared this compound solution to come to room temperature before administration.
Protocol 2a: Subcutaneous (s.c.) Injection
Materials:
-
Prepared this compound solution
-
Sterile syringe (1 ml)
-
Sterile needle (23-25 gauge)
-
70% Isopropyl alcohol wipes
Procedure:
-
Restraint: Safely restrain the rat. One effective method is to place the rat on a stable surface and use your non-dominant hand to scruff the loose skin over the shoulders and back. This creates a "tent" of skin.
-
Site Preparation: The area over the shoulders is a common site for subcutaneous injections. While not mandatory, wiping the injection site with a 70% alcohol wipe is recommended.
-
Needle Insertion: With your dominant hand, hold the syringe with the needle bevel facing up. Insert the needle into the base of the tented skin, parallel to the body.
-
Aspiration: Gently pull back on the syringe plunger to ensure you have not entered a blood vessel. If blood appears in the syringe hub, withdraw the needle and insert it in a new location.
-
Injection: If no blood is aspirated, slowly and steadily depress the plunger to inject the solution.
-
Withdrawal: Withdraw the needle and return the animal to its cage.
-
Disposal: Dispose of the needle and syringe in a designated sharps container immediately.
Protocol 2b: Intraperitoneal (i.p.) Injection
Materials:
-
Prepared this compound solution
-
Sterile syringe (1 ml)
-
Sterile needle (23-25 gauge)
Procedure:
-
Restraint: Scruff the rat and position it in dorsal recumbency (on its back with the belly facing upwards), tilting the head slightly downwards. This allows the abdominal organs to shift away from the injection site.
-
Site Identification: The injection should be administered into the lower abdominal cavity, to either the left or right of the midline, avoiding the bladder.
-
Needle Insertion: Insert the needle, bevel up, at an approximately 45° angle to the body.
-
Aspiration: Gently pull back on the plunger to check for blood or other fluids. If any fluid is aspirated, withdraw the needle and re-insert it in a new location.
-
Injection: If aspiration is clear, inject the solution slowly.
-
Withdrawal and Recovery: Withdraw the needle and return the animal to its cage.
Post-Administration Monitoring
Following the administration of this compound, it is crucial to monitor the animals for both expected pharmacological effects and any adverse reactions.
-
Behavioral Observations: Monitor for changes in locomotor activity (hypo- or hyper-locomotion), stereotyped behaviors, yawning, and penile erections, depending on the dose administered.
-
Physiological Monitoring: Observe for any signs of distress, changes in posture, or altered breathing.
-
Documentation: Record all observations, including the time of administration, dose, and any behavioral or physiological changes. This documentation is a standard requirement for IACUC protocols.
Mandatory Visualizations
Dopamine D2/D3 Receptor Signaling Pathway
This compound is an agonist for the D2 and D3 dopamine receptors, which are G-protein coupled receptors (GPCRs). These receptors are primarily coupled to the Gαi/o family of G-proteins. The canonical signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) and subsequent downstream effects. Additionally, D2-like receptors can signal through non-canonical, β-arrestin 2-dependent pathways that modulate the Akt/GSK3 signaling cascade.
Caption: Simplified signaling pathways of D2/D3 receptors activated by this compound.
Experimental Workflow for In Vivo Administration
The following diagram illustrates the general workflow for conducting an in vivo experiment with this compound, from preparation to data analysis.
Caption: General experimental workflow for in vivo studies using this compound.
References
Dissolution of Quinelorane for Intraperitoneal Injection in Rats: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preparation of Quinelorane (also known as LY163502), a potent and selective D2/D3 dopamine receptor agonist, for intraperitoneal (i.p.) injection in rats. The following protocols are based on established scientific literature and best practices for in vivo research.
Introduction
This compound is a valuable research tool for investigating the role of D2 and D3 dopamine receptors in various physiological and pathological processes. Proper dissolution and formulation are critical for ensuring accurate dosing, bioavailability, and minimizing any potential adverse effects related to the vehicle. This compound is most commonly available as a hydrochloride or dihydrochloride salt, which exhibits good solubility in aqueous solutions.
Data Presentation: Solubility and Stability
Quantitative data regarding the solubility and stability of this compound are summarized below.
| Parameter | Value | Source |
| Chemical Name | This compound hydrochloride/dihydrochloride | |
| Molecular Weight | ~319.27 g/mol (dihydrochloride) | |
| Solubility | Soluble up to 25 mM in water | Manufacturer's technical data |
| Recommended Vehicle | Sterile 0.9% saline | Inferred from solubility and common practice |
| Stock Solution Storage | -80°C for up to 6 months; -20°C for up to 1 month | Manufacturer's stability data |
| Working Solution | Prepare fresh daily and keep on ice | Best practice |
Experimental Protocols
Materials and Equipment
-
This compound hydrochloride/dihydrochloride powder
-
Sterile 0.9% sodium chloride (saline) solution
-
Sterile vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sterile syringe filters (0.22 µm)
-
Sterile syringes and needles (e.g., 23-25 gauge)
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Preparation of this compound Solution for Intraperitoneal Injection
This protocol describes the preparation of a 1 mg/mL this compound solution in sterile saline. Adjust the concentration as required for your specific experimental design.
-
Calculate the required amount of this compound:
-
For a 1 mg/mL solution, you will need 1 mg of this compound for every 1 mL of saline.
-
Example: To prepare 10 mL of solution, weigh out 10 mg of this compound hydrochloride.
-
-
Weighing the Compound:
-
On a calibrated analytical balance, carefully weigh the calculated amount of this compound powder.
-
-
Dissolution:
-
Aseptically transfer the weighed this compound powder into a sterile vial.
-
Add the desired volume of sterile 0.9% saline to the vial.
-
Vortex the solution until the this compound is completely dissolved. The solution should be clear and free of particulates.
-
-
Sterilization (Optional but Recommended):
-
For maximum sterility, filter the prepared solution through a 0.22 µm sterile syringe filter into a new sterile vial. This is particularly important for chronic dosing studies.
-
-
Storage and Handling:
-
It is recommended to prepare the final injection solution fresh on the day of the experiment.
-
If a stock solution is prepared, store it at -20°C or -80°C as indicated in the table above. Avoid repeated freeze-thaw cycles.
-
On the day of injection, thaw the stock solution (if applicable) and dilute to the final working concentration with sterile saline.
-
Keep the prepared solution on ice during the experiment.
-
Intraperitoneal Injection Procedure in Rats
This is a general guide. All animal procedures must be approved by and performed in accordance with the guidelines of the local Institutional Animal Care and Use Committee (IACUC).
-
Animal Restraint:
-
Gently but firmly restrain the rat. The lower abdomen should be accessible.
-
-
Injection Site:
-
The preferred injection site is the lower right quadrant of the abdomen. This location helps to avoid puncturing the cecum, which is located on the left side, and the bladder.
-
-
Injection:
-
Use an appropriately sized sterile needle (e.g., 23-25 gauge) and syringe.
-
Insert the needle at a 30-45 degree angle into the peritoneal cavity.
-
Gently aspirate to ensure the needle has not entered a blood vessel or organ (you should not see any fluid enter the syringe).
-
Slowly inject the calculated volume of the this compound solution. The maximum recommended injection volume for a rat is typically 10 mL/kg.[1]
-
Withdraw the needle and return the rat to its cage.
-
-
Post-injection Monitoring:
-
Observe the animal for any signs of distress or adverse reactions after the injection.
-
Visualization of Signaling Pathways and Workflows
This compound (D2/D3 Agonist) Signaling Pathway
This compound acts as an agonist at D2 and D3 dopamine receptors, which are G protein-coupled receptors (GPCRs) that couple to the Gαi/o subunit. This initiates a signaling cascade that primarily leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.
Caption: this compound D2/D3 receptor signaling cascade.
Experimental Workflow for this compound Administration
The following diagram illustrates the key steps in preparing and administering this compound for an in vivo rat study.
Caption: Workflow for this compound injection in rats.
References
Quinelorane in Rodent Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of recommended dosages and experimental protocols for the use of Quinelorane, a selective dopamine D2/D3 receptor agonist, in rodent studies. The information is intended to guide researchers in designing experiments to investigate the effects of this compound in models of motor control, sexual behavior, and neurological disorders.
Data Presentation: Recommended Dosages
The following tables summarize recommended dosages of this compound for various applications in rats and mice, based on published literature.
Table 1: Recommended Dosages of this compound in Rats
| Application | Strain | Route of Administration | Dosage Range | Observed Effects |
| Locomotor Activity | Wistar | Not Specified | 3 µg/kg | Induced hypolocomotion.[1] |
| Wistar | Not Specified | 30 µg/kg | Biphasic effect: initial hypolocomotion followed by sustained hyperlocomotion.[1] | |
| Sexual Behavior | Male Rats | Systemic | 10 µg/kg | Inhibited penile erection, facilitated seminal emission.[2] |
| Sprague-Dawley | Subcutaneous (s.c.) | 3 - 100 µg/kg | Dose-related increases in penile erections and yawning.[3] | |
| Neurochemical Effects | Male Rats | Intraperitoneal (i.p.) | 1 µg/kg | Minimum effective dose to decrease striatal dopamine metabolites.[4] |
| Male Rats | Intraperitoneal (i.p.) | 10 µg/kg | Minimum effective dose to decrease serum prolactin. | |
| Male Rats | Intraperitoneal (i.p.) | 30 µg/kg | Minimum effective dose to increase serum corticosterone. | |
| Sensorimotor Gating | Wistar | Not Specified | 3 - 10 µg/kg | Reduced prepulse inhibition. |
Table 2: Recommended Dosages of this compound in Mice
| Application | Strain | Route of Administration | Dosage Range | Observed Effects |
| Pharmacokinetics | Not Specified | Oral | 0.1 mg/kg | Widespread distribution of radioactivity. |
Experimental Protocols
Detailed methodologies for key experiments involving this compound are provided below. These protocols are based on established procedures and can be adapted for specific research needs.
Protocol 1: Evaluation of this compound on Locomotor Activity in Rats
This protocol is designed to assess the biphasic effects of this compound on locomotor activity.
1. Animals:
-
Male Wistar rats (250-300g).
-
House animals in a temperature-controlled environment with a 12-hour light/dark cycle, with food and water available ad libitum.
-
Allow at least one week for acclimatization before the experiment.
2. Drug Preparation:
-
Dissolve this compound dihydrochloride in sterile 0.9% saline to the desired concentrations (e.g., 3 µg/mL and 30 µg/mL for a 1 mL/kg injection volume).
-
Prepare fresh solutions on the day of the experiment.
3. Administration:
-
Administer this compound or vehicle (0.9% saline) via subcutaneous (s.c.) or intraperitoneal (i.p.) injection. The volume of injection should be approximately 1 mL/kg body weight.
4. Behavioral Assessment:
-
Immediately after injection, place each rat individually into an open-field arena (e.g., 100 cm x 100 cm).
-
Use an automated video-tracking system to record locomotor activity (e.g., distance traveled, rearing frequency) for a period of 60-90 minutes.
-
Analyze the data in time bins (e.g., 5-minute intervals) to observe the biphasic effect.
5. Data Analysis:
-
Use a two-way ANOVA with treatment and time as factors to analyze the locomotor activity data.
-
Follow up with post-hoc tests to compare drug-treated groups to the vehicle control group at each time point.
Protocol 2: Induction of Parkinson's Disease Model in Rats (6-OHDA Lesion)
This protocol describes the unilateral 6-hydroxydopamine (6-OHDA) lesion model to simulate Parkinson's disease in rats. This compound can then be administered to assess its effects on motor deficits.
1. Animals:
-
Male Sprague-Dawley or Wistar rats (225-250g).
2. Pre-treatment:
-
Thirty minutes before 6-OHDA administration, pre-treat rats with desipramine (25 mg/kg, i.p.) to protect noradrenergic neurons from the neurotoxin.
3. Stereotaxic Surgery:
-
Anesthetize the rat with an appropriate anesthetic (e.g., isoflurane or a ketamine/xylazine cocktail).
-
Place the animal in a stereotaxic frame.
-
Inject 6-OHDA (e.g., 8 µg in 4 µL of 0.9% saline with 0.02% ascorbic acid) into the medial forebrain bundle (MFB) of one hemisphere. The injection should be performed slowly over several minutes.
-
Leave the injection needle in place for an additional 5-10 minutes before slowly retracting it.
-
Suture the incision and allow the animal to recover. Provide post-operative care, including analgesics and soft food.
4. Behavioral Testing (Post-lesion):
-
Allow at least two weeks for the lesion to develop fully.
-
Assess the severity of the lesion by observing rotational behavior induced by a dopamine agonist like apomorphine (0.5 mg/kg, s.c.). A successful lesion is typically indicated by a significant number of contralateral rotations.
-
Once the lesion is confirmed, this compound can be administered at various doses to evaluate its effect on rotational behavior or other motor tasks (e.g., cylinder test, stepping test).
Protocol 3: Assessment of Antidepressant-like Effects using the Forced Swim Test in Mice
This protocol outlines the use of the forced swim test (FST) to evaluate the potential antidepressant-like effects of this compound.
1. Animals:
-
Male C57BL/6 or Swiss Webster mice (20-25g).
-
House animals individually for at least 24 hours before the test.
2. Drug Preparation:
-
Prepare this compound solutions in sterile saline.
3. Administration:
-
Administer this compound or vehicle (saline) via i.p. injection 30-60 minutes before the test.
4. Forced Swim Test Procedure:
-
Use a transparent glass cylinder (e.g., 25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.
-
Gently place the mouse into the water.
-
The test duration is typically 6 minutes.
-
Record the session for later scoring.
-
The primary measure is the duration of immobility during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating motionless, making only movements necessary to keep the head above water.
5. Data Analysis:
-
Use a one-way ANOVA to compare the immobility time between different dose groups and the vehicle control.
Visualizations
Dopamine D2 Receptor Signaling Pathway
The following diagram illustrates the signaling cascade initiated by the activation of the Dopamine D2 receptor, a primary target of this compound.
Caption: this compound activates the D2 receptor, leading to inhibition of adenylyl cyclase.
Experimental Workflow for 6-OHDA Lesion and this compound Treatment
This diagram outlines the key steps in a typical experiment investigating the effects of this compound in a 6-OHDA rat model of Parkinson's disease.
Caption: Workflow for evaluating this compound in a 6-OHDA model of Parkinson's disease.
General Protocol for Subcutaneous Injection in Rodents
This diagram provides a logical workflow for performing a subcutaneous injection in a rodent.
Caption: A step-by-step workflow for subcutaneous injection in rodents.
References
- 1. Mapping the effects of the selective dopamine D2/D3 receptor agonist this compound using pharmacological magnetic resonance imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound (LY163502), a D2 dopamine receptor agonist, facilitates seminal emission, but inhibits penile erection in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of the selective dopaminergic D2 agonist this compound on the activity of dopaminergic and noradrenergic neurons projecting to the diencephalon of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical studies on this compound, a potent and highly selective D2-dopaminergic agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Revolutionizing Neurotransmitter Research: Measuring Quinelorane's Effects on Dopamine Dynamics with In Vivo Voltammetry
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals in the fields of neuroscience, pharmacology, and neurochemistry.
Abstract: This document provides a detailed protocol and application guide for utilizing in vivo voltammetry, specifically Fast Scan Cyclic Voltammetry (FSCV), to measure the real-time effects of Quinelorane, a potent dopamine D2/D3 receptor agonist, on dopamine release and uptake dynamics in the brain. This technique offers unparalleled temporal and spatial resolution for characterizing the neurochemical actions of novel and existing therapeutic compounds targeting the dopaminergic system.
Introduction to this compound and In Vivo Voltammetry
This compound is a selective agonist for the D2 and D3 subtypes of dopamine receptors.[1] Such compounds are of significant interest for their potential therapeutic applications in a range of neurological and psychiatric disorders, including Parkinson's disease and hyperprolactinemia.[2] Dopamine agonists with high affinity for D2 and D3 receptors often exhibit a biphasic effect on motor activity, with low doses inducing hypolocomotion and higher doses leading to hyperlocomotion.[3][4] Understanding how these compounds modulate dopamine neurotransmission at a sub-second timescale is crucial for elucidating their mechanisms of action and for preclinical drug development.
In vivo voltammetry, particularly Fast Scan Cyclic Voltammetry (FSCV), has emerged as a premier technique for monitoring real-time changes in the extracellular concentrations of electroactive neurotransmitters like dopamine directly in the brain of a living animal.[5] FSCV employs a carbon-fiber microelectrode to apply a rapidly changing voltage waveform, allowing for the oxidation and reduction of dopamine and its subsequent detection with high sensitivity (nanomolar range) and temporal resolution (typically 100 milliseconds). This enables the precise measurement of phasic dopamine release events, which are thought to be critical for reward, motivation, and motor control.
Principle of the Method
Fast Scan Cyclic Voltammetry operates by applying a triangular voltage waveform to a carbon-fiber microelectrode implanted in a specific brain region of interest. As the potential is scanned, dopamine present at the electrode surface is oxidized to dopamine-o-quinone, and on the reverse scan, the quinone is reduced back to dopamine. This exchange of electrons generates a faradaic current that is proportional to the concentration of dopamine. The resulting plot of current versus applied potential is called a cyclic voltammogram, which serves as an electrochemical signature for the detected analyte, allowing for its identification. By repeating these scans at a high frequency (e.g., 10 Hz), dynamic changes in dopamine concentration, such as those occurring during neuronal firing or in response to pharmacological agents like this compound, can be monitored in real time.
Experimental Protocol: In Vivo FSCV for Measuring this compound's Effects
This protocol outlines the key steps for measuring the effects of this compound on electrically evoked dopamine release in the striatum of an anesthetized rodent model.
Materials and Reagents
-
This compound hydrochloride
-
Anesthetic (e.g., urethane or isoflurane)
-
Artificial cerebrospinal fluid (aCSF)
-
Carbon-fiber microelectrodes (CFMs)
-
Ag/AgCl reference electrode
-
Bipolar stimulating electrode
-
Stereotaxic apparatus
-
Voltammetry hardware and software (e.g., potentiostat)
-
Surgical instruments
-
Animal (e.g., male Sprague-Dawley rat)
Surgical Procedure
-
Anesthetize the animal using an approved protocol and mount it in a stereotaxic frame.
-
Perform a craniotomy to expose the skull over the target brain regions. For dopamine measurements, the striatum (caudate-putamen and nucleus accumbens) is a common target.
-
Drill small holes in the skull for the placement of the working (CFM), reference, and stimulating electrodes.
-
Implant the Ag/AgCl reference electrode in a contralateral cortical region.
-
Slowly lower the bipolar stimulating electrode into the medial forebrain bundle (MFB) or the ventral tegmental area (VTA), key locations for stimulating dopamine neuron firing.
-
Carefully lower the carbon-fiber microelectrode into the striatal region of interest (e.g., nucleus accumbens).
Voltammetric Recording and Stimulation
-
Connect the electrodes to the potentiostat.
-
Apply a triangular waveform (e.g., -0.4 V to +1.3 V and back, at a scan rate of 400 V/s) at a frequency of 10 Hz.
-
Allow the electrode to equilibrate in the brain tissue for at least 30 minutes before recording data.
-
Apply electrical stimulation to the MFB or VTA (e.g., 60 Hz, 30 pulses, 120 µA) to evoke dopamine release.
-
Record the resulting dopamine signals for a baseline period, ensuring stable responses are achieved (less than 10% variation in peak height over three consecutive stimulations).
This compound Administration and Data Acquisition
-
Administer this compound systemically (e.g., intraperitoneally or subcutaneously) at the desired dose.
-
Continue to evoke and record dopamine release at regular intervals (e.g., every 5 minutes) following drug administration to monitor the time course of the drug's effect.
-
For dose-response studies, administer increasing doses of this compound, allowing sufficient time between doses for the effects of the previous dose to stabilize.
Data Analysis
-
Use appropriate software to isolate and quantify the dopamine oxidation current from the recorded voltammograms.
-
Calibrate the carbon-fiber microelectrode post-experiment using known concentrations of dopamine to convert the measured current into dopamine concentration.
-
Analyze key parameters of the dopamine release and uptake profile, including:
-
Peak dopamine concentration ([DA]max): The maximum concentration of dopamine reached after stimulation.
-
Uptake rate (Vmax): The maximal rate of dopamine clearance from the extracellular space.
-
Km: An indicator of the affinity of the dopamine transporter.
-
-
Express the effect of this compound as a percentage of the baseline (pre-drug) dopamine release.
Data Presentation: Effects of a D2/D3 Agonist on Dopamine Release
Table 1: Dose-Dependent Inhibition of Electrically Evoked Dopamine Release by a D2/D3 Agonist (Quinpirole) in the Mouse Striatum
| Brain Region | EC50 (nM) | Maximum Inhibition (% of Baseline) |
| Caudate Putamen | 35.5 ± 5.1 | 85.2 ± 3.4 |
| Nucleus Accumbens Core | 32.4 ± 4.8 | 88.1 ± 2.9 |
| Nucleus Accumbens Shell | 29.5 ± 4.2 | 90.5 ± 2.1 |
Data are presented as mean ± SEM. EC50 represents the concentration of the agonist that produces 50% of its maximal inhibitory effect. Maximum inhibition is the greatest reduction in the peak height of electrically stimulated dopamine release observed.
Table 2: Effect of a D2/D3 Agonist (Quinpirole) on Dopamine Uptake Kinetics
| Brain Region | Agonist Concentration | Change in Vmax (% of Baseline) |
| Caudate Putamen | > 0.1 µM | Significant Decrease |
| Nucleus Accumbens | Up to 1 µM | No Significant Change |
Vmax represents the maximal rate of dopamine uptake. High concentrations of the D2/D3 agonist were observed to decrease the rate of dopamine uptake specifically in the caudate putamen.
Visualizations
Signaling Pathway of this compound
References
- 1. In vivo electrochemical studies of dopamine clearance in subregions of rat nucleus accumbens: differential properties of the core and shell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Computational models of dopamine release measured by fast scan cyclic voltammetry in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 4. pure.psu.edu [pure.psu.edu]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Intracranial Microinjection of Quinelorane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinelorane ([(−)-trans-5,5a,6,7,8,9,9a,10-octahydro-6-propylpyrimido[4,5-g]quinolin-2-amine]) is a potent and selective dopamine D2/D3 receptor agonist.[1] Due to its high affinity for these receptors, which are densely expressed in brain regions associated with motor control, motivation, and reward, this compound is a valuable pharmacological tool for investigating the functional roles of D2-like receptor signaling pathways. Intracranial microinjection is a critical technique that allows for the site-specific administration of this compound, enabling researchers to dissect the localized effects of D2/D3 receptor activation on neuronal circuits and behavior.
These application notes provide detailed protocols for the intracranial microinjection of this compound in rodents, summarize quantitative data from relevant studies, and illustrate the associated signaling pathways and experimental workflows.
Data Presentation
Quantitative Data Summary for Intracranial this compound Microinjection
The following table summarizes quantitative data from studies utilizing intracranial microinjection of this compound. Due to the context-dependent nature of the behavioral effects, a comprehensive dose-response curve is not universally established. The data presented reflects specific doses, target brain regions, and their observed outcomes.
| Dose (per side) | Brain Region | Animal Model | Injection Volume (per side) | Observed Effect | Reference |
| 3.1 nmol | Nucleus Accumbens (NAcc) | Rat | 0.5 µL | Did not significantly alter locomotor activity on its own.[2] | [2] |
| 3.1 nmol | Perifornical Lateral Hypothalamus (PF/LH) | Rat | 0.5 µL | No significant effect on ethanol intake.[3] | [3] |
| 6.2 nmol | Perifornical Lateral Hypothalamus (PF/LH) | Rat | 0.5 µL | Significantly reduced ethanol consumption. | |
| 0.1 - 2.5 µg | Cerebellum (Lobule 9/10) | Rat | Not Specified | Dose-dependent decrease in locomotor activity in the first 20 minutes post-injection. | |
| 5.0 µg | Ventral Pallidum (VP) | Rat | Not Specified | Induced place aversion and decreased Ventral Tegmental Area (VTA) dopamine neuron activity. |
Experimental Protocols
Protocol 1: Stereotaxic Surgery for Guide Cannula Implantation
This protocol describes the procedure for implanting a guide cannula to allow for subsequent microinjections of this compound into a target brain region (e.g., the nucleus accumbens).
Materials:
-
This compound dihydrochloride
-
Artificial cerebrospinal fluid (aCSF) or sterile saline
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Stereotaxic apparatus
-
Guide cannula (e.g., 26-gauge) and dummy cannula
-
Surgical drill
-
Jeweler's screws
-
Dental acrylic
-
Surgical instruments (scalpel, forceps, etc.)
-
Heating pad
-
Analgesics and antibiotics
Procedure:
-
Animal Preparation: Anesthetize the rodent using an approved anesthetic protocol. Once the animal is fully anesthetized (confirmed by lack of pedal withdrawal reflex), shave the scalp and place the animal in the stereotaxic apparatus. Apply ophthalmic ointment to the eyes to prevent drying. Maintain the animal's body temperature at 37°C using a heating pad.
-
Surgical Incision and Skull Exposure: Sterilize the scalp with alternating scrubs of povidone-iodine and 70% ethanol. Make a midline incision to expose the skull. Retract the skin and remove the periosteum to visualize the skull landmarks, bregma and lambda.
-
Leveling the Skull: Adjust the incisor bar to ensure the skull is level between bregma and lambda.
-
Determining Stereotaxic Coordinates: Using a rat brain atlas, determine the anteroposterior (AP), mediolateral (ML), and dorsoventral (DV) coordinates for the target brain region. For the nucleus accumbens core, typical coordinates relative to bregma are approximately: AP +1.7 mm, ML ±1.8 mm, DV -7.1 mm.
-
Drilling and Cannula Implantation: Mark the target coordinates on the skull. Drill a burr hole at the marked location, being careful not to damage the underlying dura mater. Anchor jeweler's screws into the skull to secure the dental acrylic. Slowly lower the guide cannula to the predetermined DV coordinate.
-
Securing the Cannula: Apply dental acrylic around the base of the cannula and the anchor screws to fix the cannula to the skull.
-
Post-Operative Care: Once the acrylic has hardened, insert a dummy cannula to keep the guide cannula patent. Remove the animal from the stereotaxic apparatus and allow it to recover on a heating pad. Administer analgesics and antibiotics as per your institution's guidelines. Allow the animal to recover for at least one week before commencing microinjection experiments.
Protocol 2: Intracranial Microinjection of this compound
This protocol outlines the procedure for delivering this compound into the targeted brain region via the implanted guide cannula.
Materials:
-
This compound solution (prepared in aCSF or sterile saline)
-
Microinjection pump
-
Internal injection cannula (e.g., 33-gauge), extending slightly beyond the guide cannula
-
Polyethylene tubing
-
Hamilton syringe
Procedure:
-
Preparation of this compound Solution: Prepare the desired concentration of this compound in aCSF or sterile saline on the day of the experiment. For example, a 6.2 nmol dose in a 0.5 µL injection volume would require a concentration of 12.4 nmol/µL.
-
Animal Handling and Habituation: Gently handle the animal to habituate it to the experimental setup and the process of removing the dummy cannula.
-
Microinjection Setup: Connect the Hamilton syringe to the internal injection cannula via polyethylene tubing. Fill the entire assembly with the this compound solution, ensuring there are no air bubbles.
-
Microinjection: Gently restrain the animal and remove the dummy cannula from the guide cannula. Insert the internal injection cannula into the guide cannula, ensuring it extends to the target brain region.
-
Infusion: Infuse the this compound solution at a slow rate (e.g., 0.25 µL/min) to allow for diffusion and minimize tissue damage. After the infusion is complete, leave the injector in place for an additional minute to prevent backflow of the solution up the cannula track.
-
Post-Injection: Slowly withdraw the internal injector and replace the dummy cannula. Return the animal to its home cage or the behavioral testing apparatus.
-
Behavioral Testing: Commence behavioral testing (e.g., locomotor activity, ethanol consumption) at the desired time point post-injection.
Mandatory Visualizations
Dopamine D2/D3 Receptor Signaling Pathway
Caption: D2/D3 receptor signaling pathway activated by this compound.
Experimental Workflow for Intracranial Microinjection
Caption: Workflow for intracranial microinjection experiments.
References
- 1. Preclinical studies on this compound, a potent and highly selective D2-dopaminergic agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jneurosci.org [jneurosci.org]
- 3. Differential role of D1 and D2 receptors in the perifornical lateral hypothalamus in controlling ethanol drinking and food intake: Possible interaction with local orexin neurons - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Subcutaneous Administration of Quinelorane in Monkeys
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for the subcutaneous administration of Quinelorane to monkeys, targeting researchers in pharmacology and drug development. The protocol is synthesized from available preclinical data on this compound and general practices for subcutaneous injections in non-human primates.
Quantitative Data Summary
The following tables summarize key data relevant to the subcutaneous administration of this compound.
Table 1: Physicochemical Properties of this compound Hydrochloride
| Property | Value | Source |
| Molecular Weight | 319.27 g/mol | [1] |
| Formula | C₁₄H₂₂N₄·2HCl | [1] |
| Solubility | Soluble to 25 mM in water | [1] |
| Purity | ≥99% | [1] |
| Storage | Desiccate at Room Temperature | [1] |
Table 2: Reported Dosing of this compound in Animal Studies
| Species | Route of Administration | Effective Dose Range | Observed Effects | Source |
| Rat | Subcutaneous (s.c.) | 3 - 100 µg/kg | Increased penile erections and yawning. | |
| Rat | Intraperitoneal (i.p.) | 1 µg/kg | Decreased dopamine metabolites. | |
| Rhesus Monkey | Intramuscular (IM) | 2.5 - 5 µg/kg | Facilitation of penile erections and masturbation. |
Experimental Protocols
This section details the recommended protocols for preparing and administering this compound subcutaneously to monkeys.
Formulation Preparation
Objective: To prepare a sterile, injectable solution of this compound hydrochloride.
Materials:
-
This compound hydrochloride powder
-
Sterile Water for Injection (WFI)
-
Sterile 0.9% saline (optional, for tonicity adjustment)
-
Sterile vials
-
Sterile filters (0.22 µm)
-
Laminar flow hood
Protocol:
-
Calculate the required amount of this compound hydrochloride. Based on the desired concentration and final volume. A concentration of 1 mg/mL (equivalent to approximately 3.13 mM, which is well below the 25 mM solubility limit) is recommended for ease of dosing.
-
Aseptic Preparation. All steps should be performed in a laminar flow hood to ensure sterility.
-
Dissolution. Weigh the calculated amount of this compound hydrochloride powder and dissolve it in a sufficient volume of Sterile Water for Injection. Gentle warming or sonication can be used to aid dissolution if necessary.
-
Volume Adjustment. Once fully dissolved, bring the solution to the final desired volume with Sterile Water for Injection or sterile 0.9% saline.
-
Sterile Filtration. Filter the final solution through a 0.22 µm sterile filter into a sterile vial.
-
Storage. Store the prepared solution according to the manufacturer's recommendations, typically desiccated at room temperature. It is advisable to use freshly prepared solutions.
Subcutaneous Administration Protocol in Monkeys
Objective: To administer the prepared this compound solution subcutaneously to a monkey.
Species: Rhesus macaque (Macaca mulatta) or Cynomolgus macaque (Macaca fascicularis) are commonly used non-human primate models.
Personnel: The procedure should be carried out by trained personnel experienced in handling and dosing non-human primates, in accordance with institutional animal care and use committee (IACUC) guidelines.
Materials:
-
Prepared sterile this compound hydrochloride solution
-
Sterile syringes (1 mL or 3 mL)
-
Sterile needles (25-27 gauge)
-
Animal restrainer or appropriate handling equipment
-
70% ethanol or other suitable skin disinfectant
Protocol:
-
Animal Preparation and Handling. The monkey should be appropriately restrained to ensure the safety of both the animal and the handler. Positive reinforcement training techniques can be employed to minimize stress.
-
Dose Calculation. Calculate the volume of the this compound solution to be administered based on the animal's body weight and the desired dose. An initial exploratory dose of 2.5 µg/kg is suggested, based on effective intramuscular doses in rhesus monkeys. A dose-response study may be necessary to determine the optimal subcutaneous dose.
-
Injection Site Selection. The preferred site for subcutaneous injection in monkeys is the loose skin over the dorsal interscapular region (between the shoulder blades).
-
Site Preparation. Swab the injection site with 70% ethanol and allow it to air dry.
-
Injection Procedure.
-
Gently lift a fold of skin at the prepared site.
-
Insert the needle at the base of the skin fold, parallel to the body.
-
Aspirate briefly to ensure the needle is not in a blood vessel.
-
Inject the calculated volume of the this compound solution slowly.
-
Withdraw the needle and apply gentle pressure to the injection site for a few seconds.
-
-
Post-injection Monitoring. Observe the animal for any immediate adverse reactions at the injection site (e.g., swelling, redness) and for any systemic behavioral changes. The onset of action and duration of effect should be recorded.
Visualizations
Signaling Pathway of this compound
Caption: Agonist action of this compound on D2/D3 dopamine receptors.
Experimental Workflow for Subcutaneous Administration
Caption: Workflow for subcutaneous administration of this compound in monkeys.
References
Designing a Dose-Response Study for Quinelorane: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for designing and conducting a dose-response study for Quinelorane, a potent and selective dopamine D2 and D3 receptor agonist. The following protocols and data are intended to facilitate research into the pharmacological effects of this compound, aiding in the determination of its potency, efficacy, and therapeutic potential.
Introduction to this compound
This compound (LY163502) is a partial ergoline compound that acts as a selective agonist at dopamine D2 and D3 receptors.[1] Its high affinity and selectivity make it a valuable tool for investigating the roles of these receptors in various physiological and pathological processes, including motor control, motivation, and neuropsychiatric disorders.[2][3] Understanding the dose-response relationship of this compound is crucial for elucidating its mechanism of action and for the development of novel therapeutics targeting the dopaminergic system.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from in vitro and in vivo studies. This information is essential for dose selection and experimental design.
Table 1: In Vitro Binding Affinities and Potency of this compound
| Parameter | Receptor | Value | Species | Reference |
| Kd | D2/D3 | 1.8 nM | Rat | [4] |
| IC50 | (Suppression of K+-evoked Acetylcholine release) | ~10 nM | Rat | [5] |
Table 2: Exemplary In Vivo Effective Doses of this compound
| Animal Model | Endpoint | Effective Dose Range | Route of Administration | Reference |
| Male Rhesus Monkeys | Penile Erection Facilitation | 2.5 - 5 µg/kg | Intramuscular (IM) | |
| Wistar Rats | Reduction in Prepulse Inhibition | 0.003 - 0.01 mg/kg | Not Specified | |
| Male Rats | Decreased Serum Prolactin | 10 µg/kg | Intraperitoneal (i.p.) | |
| Male Rats | Increased Serum Corticosterone | 30 µg/kg | Intraperitoneal (i.p.) | |
| Male Rats | Contralateral Turning (6-OHDA lesioned) | Dose-dependent increases | Not Specified | |
| Male Rats | Increased Locomotor Activity | Dose-dependent increases | Not Specified | |
| Dogs | Emetic Response (ED50) | 7 µg/kg | Intravenous (i.v.) | |
| Sprague-Dawley Rats | Increased Locomotor Activity | Dose-dependent | Intraperitoneal (i.p.) | |
| Swiss-Webster Mice | Decreased Locomotor Activity | Dose-dependent | Intraperitoneal (i.p.) |
Signaling Pathways and Experimental Workflow
This compound Signaling Pathway
This compound, as a D2/D3 receptor agonist, primarily couples to the Gαi/o subunit of the heterotrimeric G-protein. This interaction initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. Additionally, D2-like receptor activation can modulate ion channels and other signaling pathways such as the Akt-GSK3 pathway.
References
- 1. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 2. Habituation and Prepulse Inhibition of Acoustic Startle in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dopamine - Wikipedia [en.wikipedia.org]
- 4. [3H]-quinelorane binds to D2 and D3 dopamine receptors in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preclinical studies on this compound, a potent and highly selective D2-dopaminergic agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Quinelorane in Brain Tissue Samples by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a representative liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of Quinelorane, a potent D2/D3 dopamine receptor agonist, in brain tissue homogenates. The described protocol outlines procedures for tissue sample preparation, chromatographic separation, and mass spectrometric detection. This method is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic, pharmacodynamic, and toxicological studies involving this compound.
Introduction
This compound is a selective dopamine D2 and D3 receptor agonist with potential applications in treating various neurological and psychiatric disorders. To understand its distribution, efficacy, and safety, it is crucial to have a robust and reliable analytical method to quantify its concentration in target tissues, such as the brain. LC-MS/MS offers high sensitivity and specificity, making it the ideal platform for bioanalytical quantification of drugs and their metabolites in complex biological matrices.
This document provides a detailed protocol for the extraction and quantification of this compound from brain tissue, including representative validation parameters to guide researchers in establishing their own assays.
Signaling Pathway of this compound
This compound exerts its effects by acting as an agonist at dopamine D2 and D3 receptors. These receptors are G-protein coupled receptors (GPCRs) that, upon activation, inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This modulation of the cAMP signaling pathway affects downstream cellular processes.
Application Notes: [3H]-Quinelorane for Dopamine D2/D3 Receptor Radioligand Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinelorane is a potent and selective agonist for the D2 and D3 subtypes of dopamine receptors. The tritiated form, [3H]-quinelorane, serves as an invaluable radioligand for the characterization of these receptors in various tissues and cell preparations. Its high affinity and low non-specific binding make it an excellent tool for receptor quantification (Bmax), determination of ligand binding affinity (Kd), and for screening novel compounds in drug discovery programs targeting dopaminergic systems. [3H]-quinelorane binds with high affinity to both D2 and D3 dopamine receptors, with a dissociation constant (Kd) of approximately 1.8 nM.[1] This application note provides detailed protocols for conducting saturation and competition radioligand binding assays using [3H]-quinelorane.
Dopamine D2/D3 Receptor Signaling
Dopamine D2 and D3 receptors are members of the D2-like family of dopamine receptors, which are G protein-coupled receptors (GPCRs). These receptors are primarily coupled to the Gi/o family of G proteins. Upon activation by an agonist such as dopamine or this compound, the receptor promotes the exchange of GDP for GTP on the α-subunit of the G protein. The activated Gαi/o subunit then dissociates from the βγ-subunits and proceeds to inhibit the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The βγ-subunits can also modulate the activity of other effectors, such as ion channels.
Figure 1: Dopamine D2/D3 Receptor Signaling Pathway.
Data Presentation
[3H]-Quinelorane Binding Characteristics
| Parameter | Value | Reference |
| Kd | 1.8 nM | [1] |
| Receptor Subtypes | Dopamine D2, Dopamine D3 | [1] |
| Non-specific Binding | Very low | [1] |
Representative Saturation Binding Data
| [3H]-Quinelorane (nM) | Total Binding (DPM) | Non-specific Binding (DPM) | Specific Binding (DPM) |
| 0.1 | 1500 | 150 | 1350 |
| 0.5 | 6000 | 750 | 5250 |
| 1.0 | 9500 | 1500 | 8000 |
| 2.0 | 13000 | 3000 | 10000 |
| 5.0 | 16000 | 7500 | 8500 |
| 10.0 | 17000 | 15000 | 2000 |
| 20.0 | 17500 | 16000 | 1500 |
Representative Competition Binding Data
| Competitor (log M) | % Specific Binding |
| -10 | 98 |
| -9.5 | 95 |
| -9.0 | 85 |
| -8.5 | 50 |
| -8.0 | 15 |
| -7.5 | 5 |
| -7.0 | 2 |
Experimental Protocols
The following are detailed protocols for conducting radioligand binding assays using [3H]-quinelorane. These should be adapted and optimized for specific experimental conditions.
Protocol 1: Membrane Preparation from Brain Tissue or Cultured Cells
-
Tissue Homogenization: Dissect the brain region of interest (e.g., striatum, nucleus accumbens) on ice. For cultured cells, harvest by scraping.
-
Lysis: Homogenize the tissue or cells in 20 volumes of ice-cold lysis buffer (50 mM Tris-HCl, pH 7.4, containing protease inhibitors) using a Polytron homogenizer.
-
Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Membrane Pelleting: Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Washing: Resuspend the pellet in fresh lysis buffer and repeat the centrifugation step.
-
Final Resuspension: Resuspend the final membrane pellet in assay buffer (50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).
-
Protein Quantification: Determine the protein concentration of the membrane preparation using a standard method (e.g., BCA assay). The membranes can be used immediately or stored in aliquots at -80°C.
Protocol 2: Saturation Binding Assay
This assay is performed to determine the receptor density (Bmax) and the dissociation constant (Kd) of [3H]-quinelorane.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
50 µL of varying concentrations of [3H]-quinelorane (e.g., 0.1 to 20 nM).
-
50 µL of assay buffer for total binding, or 50 µL of a high concentration of an unlabeled competitor (e.g., 10 µM (+)butaclamol or spiperone) for non-specific binding.[1]
-
150 µL of diluted membrane preparation (typically 50-100 µg of protein per well).
-
-
Incubation: Incubate the plate at room temperature (25°C) for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters (e.g., Whatman GF/C), pre-soaked in 0.3% polyethyleneimine (PEI), using a cell harvester.
-
Washing: Wash the filters three times with 3 mL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.
-
Radioactivity Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot specific binding against the concentration of [3H]-quinelorane and analyze the data using non-linear regression to determine Kd and Bmax.
Protocol 3: Competition Binding Assay
This assay is used to determine the affinity (Ki) of a test compound for the D2/D3 receptors.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
50 µL of a fixed concentration of [3H]-quinelorane (typically at or near its Kd, e.g., 1-2 nM).
-
50 µL of assay buffer (for total binding), 10 µM (+)butaclamol (for non-specific binding), or varying concentrations of the test compound.
-
150 µL of diluted membrane preparation (50-100 µg of protein per well).
-
-
Incubation, Filtration, and Counting: Follow steps 2-5 from the Saturation Binding Assay protocol.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of [3H]-quinelorane). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of [3H]-quinelorane used and Kd is its dissociation constant.
Mandatory Visualization
Figure 2: Experimental Workflow for a Radioligand Binding Assay.
References
Troubleshooting & Optimization
Quinelorane Biphasic Dose-Response: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the biphasic dose-response of Quinelorane.
Frequently Asked Questions (FAQs)
Q1: We are observing a biphasic or U-shaped dose-response curve with this compound in our locomotor activity assay. At low doses, activity is suppressed, but at higher doses, it's stimulated. Is this expected?
A1: Yes, this is a well-documented phenomenon for this compound and other D2/D3 receptor agonists.[1][2][3] The biphasic effect on locomotion in rodents is characterized by hypolocomotion at low doses and hyperlocomotion at higher doses.[1][2] This is thought to be due to this compound's differential affinity and/or efficacy at dopamine D3 and D2 receptors. Low doses are believed to preferentially activate D3 receptors, leading to the inhibitory phase, while higher doses increasingly engage D2 receptors, causing the stimulatory phase.
Q2: What is the underlying mechanism for this compound's biphasic dose-response?
A2: The prevailing hypothesis is that this compound's biphasic effects arise from its distinct interactions with D2 and D3 dopamine receptors, which can have opposing functional consequences depending on the neural circuit. This compound has a higher affinity for the D3 receptor than the D2 receptor.
-
Low-Dose Effects (D3 Receptor-Mediated): At lower concentrations, this compound is thought to primarily activate D3 autoreceptors, which inhibit dopamine synthesis and release, leading to a decrease in overall dopaminergic tone and subsequent hypolocomotion.
-
High-Dose Effects (D2 Receptor-Mediated): As the concentration of this compound increases, it begins to significantly activate postsynaptic D2 receptors. This activation in key motor regions like the caudate-putamen and globus pallidus is thought to override the initial D3-mediated inhibition and produce a net stimulatory effect, resulting in hyperlocomotion.
Q3: Our in vitro cAMP assay shows only a monotonic decrease with increasing this compound concentration. Why are we not seeing a biphasic response?
A3: This is a common and expected result in a simplified in vitro system. The biphasic response observed in vivo is often a result of the complex interplay between different receptor subtypes (D2 vs. D3) located in different neuronal populations and circuits, which cannot be fully replicated in a homogenous cell culture system expressing only one receptor subtype. Both D2 and D3 receptors are typically Gi/o-coupled, meaning their activation will lead to the inhibition of adenylyl cyclase and a decrease in cAMP levels. A biphasic response in a cAMP assay would be highly unusual unless there is a co-expression of receptors that couple to opposing signaling pathways (e.g., Gs) and this compound has vastly different affinities for them.
Q4: Could off-target effects be contributing to the biphasic dose-response?
A4: While this compound is considered a highly selective D2/D3 agonist, off-target effects can never be completely ruled out, especially at higher concentrations. It is crucial to minimize the dose to reduce the likelihood of engaging unintended targets. If you suspect off-target effects, consider using selective antagonists for D2 and D3 receptors to see if they can block both phases of the response. Additionally, profiling this compound against a panel of other GPCRs and ion channels could help identify potential off-target interactions.
Troubleshooting Guides
Problem 1: Inconsistent or non-reproducible biphasic response in vivo.
| Possible Cause | Troubleshooting Step |
| Animal-to-animal variability | Increase the number of animals per group to achieve sufficient statistical power. Ensure animals are properly habituated to the testing environment. |
| Drug administration issues | Verify the accuracy of drug dilutions and the volume administered. Ensure consistent administration route and technique. |
| Environmental factors | Control for time of day, lighting conditions, and noise levels in the testing room, as these can influence locomotor activity. |
| Pharmacokinetic variability | Consider measuring plasma and brain concentrations of this compound at different time points to correlate with the behavioral response. |
Problem 2: High variability in in vitro assay results (e.g., binding affinity, second messenger assays).
| Possible Cause | Troubleshooting Step |
| Cell line instability | Regularly check the expression levels of the target receptor (D2 or D3) in your cell line. Passage number can affect receptor expression and signaling. |
| Assay conditions | Optimize incubation times, temperature, and buffer components. Ensure thorough washing steps to reduce background signal. |
| Ligand degradation | Prepare fresh solutions of this compound for each experiment. Protect from light if it is light-sensitive. |
| Cell health | Ensure cells are healthy and not overgrown at the time of the assay. Perform a cell viability test in parallel. |
Experimental Protocols
Protocol 1: In Vivo Locomotor Activity Assay
-
Animals: Male Wistar rats (250-300g).
-
Habituation: Acclimate rats to the testing room for at least 1 hour before the experiment. Habituate them to the open-field arenas (e.g., 40x40 cm) for 30 minutes.
-
Drug Administration: Prepare fresh solutions of this compound in sterile saline. Administer this compound or vehicle via intraperitoneal (i.p.) injection at various doses (e.g., 0.003, 0.01, 0.03, 0.1 mg/kg).
-
Data Acquisition: Immediately after injection, place the rats back into the open-field arenas and record locomotor activity using an automated tracking system for at least 60 minutes.
-
Data Analysis: Analyze the total distance traveled in 5-minute bins to observe the time course of the drug's effect. Compare the dose groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Protocol 2: cAMP Inhibition Assay in HEK293 Cells Expressing D2 or D3 Receptors
-
Cell Culture: Culture HEK293 cells stably expressing either human D2 or D3 dopamine receptors in DMEM supplemented with 10% FBS and a selection antibiotic.
-
Cell Plating: Seed cells into a 96-well plate at a density that will result in ~90% confluency on the day of the assay.
-
Assay Procedure:
-
Wash the cells with serum-free media.
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) for 15 minutes to prevent cAMP degradation.
-
Add varying concentrations of this compound and immediately stimulate adenylyl cyclase with a fixed concentration of forskolin (e.g., 10 µM).
-
Incubate for 15-30 minutes at 37°C.
-
-
cAMP Measurement: Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or LANCE).
-
Data Analysis: Plot the cAMP levels against the logarithm of this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizations
References
- 1. Mapping the effects of the selective dopamine D2/D3 receptor agonist this compound using pharmacological magnetic resonance imaging. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 2. Mapping the effects of the selective dopamine D2/D3 receptor agonist this compound using pharmacological magnetic resonance imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound (LY163502), a D2 dopamine receptor agonist, acts centrally to facilitate penile erections of male rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Quinelorane-Induced Nausea and Vomiting in Animal Models
Welcome to the technical support center for researchers utilizing Quinelorane in animal models. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you effectively manage the common side effects of nausea and vomiting during your experiments.
Troubleshooting Guide
This section addresses specific issues you may encounter when administering this compound and provides actionable solutions.
Problem 1: Excessive Vomiting or Retching in Ferrets or Shrews
Q: My ferrets/shrews are experiencing a high frequency of vomiting and retching after this compound administration, potentially compromising the experiment. What steps can I take to mitigate this?
A: High emetic responses can be managed by adjusting the experimental protocol. Consider the following:
-
Dose Reduction: this compound's emetic effects are dose-dependent. If the primary outcome of your study is not the assessment of emesis itself, lowering the dose of this compound may reduce the severity of nausea and vomiting while still achieving the desired central D2/D3 receptor activation for other endpoints.
-
Antiemetic Co-administration: Pre-treatment with an appropriate antiemetic can significantly reduce or eliminate this compound-induced emesis.
-
Dopamine D2 Receptor Antagonists: Peripherally acting D2 antagonists like domperidone are a logical first choice as they are less likely to interfere with the central effects of this compound. Centrally acting D2 antagonists such as haloperidol or sulpiride can also be effective but may directly counteract the central mechanism of this compound.
-
Neurokinin-1 (NK1) Receptor Antagonists: Broad-spectrum antiemetics like maropitant and aprepitant have been shown to be highly effective against centrally-mediated emesis and are a valuable option.
-
5-HT3 Receptor Antagonists: While often used for chemotherapy-induced emesis, the efficacy of 5-HT3 antagonists like ondansetron against dopamine agonist-induced emesis can be variable. Their use should be considered if other options are not suitable.
-
-
Acclimatization and Habituation: Ensure animals are properly acclimatized to the experimental environment to minimize stress-induced potentiation of emetic responses.
Problem 2: Difficulty in Quantifying Nausea in Rats (Pica)
Q: I am using the pica model in rats to assess this compound-induced nausea, but the kaolin consumption is highly variable between animals. How can I improve the consistency of my results?
A: Variability in kaolin intake is a common challenge. The following steps can help standardize your measurements:
-
Baseline Measurement: Establish a stable baseline of kaolin and food intake for at least 3-5 days before this compound administration. This allows you to identify individual animal preferences and normalize the data.
-
Acclimatization: House rats individually and allow them to acclimatize to the cages and the presence of kaolin pellets for at least a week prior to the baseline measurement period.[1]
-
Palatability of Chow: Ensure the standard chow is palatable. If the chow is unpalatable, it may artificially increase kaolin consumption.
-
Data Normalization: Express kaolin intake as a percentage of the total food intake or as a change from the individual animal's baseline. This can help to reduce inter-individual variability.
-
Time Course: Measure kaolin and food intake at multiple time points after this compound administration (e.g., 2, 4, 8, 24, and 48 hours) to capture the peak pica response and its duration.
Problem 3: Unexpected Lack of Emetic Response
Q: I administered this compound at a previously reported emetic dose, but I am not observing the expected vomiting or pica behavior. What could be the cause?
A: Several factors can contribute to a diminished emetic response:
-
Route of Administration: The emetic potency of this compound can vary with the route of administration (e.g., intravenous, intraperitoneal, subcutaneous). Ensure your administration route is consistent with the literature reporting emetic effects. For instance, the ED50 for emesis in dogs was determined to be 7 micrograms/kg via intravenous administration.[2]
-
Animal Strain and Species: There can be significant differences in sensitivity to emetogens between different species and even strains of the same species. Confirm that the animal model you are using is known to be sensitive to dopamine D2/D3 agonist-induced emesis.
-
Tachyphylaxis: Repeated administration of this compound can lead to the development of tolerance (tachyphylaxis) to its emetic effects. If your protocol involves repeated dosing, consider increasing the dose or using a drug-naive cohort for emesis assessment.
-
Fasting State: The fasting state of the animal can influence the emetic response. Standardize the fasting period before drug administration across all experimental groups.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism by which this compound induces nausea and vomiting?
A1: this compound is a potent and selective dopamine D2 and D3 receptor agonist.[2] Its emetic effects are primarily mediated by the activation of D2 receptors in the chemoreceptor trigger zone (CTZ) of the area postrema, a region in the brainstem that detects emetic substances in the blood and cerebrospinal fluid. Activation of these receptors initiates a signaling cascade that communicates with the nucleus tractus solitarius (NTS), the central pattern generator for emesis, to coordinate the physical act of vomiting. Studies with the D2 agonist quinpirole in least shrews suggest the involvement of downstream signaling pathways including PI3K/mTOR/Akt and PI3K/PKCαβII/ERK1/2/Akt.[3]
Q2: Which animal models are most appropriate for studying this compound-induced nausea and vomiting?
A2: The choice of animal model depends on the specific research question:
-
Ferrets: Considered the "gold standard" for emesis research due to their well-developed vomiting reflex that closely resembles that of humans.
-
Shrews (Suncus murinus and Cryptotis parva): These are small, cost-effective models with a robust emetic response to a variety of stimuli, including dopamine agonists.[4]
-
Dogs: Historically used in emesis research and are sensitive to dopamine agonists. The emetic ED50 for this compound has been determined in dogs.
-
Rats: Rats do not vomit but exhibit pica, the consumption of non-nutritive substances like kaolin, which is a well-established surrogate for nausea. This model is useful for studying the neurobiology of nausea-like states.
Q3: What are the typical doses of this compound that induce emesis?
A3: The emetogenic dose of this compound varies by species and route of administration. In dogs, the intravenous ED50 (the dose that causes emesis in 50% of animals) is 7 µg/kg. For other species, dose-ranging studies are recommended to determine the optimal dose for inducing a consistent emetic response without causing other confounding side effects.
Q4: Can I prevent the emetic side effects of this compound without affecting its central activity?
A4: Yes, it is possible to mitigate the emetic side effects while preserving the central effects of this compound. The use of a peripherally restricted dopamine D2 receptor antagonist, such as domperidone, is the recommended approach. Domperidone does not readily cross the blood-brain barrier and therefore primarily blocks D2 receptors in the chemoreceptor trigger zone (which is located outside the blood-brain barrier) and the gastrointestinal tract, reducing nausea and vomiting without significantly interfering with this compound's action on D2/D3 receptors within the brain.
Quantitative Data Summary
Table 1: Emetogenic Dose of this compound
| Animal Model | Route of Administration | Effective Dose (ED50) | Reference |
| Dog | Intravenous (i.v.) | 7 µg/kg |
Experimental Protocols
Protocol 1: Assessment of Pica (Nausea-like Behavior) in Rats
-
Animal Housing and Acclimatization:
-
House male Wistar or Sprague-Dawley rats individually in wire-mesh cages.
-
Provide ad libitum access to standard chow and water.
-
Introduce a pre-weighed amount of kaolin (in a separate food hopper) to each cage at least one week prior to the experiment for acclimatization.
-
-
Baseline Measurement:
-
For 3-5 consecutive days before the experiment, measure the daily consumption of kaolin and chow by weighing the remaining amounts and accounting for spillage. This establishes a stable baseline for each animal.
-
-
This compound Administration:
-
On the day of the experiment, administer this compound via the desired route (e.g., intraperitoneal, subcutaneous). A vehicle-treated control group should be included.
-
-
Data Collection:
-
Measure kaolin and chow intake at 2, 4, 8, 24, and 48 hours post-injection.
-
-
Data Analysis:
-
Calculate the amount of kaolin consumed at each time point.
-
Data can be expressed as the cumulative kaolin intake or as a ratio of kaolin to total food intake.
-
Compare the kaolin intake between the this compound-treated and vehicle-treated groups using appropriate statistical tests.
-
Protocol 2: Assessment of Emesis in Ferrets
-
Animal Housing and Acclimatization:
-
House ferrets individually in cages that allow for clear observation.
-
Provide ad libitum access to food and water.
-
Acclimatize the animals to the experimental room and observation chambers for at least one hour before the experiment.
-
-
This compound Administration:
-
Administer this compound via the desired route. A vehicle-treated control group is essential.
-
-
Observation Period:
-
Immediately after administration, place the ferret in a clean observation chamber.
-
Observe the animal continuously for a predefined period (e.g., 2-4 hours). The observation can be done by a trained observer or by video recording for later analysis.
-
-
Quantification of Emesis:
-
Record the latency to the first emetic event (retching or vomiting).
-
Count the number of individual retches (rhythmic abdominal contractions without expulsion of gastric contents).
-
Count the number of vomits (forceful expulsion of gastric contents).
-
The total number of emetic episodes (a bout of retching that may or may not culminate in a vomit) can also be quantified.
-
-
Data Analysis:
-
Compare the latency, number of retches, and number of vomits between the this compound-treated and vehicle-treated groups.
-
Visualizations
Caption: Signaling pathway of this compound-induced emesis.
Caption: Experimental workflow for managing this compound-induced emesis.
Caption: Troubleshooting logic for this compound-induced side effects.
References
- 1. Pica as an adaptive response: Kaolin consumption helps rats recover from chemotherapy-induced illness - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical studies on this compound, a potent and highly selective D2-dopaminergic agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Signal transduction pathways involved in dopamine D2 receptor-evoked emesis in the least shrew (Cryptotis parva) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of D2 and D3 dopamine receptors in the mediation of emesis in Cryptotis parva (the least shrew) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Off-Target Effects of D2 Receptor Agonists
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the off-target effects of D2 receptor agonists.
Troubleshooting Guides
This section offers solutions to common problems encountered during the experimental evaluation of D2 receptor agonists.
Issue 1: Unexpected Side Effects in Cellular or Animal Models Despite High D2 Receptor Affinity
Possible Cause: The D2 receptor agonist may be interacting with other receptors (off-target binding) or showing biased agonism, leading to the activation of unintended signaling pathways.
Troubleshooting Steps:
-
Assess Receptor Selectivity: Perform a comprehensive receptor binding screen to determine the affinity of your compound for a panel of relevant off-target receptors. This should include other dopamine receptor subtypes (D1, D3, D4), serotonin receptors (e.g., 5-HT1A, 5-HT2A, 5-HT2C), and adrenergic receptors.[1][2]
-
Action: Conduct radioligand binding assays to determine the inhibition constant (Ki) of your agonist at these off-target receptors. A lower Ki value indicates higher affinity.
-
-
Characterize Functional Activity at Off-Targets: If significant binding to an off-target receptor is observed, determine the functional consequence of this interaction (i.e., is it an agonist, antagonist, or inverse agonist?).
-
Action: Perform functional assays specific to the identified off-target receptor (e.g., calcium mobilization assay for Gq-coupled receptors, or a cAMP assay for Gs or Gi-coupled receptors).
-
-
Investigate Biased Agonism: Your agonist may be preferentially activating either the G-protein or the β-arrestin signaling pathway at the D2 receptor, leading to specific downstream effects.[3][4][5]
-
Action: Conduct parallel functional assays to quantify both G-protein-mediated signaling (e.g., cAMP inhibition) and β-arrestin recruitment. Calculate a bias factor to quantify the degree of functional selectivity.
-
Issue 2: Inconsistent Results in cAMP Inhibition Assays
Possible Cause: Variability in assay conditions, cell health, or reagent quality can lead to inconsistent results.
Troubleshooting Steps:
-
Optimize Forskolin Concentration: The concentration of forskolin used to stimulate adenylyl cyclase is critical.
-
Action: Perform a forskolin dose-response curve to determine the EC80 concentration (the concentration that gives 80% of the maximal response). Use this concentration for your agonist inhibition assays.
-
-
Ensure Cell Health and Consistent Passage Number: Cells that are unhealthy or have been passaged too many times can show altered receptor expression and signaling.
-
Action: Use cells with a low passage number and ensure they are healthy and in the logarithmic growth phase.
-
-
Validate Reagents: The quality and concentration of your agonist, forskolin, and detection reagents are crucial.
-
Action: Prepare fresh solutions of your compounds and validate their concentrations. Follow the manufacturer's instructions for the cAMP detection kit.
-
-
Check for Compound Interference: Some test compounds may interfere with the assay detection method (e.g., autofluorescence).
-
Action: Run a control experiment with your compound in the absence of cells to check for assay interference.
-
Issue 3: Difficulty in Detecting a β-Arrestin Recruitment Signal
Possible Cause: The interaction between the D2 receptor and β-arrestin may be transient, or the assay sensitivity may be too low.
Troubleshooting Steps:
-
Optimize Assay Kinetics: The kinetics of β-arrestin recruitment can vary between receptors and ligands.
-
Action: Perform a time-course experiment to determine the optimal incubation time for detecting the signal.
-
-
Increase Assay Sensitivity: The expression levels of the receptor and β-arrestin can influence the signal window.
-
Action: Consider using a cell line with higher expression levels of the D2 receptor and β-arrestin. Alternatively, some assay formats, like those using enzyme fragment complementation, offer high sensitivity.
-
-
Confirm Receptor Expression and Function: Ensure that the cells are properly expressing a functional D2 receptor.
-
Action: Verify receptor expression using techniques like Western blotting or flow cytometry. Confirm G-protein coupling with a cAMP assay.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary off-target effects of D2 receptor agonists?
A1: Off-target effects of D2 receptor agonists can be broadly categorized into two types:
-
Interaction with other receptors: Many D2 agonists, particularly older, ergoline-derived compounds, can bind to and activate other receptors, such as other dopamine receptor subtypes (D1, D3, D4), serotonin receptors (e.g., 5-HT1A, 5-HT2A), and adrenergic receptors. This can lead to a range of side effects, including cardiovascular and psychiatric effects.
-
Biased agonism at the D2 receptor: D2 receptors signal through two main pathways: a G-protein (Gi/o) dependent pathway and a β-arrestin dependent pathway. An agonist may preferentially activate one pathway over the other, a phenomenon known as biased agonism or functional selectivity. While this can be exploited to develop drugs with fewer side effects, an untended bias can also be considered an off-target effect.
Q2: How can I quantitatively assess the selectivity of my D2 receptor agonist?
A2: The selectivity of a D2 receptor agonist is typically assessed by comparing its binding affinity (Ki) or functional potency (EC50 or IC50) at the D2 receptor to its affinity or potency at other receptors. A common method is to perform radioligand binding assays using cell membranes expressing the target and off-target receptors. A selectivity ratio can be calculated by dividing the Ki value for the off-target receptor by the Ki value for the D2 receptor. A higher ratio indicates greater selectivity for the D2 receptor.
Q3: What is biased agonism and how can it be measured?
A3: Biased agonism, or functional selectivity, is the ability of a ligand to preferentially activate one signaling pathway over another at the same receptor. For the D2 receptor, this typically refers to a bias towards either the G-protein pathway or the β-arrestin pathway.
To measure biased agonism, you need to perform at least two different functional assays in parallel: one that measures G-protein activation (e.g., cAMP inhibition assay) and one that measures β-arrestin recruitment. The relative potency (EC50) and efficacy (Emax) of the agonist in each assay are then compared, often by calculating a "bias factor". A bias factor greater than 1 indicates a preference for one pathway, while a factor less than 1 indicates a preference for the other.
Q4: Can computational methods predict off-target effects?
A4: Yes, various computational methods can predict potential off-target interactions for small molecules. These approaches often use machine learning algorithms and large databases of known drug-target interactions. Techniques like chemical similarity searching, pharmacophore modeling, and molecular docking can identify potential off-target proteins based on the chemical structure of the agonist. These in silico predictions can help prioritize experimental testing and guide the design of more selective compounds.
Q5: What are the common off-target liabilities for kinase inhibitors that might also be relevant for some D2 agonists?
A5: While D2 agonists are not primarily designed as kinase inhibitors, some small molecules can have off-target kinase activity. Common off-target effects of kinase inhibitors that could be relevant include cardiotoxicity and hepatotoxicity. If a D2 agonist is suspected of having off-target kinase activity, a kinome-wide profiling screen can be performed to assess its selectivity against a large panel of kinases.
Data Presentation
Table 1: Binding Affinities (Ki, nM) of Selected Dopamine Agonists at Dopamine Receptor Subtypes
| Compound | D1 Receptor | D2 Receptor | D3 Receptor | Reference |
| Apomorphine | 1.8 | 1.8 | - | |
| Bromocriptine | No affinity | 0.9 | - | |
| Cabergoline | No affinity | 0.36 | 1.27 | |
| Lisuride | 56.7 | 0.95 | 1.08 | |
| Pergolide | 447 | 2.4 | 0.86 | |
| Pramipexole | No affinity | 4.7 | 0.97 | |
| Ropinirole | No affinity | 98,700 | - | |
| Quinpirole | - | 3 | - |
Note: Data is compiled from multiple sources and experimental conditions may vary.
Table 2: Functional Potency (EC50, nM) and Efficacy (% of Dopamine) of D2 Agonists in Gαi/o and β-Arrestin Pathways
| Compound | Gαi/o (cAMP) EC50 | Gαi/o Efficacy | β-Arrestin EC50 | β-Arrestin Efficacy | Reference |
| Dopamine | 1.2 | 100 | 171 | 100 | |
| Quinpirole | 0.8 | 100 | 145 | 100 | |
| Aripiprazole | 0.3 | 65 | >10,000 | 0 | |
| Bromocriptine | 0.2 | 96 | 10 | 88 | |
| (+)-3-PPP | 8.6 | 82 | >10,000 | 0 |
Note: Data is compiled from a single study and serves as an example. Efficacy is relative to the maximal response of dopamine.
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay for Selectivity Profiling
Objective: To determine the binding affinity (Ki) of a test compound for the D2 receptor and various off-target receptors.
Methodology:
-
Membrane Preparation: Use cell membranes from cell lines stably expressing the human dopamine D2 receptor or the respective off-target receptor.
-
Assay Buffer: A typical buffer is 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
Assay Setup (96-well plate):
-
Total Binding: Add assay buffer, a fixed concentration of a suitable radioligand (e.g., [3H]Spiperone for D2 receptors, typically at its Kd value), and the cell membrane suspension.
-
Non-specific Binding: Add assay buffer, the radioligand, the cell membrane suspension, and a high concentration of a non-labeled competing ligand (e.g., 10 µM haloperidol) to saturate all specific binding sites.
-
Competition Binding: Add assay buffer, the radioligand, the cell membrane suspension, and serial dilutions of the test compound.
-
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) from the curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: cAMP Inhibition Assay for Gαi/o Signaling
Objective: To measure the ability of a D2 receptor agonist to inhibit adenylyl cyclase and decrease intracellular cAMP levels.
Methodology:
-
Cell Culture: Use a cell line stably expressing the human D2 receptor (e.g., CHO or HEK293 cells).
-
Cell Plating: Seed the cells into a 96- or 384-well plate and incubate overnight.
-
Assay Procedure:
-
Wash the cells with assay buffer (e.g., HBSS with 20 mM HEPES).
-
Pre-incubate the cells with serial dilutions of the test agonist.
-
Stimulate the cells with a fixed concentration of forskolin (e.g., EC80) in the presence of the agonist.
-
Incubate for a defined period (e.g., 15-30 minutes) to allow for cAMP production.
-
-
cAMP Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available detection kit (e.g., HTRF, ELISA, or luciferase-based assays).
-
Data Analysis:
-
Plot the measured cAMP levels against the log concentration of the agonist.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) of the agonist.
-
Protocol 3: β-Arrestin Recruitment Assay
Objective: To measure the ability of a D2 receptor agonist to promote the recruitment of β-arrestin to the receptor.
Methodology:
-
Cell Line: Use a commercially available cell line engineered for β-arrestin recruitment assays (e.g., DiscoverX PathHunter or DiscoveRx Tango). These cells typically co-express a tagged D2 receptor and a tagged β-arrestin.
-
Cell Plating: Seed the cells into an appropriate assay plate and incubate overnight.
-
Assay Procedure:
-
Prepare serial dilutions of the test agonist in assay buffer.
-
Add the agonist dilutions to the cells.
-
Incubate the plate for the optimized duration (e.g., 60-90 minutes) at 37°C.
-
-
Signal Detection: Add the detection reagents according to the manufacturer's protocol. The signal is typically chemiluminescent or fluorescent.
-
Data Analysis:
-
Plot the signal intensity against the log concentration of the agonist.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax of the agonist for β-arrestin recruitment.
-
Visualizations
Caption: D2 receptor signaling pathways.
References
- 1. Novel and Potent Dopamine D2 Receptor Go-Protein Biased Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dopamine receptor agonists in current clinical use: comparative dopamine receptor binding profiles defined in the human striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bias Analyses of Preclinical and Clinical D2 Dopamine Ligands: Studies with Immediate and Complex Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nemo.upf.edu [nemo.upf.edu]
Quinelorane Dosage Optimization: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize Quinelorane dosage and avoid inhibitory effects in experimental settings.
Troubleshooting Guides
Problem: Unexpected Inhibitory or Biphasic Dose-Response Observed
Symptoms:
-
Initial desired effect (e.g., hypolocomotion, specific behavioral response) is observed at low doses of this compound.
-
Increasing the dosage leads to a diminished effect, a return to baseline, or an opposing effect (e.g., hyperlocomotion).
Possible Causes and Solutions:
1. Differential Engagement of D2 and D3 Dopamine Receptors:
-
Explanation: this compound is a potent agonist for both D2 and D3 dopamine receptors, with a higher affinity for the D3 subtype.[1] The biphasic effect on locomotion in rodents is a classic example of this differential engagement. At low doses, this compound preferentially activates D3 receptors, which is associated with hypolocomotion.[2] As the dose increases, it more robustly activates D2 receptors in areas like the caudate-putamen and globus pallidus, leading to hyperlocomotion.[2]
-
Recommendation: To isolate D3 receptor-mediated effects, utilize lower dose ranges. A dose of 3 µg/kg has been shown to induce hypolocomotion in rats, indicative of D3 receptor activation.[2] For effects requiring D2 receptor engagement, higher doses, such as 30 µg/kg in rats, may be necessary, but be aware of the initial D3-mediated response.[2]
2. Receptor Desensitization and Downregulation at High Concentrations:
-
Explanation: Prolonged or high-concentration exposure to an agonist can lead to receptor desensitization, a process where the receptor becomes less responsive to the ligand. This can be followed by receptor internalization and downregulation, reducing the number of receptors on the cell surface. While not definitively demonstrated for this compound specifically in the literature, this is a common mechanism for G protein-coupled receptors (GPCRs) like the D2 and D3 receptors.
-
Recommendation: If tachyphylaxis (rapidly diminishing response) is observed with repeated dosing, consider increasing the interval between doses to allow for receptor resensitization. To investigate this phenomenon, a receptor internalization assay can be performed.
3. Paradoxical Reactions:
-
Explanation: In some biological systems, high concentrations of an agonist can produce a paradoxical effect that opposes the effect seen at lower concentrations. In rhesus monkeys, low doses of this compound (2.5-5 µg/kg) facilitated penile erections, while higher doses (10-25 µg/kg) resulted in a return to control levels.
-
Recommendation: Conduct a thorough dose-response study to identify the optimal therapeutic window for the desired effect. Start with a low dose and escalate incrementally, carefully monitoring for the peak effect and any subsequent decline.
Frequently Asked Questions (FAQs)
Q1: What is the binding affinity of this compound for D2 and D3 receptors?
A1: this compound exhibits high affinity for both D2 and D3 dopamine receptors. In radioligand binding studies using rat brain sections, [3H]-quinelorane bound with a high affinity, showing a dissociation constant (Kd) of 1.8 nM. Studies in Chinese hamster ovary cells expressing these receptors have shown that this compound has a higher affinity for the D3 receptor than the D2 receptor.
Q2: What are the typical effective dose ranges for this compound in preclinical models?
A2: The effective dose of this compound is highly dependent on the animal model and the specific endpoint being measured. The following table summarizes dosages cited in the literature for common preclinical models.
| Animal Model | Endpoint | Effective Dose Range | Observed Effect | Citation(s) |
| Rat | Locomotor Activity | 3 µg/kg | Hypolocomotion | |
| Rat | Locomotor Activity | 30 µg/kg | Biphasic: Initial hypolocomotion followed by hyperlocomotion | |
| Rat | Penile Erection | 10 µg/kg | Inhibition of penile erection, facilitation of seminal emission | |
| Rhesus Monkey | Sexual Behavior | 2.5 - 5 µg/kg | Facilitation of penile erections and masturbation | |
| Rhesus Monkey | Sexual Behavior | 10 - 25 µg/kg | Return of sexual responding to control levels |
Q3: What is the underlying mechanism for the biphasic locomotor response to this compound?
A3: The biphasic locomotor response is attributed to the differential activation of D3 and D2 receptors in distinct brain regions. Low doses of this compound primarily activate D3 receptors, which are densely located in limbic and olfactory regions like the nucleus accumbens and islets of Calleja, leading to hypolocomotion. Higher doses lead to broader activation, including D2 receptors in the caudate-putamen and globus pallidus, which is necessary for the subsequent hyperlocomotor phase.
Q4: How can I investigate potential off-target effects of this compound?
A4: While this compound is considered a selective D2/D3 agonist, it is good practice to assess its activity at other receptors, especially at higher concentrations. A receptor binding screen against a panel of common CNS targets (e.g., other dopamine receptor subtypes, serotonin, adrenergic, and histamine receptors) can provide a comprehensive off-target profile.
Experimental Protocols
Protocol 1: Dose-Response Assessment of Locomotor Activity in Rats
Objective: To determine the dose-dependent effects of this compound on spontaneous locomotor activity and identify the optimal dose for achieving the desired effect (hypolocomotion or hyperlocomotion).
Materials:
-
Sprague-Dawley rats (male, 250-300g)
-
This compound hydrochloride
-
Sterile saline (0.9% NaCl)
-
Open field activity chambers equipped with infrared beams
-
Data acquisition software
Procedure:
-
Animal Acclimation: House rats in the testing facility for at least one week before the experiment. Handle the rats daily for 3-5 days to acclimate them to the experimenter.
-
Habituation: On the day of the experiment, transport the rats to the testing room and allow them to acclimate for at least 60 minutes.
-
Drug Preparation: Prepare a stock solution of this compound hydrochloride in sterile saline. Make serial dilutions to achieve the desired final doses (e.g., 1, 3, 10, 30, 100 µg/kg).
-
Administration: Administer this compound or vehicle (saline) via intraperitoneal (i.p.) injection at a volume of 1 ml/kg.
-
Locomotor Activity Monitoring: Immediately after injection, place each rat in the center of an open field activity chamber. Record locomotor activity (e.g., distance traveled, beam breaks) continuously for at least 60 minutes.
-
Data Analysis: Analyze the locomotor activity data in time bins (e.g., 5-minute intervals) to observe the temporal effects of the drug. Compare the total activity across different dose groups using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).
Protocol 2: In Vivo Microdialysis to Measure this compound-Induced Dopamine Release
Objective: To measure the effect of different doses of this compound on extracellular dopamine levels in a specific brain region (e.g., nucleus accumbens).
Materials:
-
Sprague-Dawley rats (male, 275-325g)
-
This compound hydrochloride
-
Sterile saline (0.9% NaCl)
-
Artificial cerebrospinal fluid (aCSF)
-
Microdialysis probes (e.g., 2-4 mm membrane)
-
Guide cannulae
-
Surgical instruments for stereotaxic surgery
-
Microinfusion pump
-
Fraction collector
-
HPLC system with electrochemical detection (HPLC-ED)
Procedure:
-
Stereotaxic Surgery: Anesthetize the rat and place it in a stereotaxic frame. Implant a guide cannula aimed at the target brain region (e.g., nucleus accumbens). Allow the animal to recover for at least 5-7 days.
-
Microdialysis Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Perfusion and Equilibration: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min). Allow the system to equilibrate for at least 2 hours.
-
Baseline Collection: Collect at least three stable baseline dialysate samples (e.g., every 20 minutes).
-
Drug Administration: Administer a specific dose of this compound (or vehicle) i.p.
-
Sample Collection: Continue collecting dialysate samples for at least 3 hours post-administration.
-
Dopamine Analysis: Analyze the dopamine concentration in the dialysate samples using HPLC-ED.
-
Data Analysis: Express the dopamine levels as a percentage of the baseline for each animal. Compare the effects of different this compound doses on dopamine release.
Visualizations
Signaling Pathways
Caption: Differential signaling of this compound at low and high concentrations.
Experimental Workflow
References
Technical Support Center: Overcoming Poor Solubility of Quinelorane in Aqueous Solutions
This technical support center is designed for researchers, scientists, and drug development professionals who are working with Quinelorane and encountering challenges with its solubility in aqueous solutions. The following troubleshooting guides and frequently asked questions (FAQs) provide practical solutions and detailed experimental protocols to ensure the successful preparation of this compound for your in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the reported solubility of this compound hydrochloride in water?
A1: The reported aqueous solubility of this compound hydrochloride can vary. Some sources state that it is soluble up to 25 mM in water.[1] However, it is important to note that as a hydrochloride salt, its solubility can be pH-dependent.
Q2: I'm observing precipitation when I dilute my this compound stock solution in my cell culture medium. What could be the cause?
A2: Precipitation upon dilution in aqueous buffers or cell culture media is a common issue for many compounds, especially if the stock solution is prepared in a high concentration of an organic solvent like DMSO. This can happen because the final concentration of the organic solvent in the medium is not sufficient to keep the compound dissolved. Additionally, the pH of your cell culture medium (typically around 7.4) may be different from the pH of your initial dissolving solvent, affecting the solubility of the pH-sensitive this compound hydrochloride.
Q3: What are the recommended concentrations of DMSO for cell culture experiments?
A3: To avoid cytotoxicity, the final concentration of DMSO in your cell culture medium should generally be kept at or below 0.5%.[2][3] Most cell lines can tolerate this concentration, but it is always best to perform a vehicle control experiment to ensure that the DMSO concentration you are using does not affect cell viability or the experimental results.[4] For sensitive or primary cell lines, it is recommended to keep the DMSO concentration below 0.1%.
Q4: Can I use other co-solvents besides DMSO?
A4: Yes, other water-miscible organic solvents can be used. Ethanol is another common co-solvent. The choice of co-solvent may depend on the specific requirements of your experiment and the cell line you are using. It is crucial to determine the tolerance of your specific experimental system to the chosen co-solvent.
Q5: How can cyclodextrins help with this compound solubility?
A5: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble molecules, like potentially this compound, forming an inclusion complex. This complex has increased aqueous solubility and stability. 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with high aqueous solubility and low toxicity.
Troubleshooting Guide
| Issue Encountered | Possible Cause | Suggested Solution |
| This compound hydrochloride powder does not fully dissolve in water or buffer. | The concentration is too high for the aqueous solvent at that specific pH. | 1. pH Adjustment: Since this compound is a hydrochloride salt, its solubility is likely higher in acidic conditions. Try dissolving it in a slightly acidic buffer (e.g., pH 4-6) before further dilution into your final experimental medium. 2. Use of Co-solvents: Prepare a concentrated stock solution in an organic solvent like DMSO or ethanol and then dilute it into your aqueous medium. 3. Gentle Heating & Sonication: Briefly warming the solution (e.g., to 37°C) or using a sonication bath can aid dissolution. However, be cautious with heat-sensitive compounds. |
| Precipitation occurs immediately upon diluting the DMSO stock solution in the aqueous medium. | The compound is "crashing out" of the solution due to the rapid change in solvent polarity. | 1. Stepwise Dilution: Instead of a single large dilution, perform serial dilutions of the DMSO stock into the aqueous medium. 2. Vortexing during Dilution: Add the stock solution dropwise to the aqueous medium while vortexing to ensure rapid mixing and prevent localized high concentrations. 3. Increase the final co-solvent concentration: If your experimental system allows, a slightly higher final concentration of the co-solvent may be necessary to maintain solubility. |
| The solution is clear initially but becomes cloudy or shows precipitation over time. | The compound has limited stability in the aqueous solution at the experimental temperature and pH. | 1. Prepare Fresh Solutions: Always prepare the final working solution fresh before each experiment. 2. Use of Cyclodextrins: Encapsulating this compound in a cyclodextrin can improve its stability in aqueous solutions. |
| Inconsistent experimental results are observed. | This could be due to incomplete dissolution or precipitation of this compound, leading to inaccurate concentrations. | 1. Visual Inspection: Always visually inspect your solutions for any signs of precipitation before use. 2. Filtration: After dissolving, you can filter the solution through a 0.22 µm filter to remove any undissolved particles. However, be aware that this might slightly lower the final concentration if the compound adsorbs to the filter. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution using a Co-solvent (DMSO)
-
Determine the required stock concentration. It is advisable to prepare a stock solution that is 100x to 1000x the final working concentration to minimize the volume of DMSO added to the cell culture.
-
Weigh the appropriate amount of this compound hydrochloride powder in a sterile microcentrifuge tube.
-
Add the calculated volume of high-purity, anhydrous DMSO.
-
Vortex the solution thoroughly for 1-2 minutes until the powder is completely dissolved.
-
Gentle warming (up to 37°C) or sonication can be used to aid dissolution if necessary.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
For preparing the working solution, thaw an aliquot and dilute it in the pre-warmed cell culture medium to the final desired concentration, ensuring the final DMSO concentration is within the tolerated range for your cells (typically ≤ 0.5%).
Protocol 2: Enhancing this compound Solubility with pH Adjustment
-
Prepare a series of buffers with varying pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, and 7.4).
-
Add an excess amount of this compound hydrochloride powder to a fixed volume of each buffer in separate tubes.
-
Agitate the samples at a constant temperature (e.g., room temperature or 37°C) for a sufficient time (e.g., 24-48 hours) to reach equilibrium.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.
-
Determine the concentration of dissolved this compound in each filtered supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
This will help you identify the optimal pH range for dissolving this compound. You can then prepare your stock solution in a buffer at the optimal pH.
Protocol 3: Preparation of a this compound-Cyclodextrin Inclusion Complex
-
Prepare a solution of 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) in sterile water or buffer. The concentration of HP-β-CD will need to be optimized, but a starting point could be a 1:1 or 1:2 molar ratio of this compound to HP-β-CD.
-
Add the this compound hydrochloride powder to the HP-β-CD solution.
-
Stir the mixture vigorously at room temperature for an extended period (e.g., 24-48 hours) to facilitate the formation of the inclusion complex.
-
After stirring, filter the solution through a 0.22 µm filter to remove any undissolved material.
-
The resulting clear solution contains the this compound-HP-β-CD complex and can be used for your experiments.
Signaling Pathways and Experimental Workflows
Dopamine D2/D3 Receptor Signaling Pathway
This compound is an agonist for both Dopamine D2 and D3 receptors. These receptors are G-protein coupled receptors (GPCRs) that couple to the Gαi/o family of G proteins. Activation of these receptors by an agonist like this compound initiates a signaling cascade that primarily leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). The Gβγ subunits dissociated from the Gαi/o protein can also modulate the activity of other downstream effectors, such as ion channels.
Caption: Dopamine D2/D3 receptor signaling cascade.
Experimental Workflow for Solubility Enhancement
The following diagram illustrates a logical workflow for troubleshooting and overcoming the poor aqueous solubility of this compound.
Caption: Logical workflow for enhancing this compound solubility.
References
Strategies to minimize stereotypic behavior in Quinelorane studies.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize stereotypic behavior in studies involving Quinelorane.
Troubleshooting Guides
This section offers solutions to common problems encountered during this compound experiments that may lead to or exacerbate stereotypic behaviors.
Issue 1: High incidence of stereotypic behavior is confounding experimental results.
-
Question: We are observing a high rate of stereotypy (e.g., repetitive gnawing, sniffing, head-bobbing) in our rodent models following this compound administration, which is interfering with the primary behavioral endpoints of our study. What steps can we take to mitigate this?
-
Answer: High stereotypic behavior is a known dose-dependent effect of potent D2/D3 receptor agonists like this compound.[1] Here is a step-by-step guide to address this issue:
-
Dose-Response Optimization: The most critical first step is to determine if the dose of this compound can be lowered. Often, a therapeutic window exists where the desired pharmacological effects are present without inducing high levels of stereotypy.
-
Action: Conduct a pilot dose-response study to identify the minimal effective dose for your primary outcome and the threshold for significant stereotypy.
-
-
Habituation Protocol: Insufficient habituation to the testing environment can increase stress and novelty-induced behaviors, which can be confounded with drug-induced stereotypy.
-
Action: Implement a thorough habituation protocol. Allow animals to acclimate to the testing chambers for at least 30-60 minutes for several consecutive days before the start of the experiment.
-
-
Environmental Enrichment: Barren housing conditions are a major contributor to the development of spontaneous and drug-induced stereotypies.
-
Action: Introduce environmental enrichment to the home cages. This can significantly reduce the incidence and severity of stereotypic behaviors. Refer to the detailed Experimental Protocol for Environmental Enrichment below.
-
-
Animal Handling: Stress from improper or inconsistent handling can affect behavioral outcomes.
-
Action: Ensure all experimenters use a consistent and gentle handling technique. Tunnel handling is often preferred over tail handling to reduce anxiety in mice.
-
-
Issue 2: Difficulty in differentiating between exploratory behavior and true stereotypy.
-
Question: How can we reliably score stereotypic behaviors and distinguish them from normal exploratory activities, especially at lower doses of this compound?
-
Answer: Differentiating between complex exploratory patterns and stereotypy requires a clear and well-defined behavioral scoring system.
-
Utilize a Stereotypy Rating Scale: Employ a standardized rating scale. A common approach is to score the intensity of stereotypy based on the presence and persistence of specific behaviors.
-
Blinded Scoring: To prevent observer bias, the individual scoring the behavior should be blind to the experimental treatment groups.
-
Automated Behavioral Analysis: For a more objective measure, consider using automated video-tracking systems that can quantify repetitive movements.
-
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of this compound-induced stereotypic behavior?
A1: this compound is a potent and selective dopamine D2 and D3 receptor agonist.[1] Stereotypic behaviors are primarily mediated by the hyperstimulation of dopamine pathways in the brain, particularly in the striatum. Activation of postsynaptic D2 receptors is strongly correlated with the expression of these repetitive, unvarying behaviors.
Q2: Can environmental enrichment completely eliminate this compound-induced stereotypy?
A2: While environmental enrichment has been shown to significantly reduce the development and expression of stereotypic behaviors, it may not completely eliminate them, especially at high doses of potent dopamine agonists like this compound.[2] However, it is a highly effective strategy for minimizing these behaviors and improving overall animal welfare.[3][4]
Q3: Are there any pharmacological interventions to reduce stereotypy without affecting the primary research goals?
A3: This is a challenging area. While dopamine antagonists can block stereotypy, they will also likely interfere with the D2/D3 receptor-mediated effects you are studying. One potential avenue to explore is the co-administration of a low-dose atypical antipsychotic. Some of these compounds have a broader receptor profile (e.g., 5-HT2A antagonism) that may modulate dopamine-related behaviors without complete blockade of D2 receptors. However, this would require careful validation to ensure it does not confound the primary experimental outcomes. Another approach could involve agents that modulate other neurotransmitter systems implicated in stereotypy, such as the cholinergic system.
Q4: How long should the habituation period be before starting a this compound study?
A4: The optimal habituation period can vary depending on the species, strain, and novelty of the testing environment. A general guideline is a minimum of 30-60 minutes of exposure to the testing apparatus for 2-3 consecutive days immediately prior to the first drug administration. For more sensitive protocols, a longer habituation period may be beneficial.
Data Presentation
Table 1: Dose-Dependent Effects of this compound on Behavior in Rodents
| Dose Range (µg/kg, s.c.) | Primary Behavioral Effects | Stereotypic Behavior | Other Observed Effects | Reference |
| 3 - 100 | Increased yawning and penile erections | Not significantly induced | Increased defecation | |
| >100 (extrapolated) | Increased locomotor activity | Dose-related increases in compulsive turning and stereotypy | - |
Note: This table summarizes qualitative findings from the literature. Researchers should conduct their own dose-response studies to determine the precise thresholds for these behaviors in their specific experimental context.
Experimental Protocols
Detailed Methodology for Behavioral Scoring of Stereotypy
This protocol is adapted from standard methods for scoring drug-induced stereotypy in rodents.
-
Apparatus: A clear, open-field arena (e.g., 40x40x40 cm) to allow for unobstructed video recording.
-
Procedure:
-
Habituate the animal to the testing arena for 30 minutes one day prior to testing.
-
On the test day, allow the animal a 15-minute acclimation period in the arena.
-
Administer this compound or vehicle control.
-
Immediately begin video recording for a pre-determined observation period (e.g., 60 minutes).
-
A trained observer, blind to the treatment conditions, will score the animal's behavior at set intervals (e.g., every 5 minutes).
-
-
Scoring System: A rating scale is used to quantify the intensity of stereotypic behavior.
| Score | Behavior | Description |
| 0 | Asleep or inactive | Animal is stationary and not engaged in any active behavior. |
| 1 | Active | Animal is moving around the cage, exploring. |
| 2 | Discontinuous sniffing, head movements | Animal exhibits intermittent sniffing and head movements, but still moves around the cage. |
| 3 | Continuous sniffing, head movements | Animal is stationary and displays continuous, repetitive sniffing of the same area or repetitive head movements. |
| 4 | Continuous sniffing with licking or gnawing | In addition to continuous sniffing, the animal also displays licking or gnawing of the cage floor, walls, or its own body. |
| 5 | Intense, focused licking or gnawing | The animal is intensely focused on licking or gnawing a specific area, to the exclusion of other behaviors. |
Detailed Methodology for Environmental Enrichment
This protocol provides a framework for implementing an effective environmental enrichment strategy to reduce stereotypy.
-
Housing: House animals in larger cages than the standard shoebox size when possible. Social housing is the default unless scientifically justified.
-
Enrichment Items: Provide a variety of objects that promote species-typical behaviors. All items should be made of non-toxic, autoclavable materials.
-
For Mice: Nesting material (e.g., crinkle paper, cotton squares), small shelters (e.g., polycarbonate huts, tubes), and gnawing objects (e.g., nylon bones, wood blocks).
-
For Rats: Larger shelters, PVC tubes for tunneling, wooden blocks or Nylabones® for gnawing, and objects to climb on.
-
-
Implementation:
-
Introduce enrichment items at weaning, if possible, or at least two weeks prior to the start of the experiment.
-
Change the layout and provide novel objects weekly to maintain novelty and stimulate cognitive engagement.
-
Ensure that enrichment does not interfere with access to food and water.
-
-
Evaluation: Regularly observe the animals to ensure they are interacting with the enrichment items and that there are no adverse effects (e.g., aggression, injury).
Mandatory Visualization
Caption: D2/D3 receptor signaling pathways activated by this compound.
Caption: Troubleshooting workflow for minimizing this compound-induced stereotypy.
References
- 1. Preclinical studies on this compound, a potent and highly selective D2-dopaminergic agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stimulatory effects of this compound on yawning and penile erection in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Xylazine and opioid coadministration enhances stereotyped movements in planarians - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Atypical antipsychotic drugs block selective components of amphetamine-induced stereotypy - PubMed [pubmed.ncbi.nlm.nih.gov]
Quinelorane Technical Support Center: Differentiating D2 and D3 Receptor-Mediated Effects
Welcome to the technical support resource for researchers utilizing Quinelorane. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help you differentiate the effects mediated by the dopamine D2 and D3 receptors in your experiments.
Frequently Asked Questions (FAQs)
Q1: Is this compound selective for D2 or D3 receptors?
A1: this compound is a potent agonist at both D2 and D3 receptors. While some studies in transfected cells have shown it has a higher affinity for the D3 receptor, it is generally considered a non-selective D2/D3 agonist.[1][2] Its functional effects in vivo can be dose-dependent, with low doses potentially engaging D3 receptors more selectively due to their higher affinity for dopamine and distinct anatomical distribution in brain regions associated with emotional and cognitive functions.[3][4]
Q2: What is the primary signaling pathway for D2 and D3 receptors?
A2: Both D2 and D3 receptors are D2-like receptors that couple to Gi/o proteins.[3] Upon activation by an agonist like this compound, they typically inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. They can also signal through G-protein-coupled inwardly-rectifying potassium channels (GIRKs) and inhibit voltage-gated calcium channels.
Q3: Besides G-protein signaling, are there other pathways to consider?
A3: Yes, β-arrestin recruitment is a crucial signaling pathway. Following agonist binding and G-protein-coupled receptor kinase (GRK) phosphorylation, β-arrestins can bind to the receptors. This process desensitizes G-protein signaling and can initiate a separate wave of G-protein-independent signaling. Notably, D2 and D3 receptors show distinct patterns of β-arrestin interaction, which can be exploited for differentiation.
Q4: Why do I see different behavioral effects with this compound at low vs. high doses?
A4: This is a classic observation with D2/D3 agonists. Low doses of this compound often induce hypolocomotion, an effect thought to be mediated by the activation of D3 autoreceptors, which are highly sensitive. Higher doses lead to hyperlocomotion, which is more commonly associated with the stimulation of postsynaptic D2 receptors in motor areas like the caudate-putamen.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Ambiguous results: Cannot attribute this compound's effect to either D2 or D3. | Overlapping pharmacology of this compound. | 1. Use Selective Antagonists: Pre-treat with a D2-selective antagonist (e.g., L-741,626) or a D3-selective antagonist (e.g., S33084, U99194A) to block the effect at one receptor, thereby isolating the contribution of the other. 2. Employ Knockout Models: Use D2 or D3 receptor knockout (KO) mice. The absence of a response to this compound in a specific KO model provides definitive evidence for that receptor's role. |
| Inconsistent cAMP assay results. | Cell line issues (receptor expression levels, passage number), incorrect assay conditions. | 1. Verify Receptor Expression: Confirm D2 or D3 receptor expression in your cell lines (e.g., via radioligand binding or western blot). 2. Optimize Forskolin Concentration: Titrate forskolin to find a concentration that produces a robust but submaximal cAMP signal, allowing for clear detection of inhibition. 3. Check for Receptor Desensitization: D3 receptors are known to desensitize more readily than D2 receptors. Consider shorter incubation times with this compound. |
| In vivo autoradiography with [3H]-quinelorane shows binding in both D2- and D3-rich regions. | [3H]-quinelorane is a non-selective radioligand for D2 and D3 receptors. | Guanine Nucleotide Shift Assay: Perform the autoradiography in the presence of a non-hydrolyzable GTP analog (e.g., 10 µM Gpp(NH)p). D2 receptor agonist binding is sensitive to guanine nucleotides and will be significantly reduced, while D3 receptor binding is largely insensitive. This allows for the anatomical differentiation of D2 (GTP-sensitive) and D3 (GTP-insensitive) binding sites. |
| My β-arrestin recruitment assay shows a weak signal for the D3 receptor. | D3 receptors are reported to recruit β-arrestin less robustly than D2 receptors upon agonist stimulation in some assay formats. | 1. Use a Sensitive Assay: Employ highly sensitive techniques like Bioluminescence Resonance Energy Transfer (BRET) or enzyme complementation assays. 2. Consider Biased Agonism: this compound might be a biased agonist. Compare its β-arrestin recruitment profile to its G-protein signaling (cAMP inhibition) to calculate a bias factor. 3. PKC Involvement: D3 receptor internalization and regulation can be PKC-dependent. Ensure your experimental conditions do not inadvertently inhibit PKC pathways. |
Quantitative Data Summary
The following tables summarize the binding and functional parameters of this compound and key selective antagonists at D2 and D3 receptors. Note that values can vary between experimental systems.
Table 1: this compound Receptor Binding Affinity and Functional Potency
| Compound | Receptor | Binding Affinity (Ki, nM) | Functional Potency (EC50/IC50, nM) (cAMP Assay) | Reference |
| This compound | D2 | ~1-5 | ~5-20 | |
| D3 | ~0.2-2 | ~1-10 |
Table 2: Key Selective Antagonists for Differentiating D2/D3 Effects
| Antagonist | Primary Target | D2 (Ki, nM) | D3 (Ki, nM) | Selectivity (Fold, D2/D3) | Reference |
| L-741,626 | D2 | ~1-3 | ~150-300 | ~100-150 fold for D2 | |
| S33084 | D3 | ~100-200 | ~1-3 | ~50-100 fold for D3 | |
| (+)-Butaclamol | D2-like | ~1 | ~50 | ~50 fold for D2 | |
| Risperidone | D2 | ~0.5 | ~5 | ~10 fold for D2 |
Experimental Protocols & Visualizations
Differentiating D2/D3 Signaling Pathways
D2 and D3 receptors, while both coupled to Gi/o, exhibit key differences in their regulation by β-arrestin. D2 receptors readily undergo agonist-induced internalization and recycling, a process critical for resensitization. In contrast, D3 receptors show minimal agonist-induced endocytosis and are more prone to desensitization after prolonged agonist exposure.
References
- 1. [3H]-quinelorane binds to D2 and D3 dopamine receptors in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of D2 and D3 dopamine receptor affinity of dopaminergic compounds in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Unveiling the Differences in Signaling and Regulatory Mechanisms between Dopamine D2 and D3 Receptors and Their Impact on Behavioral Sensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mapping the effects of the selective dopamine D2/D3 receptor agonist this compound using pharmacological magnetic resonance imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Adjusting Quinelorane Administration for Long-Term Studies
Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides detailed troubleshooting information and frequently asked questions (FAQs) for the long-term administration of Quinelorane in preclinical studies. All content is presented in a question-and-answer format to directly address common challenges encountered during experimental work.
Section 1: Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues related to this compound's stability, administration, and observed effects during chronic studies.
Solubility and Formulation
Q1: My this compound solution is showing precipitation. What are the likely causes and solutions?
A1: Precipitation of this compound in aqueous solutions can be due to several factors:
-
pH Shift: this compound, as a weak base, is more soluble in acidic conditions. An increase in the pH of your solution can cause it to precipitate.
-
Supersaturation: If the concentration of this compound exceeds its solubility limit at a given temperature and pH, precipitation will occur.
-
Vehicle Incompatibility: The chosen vehicle may not be optimal for maintaining this compound in solution over time.
Troubleshooting Steps:
-
pH Adjustment: Ensure the pH of your vehicle is in the acidic range (e.g., pH 4-6) to maintain solubility. Saline can be acidified with a small amount of HCl.
-
Co-solvents: Consider the use of co-solvents such as DMSO or ethanol to improve solubility, but be mindful of their potential effects on the animal model. A common practice is to dissolve the drug in a small amount of DMSO and then dilute it with saline or another aqueous vehicle.
-
Sonication: Gentle sonication can help to redissolve precipitated material, but this may only be a temporary solution if the underlying solubility issue is not addressed.
-
Fresh Preparation: For long-term studies with intermittent injections, it is advisable to prepare fresh solutions regularly to minimize the risk of precipitation over time.
Q2: What is a recommended vehicle for this compound for subcutaneous or intraperitoneal injection?
A2: A common and effective vehicle for this compound is sterile saline (0.9% NaCl) adjusted to a slightly acidic pH. For compounds with limited aqueous solubility, a vehicle containing a small percentage of a solubilizing agent like DMSO or Tween 80 can be used. Always ensure the final concentration of the solubilizing agent is well-tolerated by the animals and does not interfere with the experimental outcomes. It is recommended to start with a low concentration of any organic solvent.
Administration and Dosing
Q3: We are observing a decrease in the behavioral effects of this compound over time. What could be the cause?
A3: A diminished response to this compound with chronic administration is likely due to pharmacological tolerance or receptor desensitization. The constant stimulation of D2/D3 receptors can lead to compensatory mechanisms within the cell.[1][2]
Troubleshooting and Mitigation Strategies:
-
Intermittent Dosing: Instead of continuous daily administration, consider an intermittent dosing schedule (e.g., injections every 2-3 days). This can help to prevent or slow the development of tolerance.
-
Dose Escalation: A gradual increase in the dose may be necessary to maintain the desired level of effect. However, this should be done cautiously, with close monitoring for adverse effects.
-
"Drug Holidays": Introducing short periods of withdrawal from the drug can help to restore receptor sensitivity. The duration of the drug holiday will depend on the specific experimental design.
Q4: Our animals are showing an exaggerated or sensitized response to this compound over time. Why is this happening?
A4: Behavioral sensitization is a phenomenon where repeated, intermittent administration of a drug leads to a progressively enhanced behavioral response.[3] This is a common occurrence with dopamine agonists.
Considerations for Experimental Design:
-
Dosing Regimen: Sensitization is more likely with intermittent, high-dose injections, while continuous infusion may lead to tolerance.[4]
-
Context-Dependency: The environment in which the drug is administered can influence the expression of sensitization. Consistent handling and experimental procedures are crucial.
-
Washout Period: Be aware that sensitized responses can persist even after a period of drug withdrawal.[3]
Q5: What are the best methods for long-term, continuous administration of this compound?
A5: For continuous and controlled delivery, surgically implanted osmotic pumps are the gold standard. This method avoids the stress of repeated injections and can provide stable plasma concentrations of the drug, which is often desirable for minimizing fluctuations in receptor stimulation.
Animal Welfare and Side Effects
Q6: What are the common side effects of long-term this compound administration, and how should we monitor for them?
A6: As a potent dopamine D2/D3 agonist, this compound can induce a range of behavioral and physiological effects. Common side effects observed with dopamine agonists include:
-
Stereotyped Behaviors: Repetitive, compulsive behaviors such as gnawing, sniffing, or head-weaving.
-
Changes in Locomotor Activity: this compound can have biphasic effects, with low doses causing hypolocomotion and higher doses leading to initial hypoactivity followed by hyperactivity.
-
Changes in Body Weight and Food Intake: Dopaminergic stimulation can affect appetite and metabolism.
-
General Health: Monitor for signs of distress, changes in grooming, and altered posture.
Monitoring Recommendations:
-
Daily Health Checks: Observe each animal for any changes in appearance, posture, or behavior.
-
Weekly Body Weight Measurement: Track body weight to detect any significant changes.
-
Behavioral Assessments: Regularly perform standardized behavioral tests (e.g., open field test) to quantify changes in locomotor activity and other behaviors.
Section 2: Data Presentation
The following tables summarize quantitative data from studies on this compound and similar D2 agonists to provide a reference for expected outcomes in long-term studies.
Table 1: Effects of Acute this compound Administration on Locomotor Activity in Rats
| Dose (µg/kg, s.c.) | Primary Locomotor Effect | Brain Regions Activated (fMRI) | Reference |
| 3 | Hypolocomotion | Anterior olfactory nuclei, nucleus accumbens, islets of Calleja (high D3 receptor density) | |
| 30 | Biphasic (initial hypolocomotion followed by hyperlocomotion) | Limbic and olfactory regions, plus caudate-putamen and globus pallidus (high D2 receptor density) |
Table 2: Representative Changes in Locomotor Activity During Long-Term D2 Agonist (Pramipexole) Administration in Rats
| Treatment Day | Locomotor Activity (Distance Traveled, cm) | Immobility Time (s) | Reference |
| Baseline | ~4000 | ~50 | |
| Day 1 | Decreased significantly | Increased significantly | |
| Day 28 | Remains decreased | Remains increased | |
| Day 57 | Remains decreased | Remains increased | |
| Day 71 | Returned to baseline levels | Returned to baseline levels |
Note: This data is from a study using the D2 agonist Pramipexole and serves as an illustrative example of potential long-term effects.
Table 3: Effects of Continuous Quinpirole Infusion (6 days) on Receptor and mRNA Levels in Mouse Striatum
| Parameter | Change | Reference |
| D2 Receptor Density | Significant down-regulation | |
| D1 Receptor Density | No significant change | |
| D2 Receptor mRNA | Decreased | |
| Mu Opioid Receptors | Significant increase | |
| Proenkephalin mRNA | Significant decrease |
Note: Quinpirole is a D2/D3 agonist with a similar profile to this compound.
Section 3: Experimental Protocols
Protocol 1: Intermittent Subcutaneous Injection for Locomotor Sensitization Study
Objective: To assess the development of behavioral sensitization to this compound over a long-term, intermittent administration schedule.
Materials:
-
This compound hydrochloride
-
Sterile 0.9% saline
-
Sterile syringes and needles (27-30 gauge)
-
Locomotor activity chambers
Procedure:
-
Vehicle Preparation: Prepare the vehicle of sterile 0.9% saline. If solubility is an issue, this compound can be dissolved in a minimal amount of 0.1 N HCl and then diluted with saline, with the final pH adjusted to between 5.0 and 6.0.
-
Drug Preparation: On each injection day, freshly prepare the this compound solution in the chosen vehicle to the desired concentration (e.g., 0.5 mg/kg).
-
Animal Handling and Acclimation: Handle the animals for several days prior to the start of the experiment to acclimate them to the injection procedure. On testing days, allow animals to acclimate to the testing room for at least 60 minutes before administration.
-
Administration Schedule: Administer this compound or vehicle via subcutaneous (s.c.) injection twice weekly for five weeks (a total of 10 injections).
-
Behavioral Testing: Immediately after each injection, place the animal in a locomotor activity chamber and record activity for a set period (e.g., 60-120 minutes). Key parameters to measure include total distance traveled, horizontal activity, and vertical activity (rearing).
-
Data Analysis: Analyze the locomotor activity data to compare the response to this compound on the first and last injection days. A significantly greater response on the last day indicates sensitization.
Protocol 2: Continuous Administration via Osmotic Pump
Objective: To investigate the effects of continuous, long-term this compound administration on receptor density and behavior.
Materials:
-
This compound hydrochloride
-
Sterile vehicle (e.g., acidified saline, or saline with a solubilizing agent like cyclodextrin)
-
Alzet® osmotic pumps (model chosen based on desired duration and flow rate)
-
Surgical instruments for sterile implantation
-
Anesthetics and analgesics
Procedure:
-
Pump Preparation: Following the manufacturer's instructions, fill the sterile osmotic pumps with the prepared this compound solution under aseptic conditions. The concentration of the solution will depend on the pump's flow rate and the target daily dose.
-
Surgical Implantation:
-
Anesthetize the animal using an approved protocol.
-
Shave and sterilize the skin over the implantation site, typically the mid-scapular region for subcutaneous placement.
-
Make a small incision and create a subcutaneous pocket using blunt dissection.
-
Insert the filled osmotic pump into the pocket, delivery portal first.
-
Close the incision with wound clips or sutures.
-
Administer post-operative analgesia as required by your institution's animal care and use committee.
-
-
Post-Operative Care: Monitor the animals daily for the first week for any signs of surgical complications, such as infection or inflammation.
-
Behavioral and Molecular Analysis: At predetermined time points during and after the infusion period, conduct behavioral tests. At the end of the study, tissues can be collected for analysis of receptor density and mRNA levels.
Section 4: Mandatory Visualizations
Dopamine D2 Receptor Signaling Pathway
Caption: Canonical signaling pathway of the Dopamine D2 receptor activated by this compound.
Experimental Workflow for Long-Term this compound Study
References
Technical Support Center: Mitigating Cardiovascular Side Effects of Dopamine Agonists in Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the cardiovascular side effects of dopamine agonists.
Frequently Asked Questions (FAQs)
Q1: What are the primary cardiovascular side effects associated with dopamine agonists in research models?
A1: The most significant cardiovascular side effects observed are cardiac valvulopathy and heart failure.[1][2] Ergot-derived dopamine agonists, such as pergolide and cabergoline, are particularly associated with an increased risk of cardiac valve regurgitation.[3][4][5] This is primarily due to their off-target activation of serotonin 5-HT2B receptors on cardiac valve leaflets, leading to fibroblast proliferation and fibrotic changes. Non-ergot agonists like pramipexole have been linked to a higher risk of heart failure through mechanisms that are still under investigation but may involve effects on adrenergic tone and myocardial contractility. Other reported effects include orthostatic hypotension, hypertension, and peripheral edema.
Q2: Which molecular targets are crucial to investigate when assessing the cardiovascular risk of a novel dopamine agonist?
A2: The two primary molecular targets are the dopamine D2 receptor (the intended therapeutic target) and the serotonin 5-HT2B receptor (the primary off-target concern for valvulopathy). It is essential to determine the binding affinity and functional activity of the compound at both receptors. A higher affinity and agonist activity at the 5-HT2B receptor is a strong indicator of potential valvulopathic risk. Additionally, assessing activity at α-adrenergic receptors can provide insights into potential effects on blood pressure and heart rate.
Q3: What are the recommended in vitro models for initial cardiovascular safety screening of dopamine agonists?
A3: Initial screening should utilize primary adult cardiomyocytes and vascular smooth muscle cells. Primary adult cardiomyocytes are preferred over neonatal or cell lines as they more accurately represent the physiology of the adult heart. Key assays to perform include:
-
Cardiomyocyte Viability Assays: To assess direct cytotoxicity.
-
Vascular Smooth Muscle Cell Proliferation Assays: To evaluate the potential for pathological remodeling of blood vessels and heart valves.
-
Receptor Binding and Functional Assays: To determine the affinity and activity at D2 and 5-HT2B receptors.
Q4: What are the standard in vivo models for confirming cardiovascular side effects of dopamine agonists?
A4: Rodent models, particularly mice and rats, are commonly used for in vivo assessment. Genetically modified mouse models can also be valuable for investigating the role of specific genes in cardiotoxicity. Key in vivo assessments include:
-
Echocardiography: To non-invasively assess cardiac structure and function, including valve morphology and regurgitation, over time.
-
Histopathology: To examine cardiac tissue for fibrosis, hypertrophy, and cellular damage.
-
Hemodynamic Monitoring: To measure blood pressure and heart rate.
Troubleshooting Guides
In Vitro Assays
1. Primary Adult Cardiomyocyte Isolation and Culture
-
Problem: Low yield of viable, rod-shaped cardiomyocytes after isolation.
-
Possible Cause: Over-digestion or under-digestion with collagenase.
-
Solution: Optimize the digestion time and collagenase concentration. The heart should become pale and flaccid but not completely fall apart.
-
-
Possible Cause: Mechanical damage during trituration.
-
Solution: Gently pipette the digested heart tissue with a wide-bore pipette to release the cells. Avoid vigorous shaking or vortexing.
-
-
Possible Cause: Calcium paradox.
-
Solution: Ensure a calcium-free perfusion buffer is used initially, followed by a gradual reintroduction of calcium.
-
-
-
Problem: Cardiomyocytes are not attaching to the culture dish.
-
Possible Cause: Improper coating of the culture surface.
-
Solution: Pre-coat culture dishes with laminin (10 µg/ml) for at least 2 hours at 37°C before plating cells.
-
-
Possible Cause: Contamination with fibroblasts.
-
Solution: Pre-plate the cell suspension in an uncoated dish for 2-3 hours. Fibroblasts will adhere, allowing for the collection of the floating, purer cardiomyocyte population.
-
-
-
Problem: Cultured cardiomyocytes are not beating or beating irregularly.
-
Possible Cause: Suboptimal culture conditions.
-
Solution: Ensure the incubator is maintained at 37°C with 5% CO2. Use a specialized cardiomyocyte maintenance medium.
-
-
Possible Cause: Visual misinterpretation.
-
Solution: Use a microelectrode array (MEA) assay to obtain a quantitative measurement of the beat rate.
-
-
2. Cardiomyocyte Viability Assays (MTT/ATP-Based)
-
Problem: Low signal or high background in MTT or ATP-based assays.
-
Possible Cause (Low Signal): Insufficient number of viable cells.
-
Solution: Optimize the initial cell seeding density. Perform a cell titration experiment to determine the linear range of the assay.
-
-
Possible Cause (Low Signal - ATP Assay): Rapid degradation of ATP.
-
Solution: Use a lysis buffer that effectively inactivates ATPases. Work quickly and keep samples on ice.
-
-
Possible Cause (High Background - MTT Assay): Interference from phenol red in the culture medium.
-
Solution: Use a phenol red-free medium during the MTT incubation step.
-
-
Possible Cause (High Background): Contamination of cultures.
-
Solution: Regularly check cultures for signs of microbial contamination.
-
-
3. Vascular Smooth Muscle Cell (VSMC) Proliferation Assay
-
Problem: High variability between replicate wells.
-
Possible Cause: Uneven cell seeding.
-
Solution: Ensure a single-cell suspension before plating and use a consistent pipetting technique.
-
-
Possible Cause: Edge effects in the microplate.
-
Solution: Avoid using the outer wells of the plate for experimental samples. Fill these wells with sterile PBS or media to maintain humidity.
-
-
-
Problem: Low proliferation in positive control wells (e.g., PDGF-stimulated).
-
Possible Cause: Cells are not properly synchronized in the G0/G1 phase of the cell cycle.
-
Solution: Serum-starve the cells for 24-48 hours before adding the mitogen to synchronize them.
-
-
Possible Cause: Inactive growth factor.
-
Solution: Use a fresh stock of the growth factor (e.g., PDGF-BB) and ensure it has been stored correctly.
-
-
In Vivo Assays
1. Assessment of Cardiac Fibrosis with Picrosirius Red Staining
-
Problem: Weak or inconsistent staining of collagen fibers.
-
Possible Cause: Improper fixation.
-
Solution: Ensure the heart tissue is adequately fixed in 10% neutral buffered formalin immediately after excision.
-
-
Possible Cause: Incorrect section thickness.
-
Solution: Use a section thickness of 4-5 µm for optimal staining and visualization. Thicker sections can appear blurry, while thinner sections may not contain enough collagen for robust detection.
-
-
-
Problem: High background staining of cardiomyocytes.
-
Possible Cause: Inadequate differentiation step.
-
Solution: Ensure proper rinsing after the Picrosirius red solution to remove excess stain.
-
-
Possible Cause: Staining of cryosections.
-
Solution: If using cryosections, treat them as if they were paraffin-embedded by immersing in xylene and rehydrating through a descending ethanol series before staining to reduce background.
-
-
-
Problem: Difficulty in quantifying fibrosis accurately.
-
Possible Cause: Subjectivity in manual analysis.
-
Solution: Use automated image analysis software with a consistent color threshold for quantification.
-
-
Possible Cause: Staining method not specific enough.
-
Solution: For more specific quantification, consider using circularly polarized light microscopy with Picrosirius red staining, which enhances the birefringence of collagen fibers.
-
-
Data Presentation
Table 1: Binding Affinities (Ki, nM) of Dopamine Agonists at Human D2 and 5-HT2B Receptors
| Dopamine Agonist | D2 Receptor (Ki, nM) | 5-HT2B Receptor (pKi) | Receptor Selectivity (D2 vs. 5-HT2B) | Reference |
| Cabergoline | 0.61 | 8.9 | High affinity for both | |
| Pergolide | 0.86 | High Agonist Activity | High affinity for both | |
| Bromocriptine | High Affinity | Moderate Affinity | Higher for D2 | |
| Pramipexole | 79.5 µM (low affinity) / 0.97 nM (D3) | Low Affinity | Higher for D2/D3 | |
| Ropinirole | 98.7 µM (low affinity) | Low Affinity | Higher for D2 |
Note: pKi is the negative logarithm of the Ki value. A higher pKi indicates a higher binding affinity.
Table 2: Summary of In Vitro and In Vivo Study Findings on Dopamine Agonist-Induced Cardiotoxicity
| Dopamine Agonist | Study Type | Model | Key Findings | Reference |
| Pergolide | Clinical Case-Control | Human | Increased risk of mitral, aortic, and tricuspid regurgitation. | |
| Cabergoline | Clinical Case-Control | Human | Increased risk of moderate to severe valve regurgitation. | |
| Pramipexole | Meta-analysis of RCTs | Human | No significant increase in the risk of heart failure. | |
| Ropinirole | Randomized Controlled Trial | Human | No significant difference in risk of heart failure compared to bromocriptine. | |
| Ergot Derivatives | Review | N/A | Risk of valvulopathy is related to cumulative dose and duration of treatment. | |
| Non-Ergot Derivatives | Meta-analysis of RCTs | Human | Not associated with an increased risk of incident heart failure. |
Experimental Protocols
1. Western Blot Analysis of 5-HT2B Receptor Expression in Cardiac Tissue
-
Sample Preparation:
-
Excise heart tissue and immediately snap-freeze in liquid nitrogen.
-
Homogenize the tissue in ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors.
-
Sonicate the lysate briefly on ice to shear DNA.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
Electrophoresis and Transfer:
-
Denature 20-30 µg of protein per lane by boiling in Laemmli buffer for 5 minutes.
-
Separate proteins on a 10% SDS-PAGE gel.
-
Transfer proteins to a nitrocellulose or PVDF membrane.
-
Confirm transfer efficiency by staining the membrane with Ponceau S.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the 5-HT2B receptor overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.
-
Normalize the band intensity of the 5-HT2B receptor to a loading control (e.g., GAPDH or total protein stain).
-
2. In Vitro Vascular Smooth Muscle Cell (VSMC) Proliferation Assay (EdU Incorporation)
-
Cell Seeding:
-
Plate VSMCs at a density of 2 x 10^4 cells/mL in a 96-well plate in DMEM with 2% fetal bovine serum.
-
Allow cells to adhere overnight at 37°C.
-
-
Synchronization and Treatment:
-
Serum-starve the cells for 24 hours to synchronize them in the G0/G1 phase.
-
Treat the cells with the dopamine agonist at various concentrations for 48 hours. Include a positive control (e.g., 30 ng/mL PDGF) and a vehicle control.
-
-
EdU Labeling:
-
For the final 24 hours of the treatment period, add 5-ethynyl-2'-deoxyuridine (EdU) to each well to a final concentration of 20 µM.
-
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilize the cells with 0.5% Triton X-100 in PBS for 20 minutes.
-
-
Click-iT Reaction and Staining:
-
Detect incorporated EdU using a Click-iT reaction with an azide-conjugated fluorophore (e.g., Alexa Fluor 488).
-
Counterstain the nuclei with DAPI.
-
-
Imaging and Analysis:
-
Acquire images using a high-content imaging system or fluorescence microscope.
-
Quantify the percentage of EdU-positive cells (proliferating cells) relative to the total number of DAPI-stained cells.
-
Visualizations
Caption: Signaling pathways of dopamine agonist-induced cardiotoxicity.
References
- 1. Non-Ergot Dopamine Agonists and the Risk of Heart Failure and Other Adverse Cardiovascular Reactions in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dopamine agonists and valvular heart disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Valvular heart disease and the use of dopamine agonists for Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dopamine agonists and the risk of cardiac-valve regurgitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
Isolating Central Dopaminergic Effects: A Guide to Using Domperidone with Quinelorane
For Researchers, Scientists, and Drug Development Professionals
In the study of dopaminergic pathways, distinguishing between central and peripheral receptor actions is a critical experimental hurdle. Quinelorane, a potent and selective dopamine D2/D3 receptor agonist, serves as a valuable tool for investigating the central nervous system (CNS) functions mediated by these receptors.[1] However, its systemic administration also activates peripheral dopamine receptors, confounding the interpretation of its centrally-mediated effects. This guide details the use of domperidone, a peripherally-selective dopamine D2 receptor antagonist, to experimentally isolate and confirm the central actions of this compound.
The Principle: A Tale of Two Blockers
This compound's effects on the CNS, such as the facilitation of penile erections in animal models, are well-documented.[1][2] To verify that these effects originate from actions within the brain, a common strategy involves the co-administration of a dopamine receptor antagonist. The key is the differential blood-brain barrier (BBB) permeability of the chosen antagonist.
-
Domperidone: This compound acts as a dopamine D2 and D3 receptor antagonist but does not readily cross the blood-brain barrier.[3] Its effects are therefore confined to the periphery.
-
Centrally-Acting Antagonists (e.g., Haloperidol): These antagonists can cross the BBB and block dopamine receptors in both the CNS and the periphery.
By comparing the effects of this compound in the presence of these different antagonists, researchers can delineate the site of its action. If a this compound-induced behavior persists in the presence of domperidone but is blocked by a centrally-acting antagonist, it provides strong evidence for a central mechanism.
Comparative Efficacy: this compound's Central Effects Unmasked
Experimental data from studies on male rats and rhesus monkeys demonstrates the utility of this approach. This compound administration has been shown to dose-dependently facilitate penile erections, a centrally mediated process. The co-administration of domperidone does not inhibit this effect, while a centrally-acting antagonist like haloperidol effectively blocks it.
| Treatment Group | This compound Dose (µg/kg) | Antagonist | Antagonist Dose (mg/kg) | Outcome on Penile Erections | Implied Site of this compound Action |
| 1 | 3-100 | None | N/A | Significant dose-related increase | Central and/or Peripheral |
| 2 | 30 | Domperidone | 0.1-1.0 | No blockade of this compound's effect | Central |
| 3 | 30 | Haloperidol | 0.1-0.3 | Blockade of this compound's effect | Central |
Data synthesized from studies in rats.[2]
Experimental Protocols
Below are detailed methodologies for key experiments designed to confirm the central action of this compound using domperidone.
Protocol 1: Evaluation of this compound-Induced Penile Erection in Rats
Objective: To quantify the pro-erectile effects of this compound and determine the influence of peripheral dopamine receptor blockade.
Materials:
-
Adult male Sprague-Dawley rats.
-
This compound hydrochloride.
-
Domperidone.
-
Haloperidol.
-
Saline vehicle.
-
Observation chambers.
Procedure:
-
Animal Acclimation: House rats individually and allow them to acclimate to the observation chambers for at least 30 minutes before drug administration.
-
Drug Preparation: Dissolve this compound, domperidone, and haloperidol in a saline vehicle to the desired concentrations.
-
Drug Administration:
-
Group 1 (this compound only): Administer this compound subcutaneously (s.c.) at doses ranging from 0.1 to 100 µg/kg.
-
Group 2 (this compound + Domperidone): Administer domperidone (0.1-1.0 mg/kg, intraperitoneally, i.p.) 30 minutes prior to the administration of this compound (30 µg/kg, s.c.).
-
Group 3 (this compound + Haloperidol): Administer haloperidol (0.1-0.3 mg/kg, i.p.) 30 minutes prior to the administration of this compound (30 µg/kg, s.c.).
-
Control Group: Administer the saline vehicle.
-
-
Behavioral Observation: Immediately after this compound or vehicle injection, place the rat in the observation chamber and record the number of penile erections for a 30-minute period.
-
Data Analysis: Compare the mean number of erections between the different treatment groups using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).
Visualizing the Mechanisms
To better understand the underlying processes, the following diagrams illustrate the signaling pathway, experimental workflow, and the logical framework of this experimental design.
References
- 1. This compound (LY163502), a D2 dopamine receptor agonist, acts centrally to facilitate penile erections of male rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stimulatory effects of this compound on yawning and penile erection in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of peripheral D₂ dopamine receptor antagonist domperidone on metabolism, feeding behavior, and locomotor activity of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Quinelorane and Bromocriptine: Unveiling Nuances in Dopamine Receptor Agonism
In the landscape of dopamine receptor agonists, Quinelorane and Bromocriptine represent two distinct pharmacological agents utilized in preclinical and clinical research to probe the intricacies of the dopaminergic system. While both compounds exhibit agonist activity at D2-like dopamine receptors, a detailed comparative analysis reveals significant differences in their receptor selectivity, functional potency, and downstream signaling pathways. This guide provides a comprehensive comparison of this compound and Bromocriptine, supported by available experimental data, to assist researchers, scientists, and drug development professionals in their selection and application of these critical research tools.
At a Glance: Key Pharmacological Distinctions
| Feature | This compound | Bromocriptine |
| Primary Target | High-affinity agonist at D2 and D3 dopamine receptors | Potent agonist at D2 dopamine receptors |
| Receptor Selectivity | Preferential for D3 over D2 receptors | Agonist at D2 and D3, partial antagonist at D1, also interacts with serotonin and adrenergic receptors |
| Clinical Use | Primarily a research tool | Treatment of Parkinson's disease, hyperprolactinemia, and type 2 diabetes |
Quantitative Analysis: Receptor Binding and Functional Potency
A deeper understanding of the differential effects of this compound and Bromocriptine can be gleaned from their quantitative pharmacological parameters. The following tables summarize the available data on their binding affinities (Ki) and functional potencies (EC50/IC50) at various dopamine receptor subtypes.
Table 1: Dopamine Receptor Binding Affinities (Ki, nM)
| Compound | D1 | D2 | D3 | D4 | D5 |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available |
| Bromocriptine | ~440[1] | ~8[1] | ~5[1] | ~290[1] | ~450[1] |
Table 2: Functional Activity at Dopamine Receptors
| Compound | Receptor | Assay Type | Potency |
| This compound | D2/D3 | [3H]thymidine incorporation | 21-fold more potent at D3 than D2 |
| Bromocriptine | D2 | [35S]-GTPγS binding | pEC50 = 8.15 |
| D3 | cAMP Assay | EC50 = 11.3 nM | |
| D2 | [3H]thymidine incorporation | 10-fold more potent at D2 than D3 |
Note: EC50 represents the concentration of a drug that gives half-maximal response, while IC50 is the concentration of an inhibitor where the response is reduced by half.
Mechanism of Action and Signaling Pathways
Both this compound and Bromocriptine exert their primary effects through the activation of D2-like dopamine receptors, which are Gαi/o-coupled receptors. Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, modulates the activity of protein kinase A (PKA) and downstream signaling cascades.
However, the nuanced receptor selectivity of each compound leads to distinct downstream consequences. This compound's high potency at the D3 receptor suggests a more significant impact on limbic and cortical pathways where D3 receptors are predominantly expressed, potentially influencing cognitive and emotional processes. In contrast, Bromocriptine's broader receptor profile, including interactions with serotonergic and adrenergic receptors, contributes to a more complex pharmacological effect, which may underlie both its therapeutic efficacy and its side-effect profile.
Interestingly, Bromocriptine has also been shown to activate a neuroprotective signaling pathway independent of dopamine receptors. This involves the upregulation of Nrf2 and the activation of the PI3K/Akt pathway, leading to the expression of antioxidant enzymes.
References
A Comparative Analysis of Quinelorane and Apomorphine in the Induction of Penile Erection in Rats
For researchers in the fields of neuroscience, pharmacology, and sexual medicine, understanding the nuanced effects of dopaminergic agonists on physiological responses is paramount. This guide provides a detailed comparison of two such agents, Quinelorane and Apomorphine, focusing on their efficacy and mechanisms in inducing penile erections in rat models. The following sections present quantitative data, experimental protocols, and visualizations of the underlying signaling pathways to offer a comprehensive resource for scientific and drug development professionals.
Introduction to the Compounds
This compound , a highly selective D2 dopamine receptor agonist, has been investigated for its effects on sexual function.[1] In contrast, Apomorphine is a non-selective dopamine receptor agonist with a broader affinity for D1, D2, D3, D4, and D5 receptors.[2] This difference in receptor selectivity is a key factor influencing their respective pharmacological profiles and erectile responses.
Quantitative Comparison of Erectogenic Effects
The following tables summarize the dose-dependent effects of this compound and Apomorphine on penile erection in rats, as reported in various studies.
Table 1: Erectogenic Effects of Subcutaneously Administered this compound in Rats
| Dose (µg/kg, s.c.) | Percentage of Rats Showing Erections | Observations | Reference |
| 0.1 - 1 | Not significantly different from saline | [1] | |
| 3 - 100 | Significant dose-related increases | Accompanied by increased yawning | [1] |
| 10 | Peak yawning observed | [1] | |
| 30 | Effects on erection blocked by haloperidol | Not blocked by domperidone |
Table 2: Erectogenic Effects of Intraperitoneally/Subcutaneously Administered Apomorphine in Rats
| Dose (µg/kg) | Route | Percentage of Rats Showing Erections | Observations | Reference |
| 25 - 500 | i.p. | Dose-related increase in erections | ||
| 60 | s.c. | Maximum probability of erection and yawning | ||
| > 500 | i.p. | Progressively less effective | Higher doses suppress erections | |
| 1000 (1 mg/kg) | i.p. | Suppressed natural occurrence of PE | ||
| 80 | s.c. | Abolished in castrated rats | Restored by testosterone |
Experimental Protocols
A standardized methodology is crucial for the reliable assessment of erectogenic drug effects. Below are typical experimental protocols employed in the cited studies.
General Animal Model
-
Species: Male Rats (e.g., Sprague-Dawley, Wistar)
-
Housing: Controlled environment with standard light-dark cycles and ad libitum access to food and water.
-
Acclimation: Animals are acclimated to the experimental setting prior to testing to minimize stress-induced variability.
Drug Administration and Observation
-
Drug Preparation: this compound or Apomorphine is dissolved in a suitable vehicle, typically saline.
-
Administration: The drug or vehicle is administered via subcutaneous (s.c.) or intraperitoneal (i.p.) injection. For central administration studies, intracerebroventricular (i.c.v.) or direct microinjections into specific brain nuclei (e.g., paraventricular nucleus of the hypothalamus) are performed.
-
Observation Period: Following injection, rats are placed in an observation cage and monitored for a defined period, usually 30 to 60 minutes.
-
Data Collection: The primary endpoint is the number of penile erections. Other behavioral parameters such as yawning, grooming, and stereotypy are also often recorded.
References
Comparing the efficacy of Quinelorane and Cabergoline on prolactin levels.
A detailed guide for researchers and drug development professionals on the efficacy and mechanisms of two potent dopamine D2 receptor agonists.
This guide provides a comprehensive comparison of Quinelorane and Cabergoline, two dopamine D2 receptor agonists known for their potent prolactin-lowering effects. While Cabergoline is a well-established clinical treatment for hyperprolactinemia, this compound has been primarily evaluated in preclinical studies. This document summarizes the available experimental data, details the methodologies employed in key studies, and visualizes the underlying signaling pathways to offer a thorough comparative analysis for research and development purposes.
Efficacy in Prolactin Reduction: A Tabular Comparison
The following tables summarize the quantitative data on the efficacy of this compound and Cabergoline in reducing prolactin levels. It is important to note that the data for this compound is derived from preclinical studies in animal models, while the data for Cabergoline is from human clinical trials. This inherent difference in study populations should be considered when interpreting the comparative efficacy.
Table 1: Efficacy of this compound in Preclinical Studies
| Experimental Model | Dosage | Route of Administration | Prolactin Reduction | Reference |
| Reserpinized male rats | 10 µg/kg | Intraperitoneal (i.p.) | Minimum effective dose for decrease in serum prolactin | [1] |
| Reserpinized male rats | Dose-related | Intraperitoneal (i.p.) | Dose-related decreases in serum prolactin concentration | [1] |
| Female rats | Markedly lowered | Not specified | Markedly lowered plasma concentrations of prolactin | [2] |
Table 2: Efficacy of Cabergoline in Human Clinical Trials
| Patient Population | Dosage | Prolactin Normalization Rate | Study Details | Reference |
| Hyperprolactinemic patients | 0.5 mg twice weekly | 90% | Randomized cross-over trial with Quinagolide (n=20) | [3] |
| Patients with macroprolactinomas | 0.5-3.0 mg per week | 73% | 48-week open-label dose escalation trial (n=15) | [4] |
| Women with hyperprolactinemic amenorrhea | 0.5 mg weekly | 87.7% | 8-week randomized comparative trial with Bromocriptine (n=130) | |
| Men and women with prolactinomas | Not specified | >90% in micro- and macroprolactinomas | Review of clinical studies |
Mechanism of Action: D2 Receptor Agonism
Both this compound and Cabergoline exert their prolactin-lowering effects by acting as potent and selective agonists at dopamine D2 receptors. These receptors are located on the lactotroph cells of the anterior pituitary gland. The binding of these drugs to D2 receptors mimics the natural action of dopamine, which is the primary physiological inhibitor of prolactin secretion. This activation of D2 receptors initiates a signaling cascade that ultimately leads to the suppression of prolactin synthesis and release from the lactotroph cells.
Signaling Pathway of D2 Receptor Agonists
The following diagram illustrates the signaling pathway initiated by the binding of a D2 receptor agonist, such as this compound or Cabergoline, to the dopamine D2 receptor on a pituitary lactotroph cell, leading to the inhibition of prolactin secretion.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols used in key studies for both this compound and Cabergoline.
This compound: Preclinical Study Protocol (Based on Foreman et al., 1989)
A representative preclinical study investigating the effect of this compound on prolactin levels involved the following steps:
-
Animal Model: Male rats were used. To induce a baseline level of prolactin, some rats were pre-treated with reserpine.
-
Drug Administration: this compound was administered via intraperitoneal (i.p.) injection at various doses.
-
Blood Sampling: Blood samples were collected at specified time points after drug administration.
-
Prolactin Measurement: Serum prolactin concentrations were determined using a suitable assay, such as radioimmunoassay (RIA).
-
Data Analysis: The change in prolactin levels from baseline was calculated to determine the dose-response relationship and the minimum effective dose.
Cabergoline: Human Clinical Trial Protocol (General representation)
A typical clinical trial to evaluate the efficacy of Cabergoline in patients with hyperprolactinemia would follow this general workflow:
Concluding Remarks
Both this compound and Cabergoline are potent dopamine D2 receptor agonists with demonstrated efficacy in reducing prolactin levels. Cabergoline is a well-established and highly effective treatment for hyperprolactinemia in humans, with a large body of clinical evidence supporting its use. This compound has shown significant prolactin-lowering effects in preclinical animal models, indicating its potential as a therapeutic agent.
However, a direct comparison of their efficacy is challenging due to the different stages of their development and the nature of the available data (preclinical for this compound versus clinical for Cabergoline). Further clinical trials on this compound would be necessary to establish its therapeutic efficacy and safety profile in humans and to allow for a direct, evidence-based comparison with Cabergoline. Researchers in drug development may find the potent and selective nature of this compound to be of interest for further investigation, potentially as an alternative or for specific applications where its distinct pharmacological profile might offer advantages.
References
- 1. Preclinical studies on this compound, a potent and highly selective D2-dopaminergic agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pure.kaist.ac.kr [pure.kaist.ac.kr]
- 3. A randomized cross-over study comparing cabergoline and quinagolide in the treatment of hyperprolactinemic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Treatment of prolactin-secreting macroadenomas with the once-weekly dopamine agonist cabergoline - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming Quinelorane's Prolactin-Lowering Efficacy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the experimental methods required to confirm the effect of Quinelorane, a potent and selective dopamine D2 receptor agonist, on prolactin secretion. It offers a comparative analysis with other dopamine agonists, detailed experimental protocols, and visual representations of the underlying biological pathways and workflows.
Comparative Efficacy of Dopamine Agonists on Prolactin Secretion
This compound's ability to suppress prolactin is compared with other commonly used dopamine agonists. The following table summarizes their potency, providing a clear reference for experimental design and data interpretation.
| Compound | Potency (EC50/MED) | Receptor Target | Animal Model | Reference |
| This compound | MED: 10 µg/kg i.p. | D2 Dopamine Receptor | Reserpinized Male Rats | [1] |
| Quinagolide | EC50: 0.3 nM | D2S Dopamine Receptor | HEK-293 Cells | |
| Cabergoline | EC50: 0.2 nM | D2S Dopamine Receptor | HEK-293 Cells | |
| Pergolide | EC50: 0.1 nM | D2S Dopamine Receptor | HEK-293 Cells | |
| Bromocriptine | EC50: 1.0 nM | D2S Dopamine Receptor | HEK-293 Cells | |
| Quinpirole | Dose-dependent reduction (25-250 µg/kg s.c.) | D2 Dopamine Receptor | Male Rats | [2] |
EC50 (Half-maximal effective concentration) values represent the concentration of a drug that gives half of the maximal response. MED (Minimum Effective Dose) is the lowest dose of a drug that produces a detectable effect.
Understanding the Mechanism: The Dopamine D2 Receptor Signaling Pathway
This compound exerts its prolactin-inhibiting effect by activating dopamine D2 receptors on lactotrophs, the prolactin-producing cells in the anterior pituitary gland. This activation triggers a signaling cascade that ultimately suppresses prolactin synthesis and release.[3]
References
- 1. Preclinical studies on this compound, a potent and highly selective D2-dopaminergic agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitory effects of putative dopamine D3 receptor agonists, 7-OH-DPAT and quinpirole, on prolactin secretion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | The Mechanism and Pathways of Dopamine and Dopamine Agonists in Prolactinomas [frontiersin.org]
A Comparative Guide to the In Vitro D2 Receptor Binding Affinity of Quinelorane
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro D2 receptor binding affinity of Quinelorane against other commonly used D2 receptor agonists. The information presented herein is supported by experimental data from peer-reviewed scientific literature, offering a valuable resource for researchers in pharmacology and drug development.
Comparative Binding Affinity Data
The binding affinity of a compound to its receptor is a critical parameter in drug discovery, often expressed as the inhibition constant (Ki) or the dissociation constant (Kd). A lower value indicates a higher affinity. The following table summarizes the in vitro binding affinities of this compound and other selected D2 receptor agonists for the dopamine D2 receptor.
| Compound | D2 Receptor Binding Affinity (Ki/Kd in nM) | Reference |
| This compound | 1.8 (Kd) | [1] |
| Bromocriptine | ~8 (Ki) | |
| Ropinirole | 98,700 (Ki using [3H]spiperone) | [2] |
| Pramipexole | 3.9 (Ki) | [3][4] |
| Sumanirole | 9.0 (Ki) | |
| Apomorphine | 4.1 (Ki at D2High) |
Note: The experimental conditions, such as the radioligand used and the tissue or cell line preparation, can influence the reported binding affinity values. Direct comparison should be made with caution.
D2 Receptor Signaling Pathway
Dopamine D2 receptors are G protein-coupled receptors (GPCRs) that primarily couple to the Gi/o family of G proteins. Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of the Gi/o protein. The activated Gαi/o subunit then inhibits the enzyme adenylyl cyclase, resulting in a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). This signaling cascade ultimately modulates various cellular processes, including neuronal excitability.
D2 Receptor Signaling Pathway
Experimental Protocols
The determination of in vitro D2 receptor binding affinity is most commonly performed using a radioligand binding assay. This competitive inhibition assay measures the ability of a test compound (e.g., this compound) to displace a radioactively labeled ligand that is known to bind to the D2 receptor.
Radioligand Binding Assay Protocol for D2 Receptor
1. Materials:
-
Receptor Source: Cell membranes prepared from a cell line stably expressing the human dopamine D2 receptor (e.g., HEK293 or CHO cells) or rodent striatal tissue homogenates.
-
Radioligand: A high-affinity D2 receptor antagonist, such as [3H]Spiperone or [3H]Raclopride.
-
Test Compound: this compound and other D2 receptor agonists for comparison.
-
Assay Buffer: Typically 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
Non-specific Binding Control: A high concentration of a non-labeled D2 receptor antagonist (e.g., 10 µM Haloperidol) to determine the amount of non-specific binding of the radioligand.
-
Filtration Apparatus: A cell harvester and glass fiber filters (e.g., Whatman GF/B or GF/C) pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding.
-
Scintillation Cocktail and Counter: For quantifying the radioactivity bound to the filters.
2. Procedure:
-
Membrane Preparation: Homogenize the receptor source tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh assay buffer.
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Assay buffer
-
A fixed concentration of the radioligand (typically at or below its Kd value).
-
Increasing concentrations of the test compound (e.g., this compound) or the non-specific binding control.
-
The membrane preparation to initiate the binding reaction.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time (e.g., 60-120 minutes) to allow the binding to reach equilibrium.
-
Termination and Filtration: Rapidly terminate the incubation by vacuum filtration through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
3. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding (wells with the high concentration of non-labeled antagonist) from the total binding (wells with no test compound).
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Experimental Workflow
The following diagram illustrates the general workflow for an in vitro GPCR competitive binding assay.
In Vitro GPCR Binding Assay Workflow
References
- 1. [3H]-quinelorane binds to D2 and D3 dopamine receptors in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dopamine receptor agonists in current clinical use: comparative dopamine receptor binding profiles defined in the human striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.plos.org [journals.plos.org]
- 4. Binding of Pramipexole to Extrastriatal Dopamine D2/D3 Receptors in the Human Brain: A Positron Emission Tomography Study Using 11C-FLB 457 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Quinelorane and Other Non-Ergot Dopamine Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative study of Quinelorane and other prominent non-ergot dopamine agonists: Pramipexole, Ropinirole, and Rotigotine. The information presented herein is intended for an audience with a professional background in pharmacology and drug development, offering a comprehensive overview of receptor binding affinities, functional potencies, and the underlying experimental methodologies.
Quantitative Comparison of Receptor Binding Affinities and Functional Potencies
The following tables summarize the binding affinities (Ki) and functional potencies (EC50/pEC50) of this compound, Pramipexole, Ropinirole, and Rotigotine for various dopamine receptor subtypes. This data has been compiled from multiple preclinical studies. It is important to note that absolute values can vary between studies due to different experimental conditions.
Table 1: Dopamine Receptor Binding Affinities (Ki, nM)
| Agonist | D1 | D2 | D3 | D4 | D5 |
| This compound | - | High Affinity[1][2] | Higher Affinity than D2[1] | - | - |
| Pramipexole | >10,000 | 3.9 | 0.5 | 5.1 | >10,000 |
| Ropinirole | No Affinity at 10,000 | 29 | High Affinity[3] | High Affinity[3] | - |
| Rotigotine | 83 | 13.5 | 0.71 | 3.9 (D4.2), 5.9 (D4.7), 15 (D4.4) | 5.4 |
Table 2: Functional Potency at D2-like Receptors (pEC50)
| Agonist | D2 | D3 | D4 |
| This compound | - | - | - |
| Pramipexole | - | - | - |
| Ropinirole | 7.4 | 8.4 | 6.8 |
| Rotigotine | Full Agonist | Full Agonist | Partial Agonist |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the primary signaling pathway for D2-like dopamine receptors and a typical experimental workflow for comparing dopamine agonists.
Detailed Experimental Protocols
Radioligand Competition Binding Assay
This assay determines the affinity of a test compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Cell Membranes: CHO or HEK293 cells stably expressing the human dopamine receptor subtype of interest (e.g., D2L).
-
Radioligand: A high-affinity ligand labeled with a radioisotope, such as [³H]-Spiperone or [³H]-Raclopride.
-
Test Compound: The unlabeled dopamine agonist (this compound, Pramipexole, Ropinirole, or Rotigotine).
-
Non-specific Agent: A high concentration of an unlabeled ligand (e.g., 10 µM Butaclamol or Haloperidol) to determine non-specific binding.
-
Assay Buffer: Typically 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Filtration Apparatus: A cell harvester with glass fiber filters.
-
Scintillation Fluid and Counter.
Procedure:
-
Preparation: Prepare serial dilutions of the test compound in assay buffer.
-
Incubation: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the radioligand (typically at its Kd value), and varying concentrations of the test compound. Include wells for total binding (no competitor) and non-specific binding (with the non-specific agent).
-
Equilibration: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Use non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding).
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional cAMP Assay for D2 Receptor Agonism
This assay measures the ability of a D2 receptor agonist to inhibit the production of cyclic AMP (cAMP), a key second messenger in the D2 signaling pathway.
Materials:
-
Cells: CHO-K1 or HEK293 cells stably expressing the human dopamine D2 receptor.
-
Test Compound: The dopamine agonist to be tested.
-
Forskolin: An adenylyl cyclase activator used to stimulate cAMP production.
-
Reference Agonist: A known D2 agonist (e.g., Quinpirole) for comparison.
-
cAMP Assay Kit: Commercially available kits (e.g., HTRF, FRET, or ELISA-based).
-
Cell Culture Medium and Assay Buffer.
Procedure:
-
Cell Plating: Plate the D2 receptor-expressing cells in a 96-well plate and allow them to adhere and grow.
-
Pre-incubation: Replace the culture medium with a serum-free assay buffer, often containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation, and incubate for a short period (e.g., 30 minutes).
-
Agonist Addition: Add varying concentrations of the test compound to the wells.
-
Stimulation: Add a fixed concentration of forskolin to all wells (except for the basal control) to stimulate adenylyl cyclase and induce cAMP production.
-
Incubation: Incubate the plate for a defined period (e.g., 15-30 minutes) at 37°C.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.
Data Analysis:
-
Generate a dose-response curve by plotting the percentage of inhibition of forskolin-stimulated cAMP levels against the log concentration of the test compound.
-
Use non-linear regression to determine the EC50 value (the concentration of the agonist that produces 50% of its maximal effect) and the Emax (the maximum effect). The pEC50 can then be calculated.
This guide provides a foundational comparison of this compound with other key non-ergot dopamine agonists. For further in-depth analysis, it is recommended to consult the primary literature cited.
References
- 1. [3H]-quinelorane binds to D2 and D3 dopamine receptors in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical studies on this compound, a potent and highly selective D2-dopaminergic agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacologic profile of ropinirole: a nonergoline dopamine agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Specificity of Quinelorane: A Comparative Guide to Receptor Antagonist Use
For Researchers, Scientists, and Drug Development Professionals
Quinelorane is a potent and selective agonist for the D2 and D3 subtypes of dopamine receptors. Establishing its specificity is a critical step in preclinical research to ensure that its observed effects are indeed mediated by these target receptors and not due to off-target interactions. This guide provides a comparative overview of the use of receptor antagonists to validate the specificity of this compound, supported by experimental data and detailed protocols.
Data Presentation: Comparative Binding Affinities
The selection of an appropriate antagonist is paramount for validating the specificity of this compound. An ideal antagonist should exhibit high affinity for the receptor of interest and display selectivity against other receptor subtypes. The following table summarizes the binding affinities (Ki values in nM) of this compound and commonly used dopamine receptor antagonists for D2 and D3 receptors. Lower Ki values indicate higher binding affinity.
| Compound | Receptor Subtype | Ki (nM) | Reference |
| This compound | D2 Dopamine | ~1.8 | [1] |
| D3 Dopamine | Higher affinity than D2 | [1] | |
| Raclopride | D2 Dopamine | 1.8 | [2] |
| D3 Dopamine | 3.5 | [2] | |
| Eticlopride | D2 Dopamine | 0.06 - 0.50 | [3] |
| D3 Dopamine | 0.16 | ||
| Spiperone | D2 Dopamine | ~0.05 (in vitro) | |
| D3 Dopamine | - | ||
| Haloperidol | D2 Dopamine | - | |
| D3 Dopamine | - | ||
| Domperidone | D2 Dopamine | - | |
| D3 Dopamine | - |
Experimental Validation of this compound's Specificity
In vivo studies have successfully utilized receptor antagonists to confirm that the physiological and behavioral effects of this compound are mediated through D2/D3 dopamine receptors.
Key Findings:
-
The D2 receptor antagonist raclopride has been shown to block the dose- and time-related increases in 3,4-dihydroxyphenylacetic acid (DOPAC) concentrations in the median eminence of male rats induced by this compound.
-
The centrally active dopamine antagonist haloperidol was effective in preventing this compound-induced yawning and penile erections in rats, as well as sexual responding in male rhesus monkeys.
-
In contrast, the peripherally active dopamine antagonist domperidone failed to block these centrally-mediated effects of this compound, further supporting that this compound's actions are mediated by central nervous system D2 receptors.
Experimental Protocols
To experimentally validate the specificity of this compound, researchers can employ a variety of in vitro functional assays. The following are detailed protocols for two common assays used to assess the ability of an antagonist to block this compound-induced signaling.
Cyclic AMP (cAMP) Functional Assay
This assay determines the ability of an antagonist to reverse the this compound-induced inhibition of cAMP production.
Materials:
-
HEK293 or CHO-K1 cells stably expressing the human dopamine D2 or D3 receptor.
-
Cell culture medium.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4).
-
Forskolin (adenylyl cyclase stimulator).
-
This compound (agonist).
-
Test antagonist (e.g., Raclopride, Eticlopride).
-
cAMP detection kit (e.g., HTRF or ELISA-based).
-
96-well or 384-well plates.
Procedure:
-
Cell Seeding: Seed the cells into a 96-well or 384-well plate at a density optimized for your cell line and incubate overnight.
-
Antagonist Pre-incubation: Remove the culture medium and wash the cells once with assay buffer. Add the test antagonist at various concentrations to the wells and pre-incubate for 15-30 minutes at 37°C.
-
Agonist Stimulation: Add a fixed concentration of this compound (typically the EC80 concentration for cAMP inhibition) to the wells already containing the test antagonist. Simultaneously, add forskolin to all wells (except the basal control) to stimulate cAMP production.
-
Incubation: Incubate the plate for 30 minutes at 37°C.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for your chosen cAMP detection kit.
Data Analysis:
Generate a dose-response curve by plotting the cAMP signal against the logarithm of the antagonist concentration. Determine the IC50 value, which represents the concentration of the antagonist that reverses 50% of the this compound-induced inhibition of the forskolin-stimulated cAMP signal.
GTPγS Binding Assay
This functional assay measures the activation of G proteins upon receptor stimulation and can be used to determine the ability of an antagonist to block this compound-induced G protein activation.
Materials:
-
Cell membranes prepared from HEK293 or other suitable cells expressing the human dopamine D2 or D3 receptor.
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA).
-
GDP (Guanosine diphosphate).
-
[35S]GTPγS (radiolabeled non-hydrolyzable GTP analog).
-
This compound (agonist).
-
Test antagonist (e.g., Raclopride, Eticlopride).
-
Unlabeled GTPγS (for determining non-specific binding).
-
Scintillation cocktail.
-
96-well filter plates.
-
Cell harvester and scintillation counter.
Procedure:
-
Assay Setup: In a 96-well plate, add the following in order: assay buffer, GDP to a final concentration of 10-100 µM, and increasing concentrations of the test antagonist.
-
Agonist Addition: Add a fixed concentration of this compound to the wells.
-
Membrane Addition: Add the cell membranes (5-20 µg of protein per well) to each well.
-
Pre-incubation: Pre-incubate the plate at 30°C for 15-30 minutes.
-
Initiation of Reaction: Initiate the binding reaction by adding [35S]GTPγS to a final concentration of 0.1-1 nM.
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking.
-
Termination and Filtration: Terminate the assay by rapid filtration through the 96-well filter plate using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
Data Analysis:
Generate a dose-response curve by plotting the amount of [35S]GTPγS bound against the logarithm of the antagonist concentration. Determine the IC50 value, which is the concentration of the antagonist that inhibits 50% of the this compound-stimulated [35S]GTPγS binding.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the signaling pathways of the D2/D3 receptors and the general experimental workflows for validating agonist specificity using antagonists.
By employing the appropriate antagonists in well-designed functional assays, researchers can confidently validate the on-target specificity of this compound, a crucial step in its development as a selective D2/D3 dopamine receptor agonist.
References
- 1. koreascience.kr [koreascience.kr]
- 2. Comparison of the effects of the dopamine D2 agonist this compound on tuberoinfundibular dopaminergic neuronal activity in male and female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Beyond cAMP: The Regulation of Akt and GSK3 by Dopamine Receptors [frontiersin.org]
Cross-Study Validation of Quinelorane's Behavioral Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the behavioral effects of Quinelorane, a selective dopamine D2/D3 receptor agonist, with other relevant compounds. The information is compiled from multiple preclinical studies to offer a cross-study validation of its pharmacological profile. All quantitative data is summarized in structured tables, and detailed experimental methodologies are provided for key behavioral assays. Visual diagrams of signaling pathways and experimental workflows are included to facilitate understanding.
I. Comparative Analysis of Behavioral Effects
This compound has been extensively studied for its effects on behaviors mediated by the dopaminergic system. This section compares its potency and efficacy in key behavioral paradigms with other dopamine agonists such as Quinpirole, Bromocriptine, and the D1-like agonist R-6-Br-APB.
Locomotor Activity
The effect of this compound on locomotor activity exhibits significant species and strain differences. In Sprague-Dawley rats, this compound produces a dose-dependent increase in locomotor activity[1]. In contrast, it tends to decrease locomotor activity in various mouse strains, including Swiss-Webster, C57BL/6J, and DBA/2J mice[1].
| Compound | Species/Strain | Dosage Range | Effect on Locomotor Activity | Reference |
| This compound | Sprague-Dawley Rat | 0.01 - 5.6 mg/kg (i.p.) | Dose-dependent increase | [1] |
| This compound | Swiss-Webster Mouse | 0.01 - 5.6 mg/kg (i.p.) | Decrease | [1] |
| This compound | C57BL/6J Mouse | 0.01 - 5.6 mg/kg (i.p.) | Dose-dependent decrease | [1] |
| This compound | DBA/2J Mouse | 0.01 - 5.6 mg/kg (i.p.) | Dose-dependent decrease | |
| R-6-Br-APB | Sprague-Dawley Rat | 0.032 - 5.6 mg/kg (i.p.) | Dose-dependent increase | |
| R-6-Br-APB | Swiss-Webster Mouse | 0.032 - 5.6 mg/kg (i.p.) | Dose-dependent increase | |
| Quinpirole | Mouse | 0.5 mg/kg (i.p.) | Increased in dark phase, decreased in light phase | |
| Bromocriptine | Cat | 0.5 - 8.0 mg/kg (s.c.) | Decrease |
Rotational Behavior
In animal models of Parkinson's disease, specifically in rats with unilateral 6-hydroxydopamine (6-OHDA) lesions of the nigrostriatal pathway, this compound induces dose-related contralateral turning. This effect is a hallmark of dopamine agonists that stimulate supersensitive dopamine receptors in the denervated striatum.
| Compound | Animal Model | Dosage | Effect | Reference |
| This compound | 6-OHDA lesioned rat | Dose-related | Increases in contralateral turning | |
| Apomorphine | 6-OHDA lesioned rat | Not specified | Induces contralateral rotational behavior | |
| Quinpirole | 6-OHDA lesioned rat | Not specified | Potentiates contralateral rotations |
Other Behavioral Effects
This compound has also been shown to influence a range of other behaviors, including sexual behavior and stereotypy. In male rhesus monkeys, low doses of this compound facilitated penile erections and masturbation, while higher doses led to a return to baseline levels. In rats, it has been observed to facilitate seminal emission while inhibiting penile erection in one paradigm, and in another, to increase erections and yawning.
| Behavior | Species | This compound Effect | Dosage | Reference |
| Sexual Behavior (Erections/Masturbation) | Rhesus Monkey | Facilitation (biphasic) | 2.5 - 5 µg/kg (facilitation) | |
| Sexual Behavior (Seminal Emission) | Rat | Increased | 10 µg/kg | |
| Sexual Behavior (Penile Erection) | Rat | Inhibited | 10 µg/kg | |
| Yawning | Rhesus Monkey | Biphasic Effect | 2.5 - 5 µg/kg (facilitation) | |
| Stereotypic Behavior | Rat | Increased | Dose-related | |
| Emesis | Dog | Increased | ED50 of 7 µg/kg (i.v.) |
II. Experimental Protocols
Locomotor Activity Assay
Objective: To assess the effect of a compound on spontaneous locomotor activity in rodents.
Apparatus: Automated locomotor activity chambers equipped with infrared beams (e.g., Digiscan) to detect movement.
Procedure:
-
Habituation: Rodents are individually placed in the activity chambers for a set period (e.g., 30-60 minutes) to allow them to acclimate to the novel environment.
-
Administration: Following habituation, animals are removed, administered the test compound (e.g., this compound, vehicle control) via a specified route (e.g., intraperitoneal, subcutaneous), and immediately returned to the chambers.
-
Data Collection: Locomotor activity, typically measured as the number of beam breaks, is recorded for a predetermined duration (e.g., 1-3 hours). Data is often analyzed in time bins to assess the time course of the drug's effect.
6-OHDA Induced Rotational Behavior
Objective: To evaluate the pro-dopaminergic activity of a compound in a rodent model of Parkinson's disease.
Procedure:
-
Lesioning: A unilateral lesion of the nigrostriatal dopamine pathway is induced by stereotaxic injection of 6-hydroxydopamine (6-OHDA) into the medial forebrain bundle or the striatum of one hemisphere.
-
Recovery: Animals are allowed to recover from surgery for a period of several weeks.
-
Drug Administration: Animals are administered the test compound.
-
Observation: The animals are placed in a circular arena, and the number of full 360° turns in both the contralateral (away from the lesioned side) and ipsilateral (towards the lesioned side) directions are recorded for a specific duration. An increase in contralateral rotations is indicative of a direct-acting dopamine agonist effect.
III. Signaling Pathways and Experimental Workflow
Dopamine D2/D3 Receptor Signaling Pathway
This compound exerts its effects by acting as an agonist at D2 and D3 dopamine receptors. These receptors are G-protein coupled receptors (GPCRs) that are primarily coupled to the Gαi/o subunit. Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.
Caption: Dopamine D2/D3 receptor signaling pathway activated by this compound.
General Experimental Workflow for Behavioral Analysis
The following diagram illustrates a typical workflow for conducting a behavioral study to assess the effects of a pharmacological agent.
Caption: A generalized workflow for a preclinical behavioral pharmacology study.
References
Safety Operating Guide
Proper Disposal of Quinelorane: A Step-by-Step Guide for Laboratory Professionals
For immediate release:
This document provides essential safety and logistical information for the proper disposal of Quinelorane, a potent and selective D2/D3 dopamine receptor agonist used in research. The following procedures are designed to guide researchers, scientists, and drug development professionals in handling and disposing of this compound safely, ensuring compliance with standard laboratory safety protocols.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS). The following table summarizes key safety information.
| Parameter | Guideline | Source |
| Personal Protective Equipment (PPE) | Wear protective gloves, clothing, and eye/face protection. Ensure adequate ventilation to avoid dust formation and inhalation. | [1] |
| In Case of Accidental Exposure | Skin Contact: Wash off immediately with soap and plenty of water. Eye Contact: Rinse with pure water for at least 15 minutes. Ingestion: Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately. | [1] |
| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials. | [1][2] |
| Spill Response | Avoid dust formation. Remove all sources of ignition. Evacuate personnel to a safe area. Collect the spill and place it in a suitable, closed container for disposal. | [1] |
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the recommended procedure for the disposal of this compound. This is a general guideline and must be adapted to comply with the specific regulations of your institution and local authorities.
Step 1: Waste Identification and Segregation
-
Characterize the Waste: Determine if the this compound waste is in solid form, in solution, or mixed with other chemical waste.
-
Segregate Waste Streams: Do not mix this compound waste with incompatible materials. It should be collected in a dedicated, properly labeled hazardous waste container.
Step 2: Containerization and Labeling
-
Select an Appropriate Container: Use a chemically resistant, leak-proof container with a secure lid.
-
Properly Label the Container: The label should clearly state "Hazardous Waste" and include the full chemical name ("this compound"), the quantity, and the date of accumulation.
Step 3: On-Site Neutralization (for trace amounts and surface decontamination)
For trace amounts of this compound on laboratory surfaces or glassware, a decontamination procedure can be employed. This method is not suitable for bulk disposal.
-
Decontamination Solution: Prepare a solution of sodium hypochlorite (bleach).
-
Application: Carefully apply the bleach solution to the contaminated surface and allow for sufficient contact time.
-
Neutralization: Following decontamination, neutralize the bleach with a suitable agent like sodium thiosulfate.
-
Final Rinse: Thoroughly rinse the surface with water. Collect all rinseate as hazardous waste.
Step 4: Bulk Disposal
-
Consult Institutional Guidelines: Follow your institution's specific procedures for the disposal of chemical waste. This typically involves contacting the Environmental Health and Safety (EHS) office.
-
Arrange for Pickup: Schedule a pickup of the hazardous waste container with your institution's authorized waste management provider.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound waste.
Chemical Degradation Insights
This compound is a quinazoline derivative. Research on the chemical degradation of the quinazoline nucleus suggests that it is susceptible to hydrolysis and ring-opening under certain conditions. One study demonstrated that supercritical water oxidation can effectively destroy the quinazoline structure. However, these methods require specialized equipment and are not typically feasible for standard laboratory disposal. Therefore, the recommended and most practical approach is disposal as hazardous chemical waste through an authorized service.
By adhering to these guidelines, laboratory professionals can ensure the safe and compliant disposal of this compound, minimizing risks to personnel and the environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
